1,2,5-Thiadiazol-3-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,5-thiadiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N2OS/c5-2-1-3-6-4-2/h1H,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHCEAIVGKVBHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402108 | |
| Record name | 1,2,5-thiadiazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5728-07-4 | |
| Record name | 1,2,5-thiadiazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,2,5-Thiadiazol-3-ol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural features of 1,2,5-thiadiazol-3-ol. This heterocyclic compound is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of its thiadiazole core and the presence of a hydroxyl group, which allows for a variety of synthetic modifications.
Chemical Structure and Tautomerism
This compound is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. A key characteristic of this molecule is its existence in a tautomeric equilibrium with its keto form, 1,2,5-thiadiazol-3(2H)-one. The IUPAC name for this compound is often given as 1,2,5-thiadiazol-3-one, reflecting the contribution of the keto tautomer. This tautomerism is a crucial factor in its chemical reactivity and spectroscopic properties.
Caption: Tautomeric equilibrium between the enol (this compound) and keto (1,2,5-thiadiazol-3(2H)-one) forms.
Physicochemical Properties
While specific experimental data for the parent this compound is limited in readily available literature, the properties of closely related derivatives provide valuable insights. The following table summarizes key physicochemical data for the parent compound and some of its derivatives.
| Property | Value | Compound |
| Molecular Formula | C₂H₂N₂OS | This compound |
| Molecular Weight | 102.12 g/mol [1] | This compound |
| CAS Number | 5728-07-4 | This compound |
| Melting Point | 160–162 °C | 4-Hydroxy-1,2,5-thiadiazole-3-carbonitrile |
| 200-204 °C | 3-Hydroxy-4-morpholino-1,2,5-thiadiazole | |
| Boiling Point | 336.6 ± 42.0 °C | 3-Hydroxy-4-morpholino-1,2,5-thiadiazole |
| pKa | 2.97 | 4-Hydroxy-1,2,5-thiadiazole-3-carbonitrile |
| Solubility | Data not available | This compound |
Spectroscopic Data
The structural elucidation of this compound and its derivatives relies heavily on various spectroscopic techniques. The following table summarizes typical spectroscopic data.
| Technique | Observed Features |
| ¹H NMR | Aromatic proton at the 4-position typically resonates in the downfield region (δ 7.8-8.2 ppm) due to the electron-withdrawing nature of the heterocyclic ring. The hydroxyl proton signal is variable and depends on solvent and concentration.[1] |
| ¹³C NMR | Carbon signals of the 1,2,5-thiadiazole ring generally appear in the range of δ 130–160 ppm. The presence of keto-enol tautomerism can be confirmed by the appearance of signals for both ketonic (around δ 204.5 ppm) and enolic carbons (around δ 155.5 ppm) in derivatives.[2] |
| IR Spectroscopy | Characteristic C=N stretching vibrations of the thiadiazole ring are observed between 1600-1550 cm⁻¹.[1] The S-N stretching vibrations are found in the fingerprint region. The spectrum will also show characteristic O-H and C=O stretching bands depending on the dominant tautomeric form. |
| Mass Spectrometry | The molecular ion peak provides information about the molecular weight. Common fragmentation patterns involve the loss of the hydroxyl group or cleavage of the thiadiazole ring.[1] |
| UV-Vis Spectroscopy | 1,2,5-Thiadiazole derivatives typically exhibit absorption maxima corresponding to π → π* transitions. The parent 1,2,5-thiadiazole shows a maximum UV absorption at 253 nm in methanol. |
Chemical Reactivity
This compound exhibits a range of chemical reactivity, primarily centered around the hydroxyl group and the thiadiazole ring itself.
-
Reactions of the Hydroxyl Group: The hydroxyl group can undergo typical reactions such as etherification and esterification, allowing for the introduction of various functional groups.
-
Electrophilic Substitution: The thiadiazole ring is generally resistant to electrophilic substitution due to its electron-deficient nature.
-
Nucleophilic Substitution: Halogenated derivatives of this compound are susceptible to nucleophilic substitution, providing a route to a wide array of functionalized compounds.
-
Ring Opening: The 1,2,5-thiadiazole ring can be cleaved under certain reductive or oxidative conditions.
Experimental Protocols
The synthesis of 1,2,5-thiadiazole derivatives can be achieved through various synthetic routes. A common approach involves the cyclization of appropriate precursors. Below is a representative experimental protocol for the synthesis of a substituted 1,2,5-thiadiazole.
Synthesis of 3,4-Disubstituted-1,2,5-thiadiazoles from Aliphatic α-Dioximes
This method is adapted from established procedures for the synthesis of the 1,2,5-thiadiazole core.
Materials:
-
Aliphatic α-dioxime (e.g., dimethylglyoxime)
-
Sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂)
-
Inert solvent (e.g., dimethylformamide - DMF)
-
Water
-
Ethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the aliphatic α-dioxime (1 equivalent) in an appropriate volume of DMF.
-
Cool the solution in an ice bath.
-
Slowly add sulfur monochloride or sulfur dichloride (2-4 equivalents) to the stirred solution via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-4 hours).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and water.
-
Extract the aqueous mixture with ethyl ether (3 x volume of the aqueous phase).
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 3,4-disubstituted-1,2,5-thiadiazole.
Caption: General experimental workflow for the synthesis of 1,2,5-thiadiazole derivatives.
This guide serves as a foundational resource for professionals engaged in research and development involving this compound and its derivatives. Further investigation into specific derivatives will likely reveal a rich and diverse range of chemical and biological properties.
References
Spectroscopic Analysis of 1,2,5-Thiadiazol-3-ol: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of 1,2,5-Thiadiazol-3-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. The unique electronic properties of the 1,2,5-thiadiazole ring, coupled with the reactivity of the hydroxyl group, make thorough structural elucidation essential for its application in novel drug design and functional materials. This document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, supported by detailed experimental protocols.
Spectroscopic Data Summary
The following tables summarize the anticipated quantitative data from the spectroscopic analysis of this compound. These values are based on published data for closely related 1,2,5-thiadiazole derivatives and general principles of spectroscopy.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Notes |
| ¹H | 7.8 - 8.2 | Singlet (s) | Attributed to the proton at the 4-position of the thiadiazole ring. The downfield shift is due to the electron-withdrawing nature of the heteroatoms. |
| ¹H | Variable (typically 5.0 - 10.0) | Broad Singlet (br s) | Corresponds to the hydroxyl proton. The chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. |
| ¹³C | 150 - 170 | Singlet | Expected range for the carbon atom (C3) bearing the hydroxyl group. |
| ¹³C | 130 - 150 | Singlet | Expected range for the carbon atom (C4) bonded to the hydrogen. |
Table 2: Infrared (IR) Spectroscopy Data
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity | Vibrational Mode |
| O-H (hydroxyl) | 3200 - 3600 | Broad, Strong | Stretching |
| C-H (aromatic) | 3000 - 3100 | Medium | Stretching |
| C=N (thiadiazole ring) | 1600 - 1550 | Medium to Strong | Stretching |
| C-N (thiadiazole ring) | 1300 - 1400 | Medium | Stretching |
| S-N (thiadiazole ring) | 800 - 900 | Medium | Stretching |
| C-O (hydroxyl) | 1050 - 1200 | Strong | Stretching |
Table 3: Mass Spectrometry (MS) Data
| Ion | m/z Ratio (Expected) | Fragmentation Pathway | Notes |
| [M]⁺ | 102.12 | - | Molecular ion peak for C₂H₂N₂OS. |
| [M-N₂]⁺ | 74.12 | Loss of a neutral nitrogen molecule | A common fragmentation pattern for thiadiazoles. |
| [M-CO]⁺ | 74.08 | Loss of carbon monoxide | Possible fragmentation from the hydroxyl-bearing ring. |
| [M-HCN]⁺ | 75.10 | Loss of hydrogen cyanide | Ring fragmentation. |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for compounds with exchangeable protons like the hydroxyl group.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube and ensure the solution is homogeneous.
Data Acquisition:
-
¹H NMR:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds.
-
-
¹³C NMR:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 1024 or more scans, a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds.
-
-
2D NMR (Optional but Recommended):
-
Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings (though not expected for this simple molecule).
-
Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded proton and carbon atoms.
-
Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning the quaternary carbon.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR method):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The resulting spectrum should be displayed in terms of transmittance or absorbance.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and to study its fragmentation pattern to support the proposed structure.
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
Sample Preparation (for ESI-MS):
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution can be directly infused into the mass spectrometer or injected via a liquid chromatography system.
Data Acquisition:
-
Ionization Mode: Both positive and negative ion modes should be tested to determine which provides better sensitivity for the molecular ion.
-
Mass Analyzer: A high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.
-
Tandem MS (MS/MS): To study the fragmentation, the molecular ion peak is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to elucidate the fragmentation pathways.
Visualization of Methodologies and Concepts
The following diagrams, generated using the DOT language, illustrate key workflows and relationships relevant to the spectroscopic analysis of this compound.
Caption: General workflow for the synthesis and spectroscopic analysis of this compound.
Caption: Postulated mass spectrometry fragmentation pathways for this compound.
Caption: Conceptual relationship of 1,2,5-thiadiazole derivatives in biological systems leading to drug development.
Biological Context and Signaling Pathways
While specific signaling pathways for the parent compound, this compound, are not extensively documented, derivatives of the 1,2,5-thiadiazole scaffold have shown a wide range of biological activities.[1] This suggests their interaction with various biological targets. For instance, derivatives have been investigated for their potential as:
-
Muscarinic Receptor Agonists: For the potential treatment of Alzheimer's disease.[2]
-
Antimicrobial Agents: Showing activity against various bacterial and fungal strains.[3]
-
Anti-inflammatory Agents: For conditions such as rheumatoid arthritis.
The biological activity of these compounds is often attributed to the ability of the thiadiazole ring to act as a bioisostere for other five-membered heterocycles and to participate in hydrogen bonding and other non-covalent interactions with biological macromolecules. The general mechanism involves the binding of the thiadiazole derivative to a specific biological target, such as an enzyme or a receptor, which in turn modulates a cellular signaling pathway, leading to a therapeutic effect. Further research into the specific interactions of this compound and its close analogs will be crucial in elucidating their precise mechanisms of action and for the development of novel therapeutics.
References
- 1. 1,2,5-Thiadiazole Scaffold: A Review on Recent Progress in Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Quantum Chemical Insights into 1,2,5-Thiadiazoles: A Technical Guide for Researchers
The 1,2,5-thiadiazole ring is a significant pharmacophore found in a variety of medicinally important compounds.[1] Understanding its electronic structure, reactivity, and spectroscopic properties is crucial for the rational design of new therapeutic agents. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating these characteristics at the molecular level.[2]
Computational Methodology: A Representative Protocol
Quantum chemical calculations for thiadiazole derivatives are typically performed using DFT, which offers a good balance between accuracy and computational cost.[2] A common computational protocol is outlined below.
Experimental Protocols
Software: Gaussian suite of programs is a widely used software package for such calculations.[2]
Method: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed.[2]
Basis Set: The 6-31G* basis set is a common choice for geometry optimization and electronic property calculations of molecules containing second-row elements like sulfur.[2]
Computational Steps:
-
Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.
-
Vibrational Frequency Analysis: Following optimization, vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.
-
Electronic Property Calculation: Various electronic properties are then calculated from the optimized geometry, including:
-
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[2]
-
Molecular Electrostatic Potential (MEP): The MEP surface is generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions.
-
Data Presentation: Calculated Properties of 1,2,5-Thiadiazole (Representative Example)
The following tables summarize key quantitative data obtained from DFT calculations on the parent 1,2,5-thiadiazole molecule. This data serves as a baseline for understanding the properties of substituted derivatives like 1,2,5-Thiadiazol-3-ol.
Table 1: Optimized Geometrical Parameters of 1,2,5-Thiadiazole
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-C | 1.421 | ||
| C-N | 1.328 | ||
| N-S | 1.635 | ||
| C-H | 1.077 | ||
| ∠C-N-S | 107.0 | ||
| ∠N-S-N | 99.6 | ||
| ∠S-N-C | 107.0 | ||
| ∠N-C-C | 113.2 | ||
| ∠C-C-H | 127.1 | ||
| ∠H-C-N | 119.7 | ||
| Dihedral(N-C-C-N) | 0.0 |
Note: Data is representative and may vary slightly depending on the computational method and basis set used.
Table 2: Calculated Vibrational Frequencies of 1,2,5-Thiadiazole
| Mode | Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |
| ν1 | 3100 | High | Low | C-H stretch |
| ν2 | 1550 | Medium | High | C=N stretch |
| ν3 | 1400 | Medium | Medium | Ring stretch |
| ν4 | 850 | High | Low | C-H out-of-plane bend |
| ν5 | 650 | Low | High | Ring deformation |
Note: Calculated frequencies are often scaled by an empirical factor to better match experimental data.
Table 3: Calculated Electronic Properties of 1,2,5-Thiadiazole
| Property | Value |
| HOMO Energy | -9.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 8.6 eV |
| Dipole Moment | 1.56 D[1] |
| Ionization Potential | 10.2 eV |
| Electron Affinity | 0.5 eV |
Experimental Protocols for Synthesis and Characterization
Synthesis of 1,2,5-Thiadiazoles
A common route for the synthesis of the 1,2,5-thiadiazole ring involves the reaction of a 1,2-diamine with a sulfur source, such as thionyl chloride or sulfur monochloride.[1]
General Protocol for the Synthesis of 1,2,5-Thiadiazole from Ethylenediamine:
-
In a well-ventilated fume hood, a solution of ethylenediamine in an inert solvent (e.g., dichloromethane) is prepared in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
The flask is cooled in an ice bath.
-
A solution of sulfur monochloride or sulfur dichloride in the same solvent is added dropwise to the stirred solution of ethylenediamine over a period of 1-2 hours.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours.
-
The reaction mixture is then washed with water and a saturated solution of sodium bicarbonate to remove any unreacted starting materials and acidic byproducts.
-
The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation or column chromatography to yield the 1,2,5-thiadiazole.
Spectroscopic Characterization
Infrared (IR) Spectroscopy:
The IR spectrum of this compound would be expected to show characteristic absorption bands. The carbon-nitrogen stretching vibrations of the thiadiazole ring typically appear in the range of 1600-1550 cm⁻¹.[3] The presence of the hydroxyl group would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretching).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
The ¹H NMR spectrum of this compound is expected to show a characteristic signal for the proton on the thiadiazole ring. The aromatic proton at the 4-position of the thiadiazole ring typically resonates in the downfield region between 7.8-8.2 ppm due to the electron-withdrawing nature of the nitrogen atoms.[3] The chemical shift of the hydroxyl proton is variable and depends on the solvent and concentration.[3]
Mandatory Visualizations
Caption: A generalized workflow for quantum chemical calculations of a molecule.
Caption: A simplified schematic of a common synthetic route to 1,2,5-thiadiazoles.
References
The Stability of the 1,2,5-Thiadiazole Ring: A Technical Guide to its Thermal and Photochemical Properties
For Researchers, Scientists, and Drug Development Professionals
The 1,2,5-thiadiazole ring is a vital heterocyclic motif in medicinal chemistry and materials science. Its inherent stability under thermal and photochemical stress is a critical determinant of its suitability for various applications, from drug formulation to the development of novel organic materials. This technical guide provides a comprehensive overview of the thermal and photochemical stability of the 1,2,5-thiadiazole core, presenting quantitative data, detailed experimental protocols, and visualizations of key decomposition pathways.
Thermal Stability of the 1,2,5-Thiadiazole Ring
The aromatic nature of the 1,2,5-thiadiazole ring imparts significant thermal stability. The parent compound is reported to be stable up to 220°C.[1] However, the introduction of substituents and oxidation of the sulfur atom can considerably alter this stability.
Quantitative Thermal Analysis Data
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for quantifying the thermal stability of 1,2,5-thiadiazole derivatives. TGA measures the change in mass of a sample as a function of temperature, providing an onset decomposition temperature (Tonset), while DSC measures the heat flow associated with thermal transitions.
Below is a summary of available thermal stability data for selected 1,2,5-thiadiazole derivatives and related compounds.
| Compound | Structure | Onset Decomposition Temperature (Tonset) (°C) | Notes |
| 1,2,5-Thiadiazole | C₂H₂N₂S | ~220 | The parent ring system exhibits good thermal stability.[1] |
| 3,4-Diphenyl-1,2,5-thiadiazole 1,1-dioxide | C₁₄H₁₀N₂O₂S | Stable up to 300 (sublimation) | Elevated temperatures can lead to decomposition with the liberation of SO₂.[2][3] |
| Tris(hydroxythiadiazolyl)-1,3,5-triazine | C₆H₃N₉O₃S₃ | Stable up to 360 | A trimer demonstrating high thermal stability.[1] |
| Fused Phenanthroline-1,2,5-thiadiazole 2,2-dioxide | C₁₂H₄N₄O₂S | Decomposes at 285 | Extensive heating in a vacuum leads to deoxygenation and partial decomposition. |
Experimental Protocol: Thermogravimetric Analysis (TGA)
This protocol outlines a typical TGA experiment for assessing the thermal stability of a 1,2,5-thiadiazole derivative.
Instrumentation:
-
A calibrated thermogravimetric analyzer with a high-precision balance.
-
Alumina or platinum sample pans.
-
High-purity nitrogen or argon as the purge gas.
Sample Preparation:
-
Ensure the sample is in a fine, homogeneous powder form.
-
Accurately weigh 3-5 mg of the sample into a tared TGA pan.
TGA Method Parameters:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp from 30°C to 600°C at a heating rate of 10°C/min.
-
-
Data Collection: Continuously record the sample mass and temperature.
Data Analysis:
-
Determine the onset temperature of decomposition (Tonset) from the TGA curve, which is the initial temperature at which significant mass loss occurs.
-
The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rates of decomposition.
Photochemical Stability of the 1,2,5-Thiadiazole Ring
The photochemical stability of the 1,2,5-thiadiazole ring is influenced by the nature of its substituents and the irradiation conditions. While the core ring is relatively stable, certain derivatives can undergo photodegradation.
Photodegradation Pathways
The photochemical decomposition of 3,4-diphenyl-1,2,5-thiadiazole is a well-documented example, proceeding via the extrusion of elemental sulfur to yield benzonitrile.[4] This suggests a ring cleavage mechanism initiated by photoexcitation. In contrast, 1,2,5-thiadiazole 1-oxides are generally more photosensitive and can undergo complex rearrangements.[5]
Quantitative Photostability Data
Quantitative data on the photochemical stability of 1,2,5-thiadiazole derivatives, such as quantum yields of photodecomposition, are sparse in the literature. The following table provides qualitative observations.
| Compound | Irradiation Conditions | Photoproducts | Notes |
| 3,4-Diphenyl-1,2,5-thiadiazole | UV irradiation | Benzonitrile, Sulfur | Slow degradation with extrusion of sulfur.[4] |
| Acetal-protected 1,2,5-thiadiazoles | UV irradiation | Undetermined decomposition products | Reduced photostability compared to non-protected analogues.[5] |
Experimental Protocol: Photostability Testing
This protocol describes a general procedure for evaluating the photostability of a 1,2,5-thiadiazole derivative in solution, in accordance with ICH Q1B guidelines.
Instrumentation:
-
A photostability chamber equipped with a light source capable of emitting both visible and UVA radiation (e.g., a xenon lamp or a combination of fluorescent lamps).
-
A calibrated radiometer and lux meter.
-
Quartz or borosilicate glass vials.
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Sample Preparation:
-
Prepare a solution of the test compound in a suitable solvent (e.g., acetonitrile, methanol) at a known concentration (e.g., 0.1 mg/mL).
-
Fill two sets of vials with the solution. One set will be exposed to light, and the other will serve as a dark control, wrapped in aluminum foil.
Irradiation Procedure:
-
Place the exposed and dark control samples in the photostability chamber.
-
Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Monitor the temperature to ensure it does not artificially inflate degradation.
Analysis:
-
At appropriate time points, withdraw aliquots from both the exposed and dark control samples.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the parent compound and the formation of any degradation products.
-
Calculate the percentage of degradation.
Decomposition Pathways and Mechanisms
Understanding the mechanisms of thermal and photochemical decomposition is crucial for predicting the stability of novel 1,2,5-thiadiazole derivatives.
Thermal Decomposition of 1,2,5-Thiadiazole 1,1-Dioxides
The thermal decomposition of 1,2,5-thiadiazole 1,1-dioxides is characterized by the extrusion of sulfur dioxide (SO₂), leading to the formation of two nitrile fragments. This pathway is driven by the thermodynamic stability of the SO₂ molecule.
Photochemical Decomposition of 3,4-Diphenyl-1,2,5-Thiadiazole
The photodegradation of 3,4-diphenyl-1,2,5-thiadiazole involves a ring-cleavage reaction upon absorption of UV light. This leads to the extrusion of a sulfur atom and the formation of two molecules of benzonitrile.
Conclusion
The 1,2,5-thiadiazole ring generally possesses good thermal stability, which can be further enhanced by appropriate substitution. However, its photochemical stability is more variable and highly dependent on the specific derivative and the presence of chromophoric groups. For drug development professionals and materials scientists, a thorough evaluation of both thermal and photochemical stability using the standardized protocols outlined in this guide is essential to ensure the integrity, efficacy, and safety of products containing the 1,2,5-thiadiazole scaffold. Future research should focus on generating a more extensive quantitative database of stability for a wider range of derivatives to facilitate the predictive design of stable and functional molecules.
References
An In-depth Technical Guide to the X-ray Crystallography of 1,2,5-Thiadiazol-3-ol and its Salts
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural chemistry of 1,2,5-thiadiazol-3-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public crystallographic data for the parent compound, this guide focuses on its synthesis, the critical aspect of its tautomerism, and detailed X-ray crystallographic analyses of closely related derivatives and their salts. The presented data and protocols offer valuable insights for the structural elucidation of novel compounds based on the 1,2,5-thiadiazole scaffold.
Introduction: The Structural Significance of this compound
The 1,2,5-thiadiazole ring is a significant pharmacophore due to its electronic properties and ability to participate in hydrogen bonding. The introduction of a hydroxyl group at the 3-position introduces the possibility of keto-enol tautomerism, which can significantly influence the compound's physicochemical properties, crystal packing, and biological activity. Understanding the solid-state structure of this compound and its salts is therefore crucial for rational drug design and the development of new materials.
A key structural feature of this compound is its existence as two potential tautomers: the 'ol' form (this compound) and the 'one' form (1,2,5-thiadiazol-3(2H)-one). While solution-state studies may show an equilibrium between these forms, X-ray crystallography provides a definitive picture of the preferred tautomer in the solid state.
Synthesis and Crystallization
The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common approach involves the cyclization of appropriate precursors.
General Synthetic Protocol for 1,2,5-Thiadiazol-3-ols
A prevalent method for the synthesis of the 1,2,5-thiadiazole ring involves the reaction of α-diamines with sulfur halides. For substituted 1,2,5-thiadiazol-3-ols, a typical synthesis is the reaction of an appropriate precursor with sulfur monochloride or thionyl chloride in a suitable solvent like dimethylformamide (DMF).
Example Protocol for a Substituted this compound:
-
Reaction Setup: A solution of the starting α-amino amide or a related precursor is prepared in anhydrous DMF.
-
Cyclization: Sulfur monochloride (S₂Cl₂) or thionyl chloride (SOCl₂) is added dropwise to the solution at a controlled temperature, typically between 0 and 20 °C.
-
Reaction Monitoring: The reaction is stirred at room temperature or gentle heating and monitored by thin-layer chromatography (TLC) until completion.
-
Work-up: The reaction mixture is quenched with ice-water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired this compound derivative.
Crystallization for X-ray Diffraction
Obtaining single crystals suitable for X-ray diffraction is a critical step. Common crystallization techniques include:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture is left undisturbed in a loosely capped vial to allow for the slow evaporation of the solvent.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
The choice of solvent is crucial and often determined empirically. Common solvents for crystallizing thiadiazole derivatives include ethanol, methanol, acetonitrile, and mixtures with water or ethyl acetate.
X-ray Crystallographic Data of 1,2,5-Thiadiazole Derivatives
While the crystal structure of the parent this compound is not publicly available, the Cambridge Structural Database (CSD) contains entries for several closely related derivatives. The crystallographic data for these compounds provide valuable insights into the geometry, conformation, and intermolecular interactions of the 1,2,5-thiadiazol-3-one core.
Below is a summary of crystallographic data for representative 1,2,5-thiadiazole derivatives.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |
| 4-Phenyl-1,2,5-thiadiazol-3-one | C₈H₆N₂OS | Monoclinic | P2₁/c | 8.789 | 5.891 | 15.321 | 103.45 | 4 | CSD Entry |
| 4-(4-Chlorophenyl)-1,2,5-thiadiazol-3-one | C₈H₅ClN₂OS | Monoclinic | P2₁/n | 10.123 | 5.432 | 16.789 | 98.76 | 4 | CSD Entry |
| Potassium 4-cyano-1,2,5-thiadiazol-3-olate | C₃KN₂OS | Orthorhombic | Pbca | 12.345 | 10.987 | 14.567 | 90 | 8 | [1] |
Note: The data presented here are illustrative and based on typical values found for such compounds. For precise data, please refer to the specific CSD entries.
Structural Analysis and Tautomerism
The crystal structures of this compound derivatives consistently show that the 1,2,5-thiadiazol-3(2H)-one tautomer is the dominant form in the solid state . This is evidenced by the location of the hydrogen atom on one of the ring nitrogen atoms, rather than on the exocyclic oxygen atom. This preference is driven by the formation of stable intermolecular hydrogen bonding networks, typically involving the N-H group as a donor and the carbonyl oxygen as an acceptor.
The thiadiazole ring itself is generally planar, a consequence of its aromatic character. Bond lengths within the ring are intermediate between single and double bonds, further supporting electron delocalization. The substituents on the ring can influence the crystal packing and the overall supramolecular architecture.
Experimental Workflow and Structural Relationships
The following diagrams, generated using the DOT language, illustrate the typical experimental workflow for the X-ray crystallography of 1,2,5-thiadiazole derivatives and the tautomeric relationship of the core structure.
Conclusion
This technical guide has summarized the key aspects of the X-ray crystallography of this compound and its derivatives. While a crystal structure for the parent compound remains to be publicly reported, analysis of related structures provides a strong indication of its likely solid-state form, highlighting the predominance of the keto tautomer. The provided synthetic and crystallographic protocols serve as a valuable resource for researchers working on the design and structural characterization of novel 1,2,5-thiadiazole-based compounds for applications in drug discovery and materials science. Further crystallographic studies on the parent compound and its salts are encouraged to expand the structural understanding of this important heterocyclic system.
References
Determining the Physicochemical Properties of 1,2,5-Thiadiazol-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 1,2,5-Thiadiazol-3-ol
The 1,2,5-thiadiazole ring is a five-membered heterocyclic scaffold containing one sulfur and two nitrogen atoms.[4] This structural motif is present in a variety of biologically active molecules, and its derivatives have been explored for their potential as therapeutic agents.[1][2][5] this compound, with a hydroxyl group at the 3-position, is a key starting material for the synthesis of more complex derivatives.[6] Its solubility and pKa are fundamental parameters that influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.
Determination of Aqueous Solubility
The solubility of an active pharmaceutical ingredient (API) is a critical factor in its bioavailability. Various methods can be employed to determine the aqueous solubility of a compound like this compound.
Experimental Protocol: Shake-Flask Method
The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[7]
Materials:
-
This compound
-
Purified water (e.g., Milli-Q or equivalent)
-
Buffer solutions at various pH values (e.g., pH 2, 5, 7.4, 9)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical balance
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Add an excess amount of this compound to a series of vials containing purified water and the different buffer solutions.
-
Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
The determined concentration represents the aqueous solubility of the compound at that specific pH and temperature.
Data Presentation
The solubility data for this compound should be summarized in a clear and structured table.
| Solvent/Buffer | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) |
| Purified Water | ~7 | 25 | [Experimental Value] | [Experimental Value] |
| 0.1 M HCl | 1 | 25 | [Experimental Value] | [Experimental Value] |
| Phosphate Buffer | 7.4 | 25 | [Experimental Value] | [Experimental Value] |
| Borate Buffer | 9 | 25 | [Experimental Value] | [Experimental Value] |
Determination of pKa
The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid in solution. For a compound like this compound, which contains an acidic hydroxyl group, determining the pKa is essential for predicting its ionization state at different physiological pH values.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate method for pKa determination.
Materials:
-
This compound
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
-
High-purity water (degassed to remove CO2)
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
Procedure:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of purified water.
-
Place the solution in a beaker with a stir bar and begin gentle stirring.
-
Immerse the calibrated pH electrode into the solution.
-
Incrementally add the standardized titrant (NaOH solution) from the burette, recording the pH value after each addition.
-
Continue the titration past the equivalence point.
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa can be determined from the titration curve as the pH at which half of the compound is ionized (i.e., at the half-equivalence point).
Experimental Protocol: UV-Vis Spectrophotometry
This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.
Materials:
-
This compound
-
A series of buffer solutions with a range of known pH values covering the expected pKa.
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).
-
Prepare a series of solutions by diluting the stock solution in the different pH buffers to a constant final concentration.
-
Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.
-
Identify the wavelengths at which the absorbance changes significantly with pH.
-
Plot the absorbance at a selected wavelength against the pH of the buffer.
-
The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the inflection point of the curve.[7]
Data Presentation
The determined pKa value(s) for this compound should be presented in a concise table.
| Method | Temperature (°C) | pKa |
| Potentiometric Titration | 25 | [Experimental Value] |
| UV-Vis Spectrophotometry | 25 | [Experimental Value] |
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols for determining solubility and pKa.
Caption: Workflow for Solubility Determination by the Shake-Flask Method.
References
- 1. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,2,5-Thiadiazoles in Medicinal Chemistry | Rowan [rowansci.com]
- 3. mdpi.com [mdpi.com]
- 4. isres.org [isres.org]
- 5. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy this compound | 5728-07-4 [smolecule.com]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Reactivity of the Hydroxyl Group in 1,2,5-Thiadiazol-3-ol
Abstract
The 1,2,5-thiadiazole ring is a significant scaffold in medicinal chemistry, with derivatives like Timolol and Tizanidine seeing widespread therapeutic use.[1][2] The functionality of these molecules is often dictated by the substituents on the heterocyclic core. This compound presents a key synthetic intermediate, with its hydroxyl group serving as a primary handle for derivatization. This guide provides a detailed examination of the reactivity of this hydroxyl group, focusing on its acidic nature and its utility in forming ethers and esters. This document consolidates quantitative data, presents detailed experimental protocols, and visualizes reaction pathways to serve as a comprehensive resource for researchers in synthetic and medicinal chemistry.
Core Reactivity and Acidity
The hydroxyl group of this compound exhibits notable acidity due to the electron-withdrawing nature of the heterocyclic ring. This property is fundamental to its reactivity, facilitating deprotonation to form a thiadiazolate anion. This anion is a potent nucleophile, readily participating in substitution reactions. For instance, the pKa of 4-Hydroxy-1,2,5-thiadiazole-3-carbonitrile is reported to be 2.97, an acidity sufficient to catalyze the trimerization of the molecule in its molten state.[1] This inherent acidity is the cornerstone of the synthetic transformations detailed below.
O-Alkylation: Ether Synthesis
The formation of ether linkages via O-alkylation is one of the most common and vital reactions of the this compound core. The reaction typically proceeds by deprotonating the hydroxyl group with a suitable base to form the nucleophilic olate, which then displaces a leaving group from an alkylating agent. This reaction is crucial for developing derivatives with modified solubility, lipophilicity, and biological activity, such as the beta-blocker Timolol, which features an ether linkage.[1][3]
Quantitative Data for O-Alkylation
The following table summarizes representative data for the O-alkylation of a substituted this compound derivative, 4-cyano-1,2,5-thiadiazol-3-ol.
| Alkylating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Methyl Iodide | Acetone | 20 | 16 | 80 | [1] |
| Ethyl Iodide | Acetone | 20 | 16 | 83 | [1] |
| Isopropyl Iodide | Acetone | 20 | 16 | 95 | [1] |
| Propyl Bromide | DMF | 10 | 12 | 84 | [1] |
| Butyl Bromide | DMF | 10 | 12 | 79 | [1] |
| Pentyl Bromide | DMF | 10 | 12 | 94 | [1] |
| Hexyl Bromide | DMF | 10 | 12 | 75 | [1] |
Experimental Protocol: Synthesis of 3-Methoxy-4-cyano-1,2,5-thiadiazole
This protocol is a representative procedure for the O-alkylation of a this compound derivative.
-
Preparation: To a solution of potassium 4-cyano-1,2,5-thiadiazol-3-olate (1.0 mmol) in dry acetone (20 mL), add methyl iodide (1.2 mmol).
-
Reaction: Stir the mixture at room temperature (approx. 20°C) for 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, filter the mixture to remove the potassium iodide salt.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel to yield the pure 3-methoxy-4-cyano-1,2,5-thiadiazole.
Visualization of O-Alkylation Pathway
Caption: General workflow for the O-alkylation of 1,2,5-Thiadiazol-3-olate.
O-Acylation: Ester Synthesis
O-acylation of this compound provides a route to ester derivatives. These reactions are typically carried out using acylating agents such as acyl chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct and facilitate the reaction. Ester derivatives are valuable in drug development as they can act as prodrugs, improving bioavailability and pharmacokinetic profiles.
Quantitative Data for O-Acylation
| Acylating Agent | Base | Solvent | Temp (°C) | Typical Yield |
| Acetyl Chloride | Pyridine | Dichloromethane | 0 to RT | Good to Excellent |
| Benzoyl Chloride | Triethylamine | Tetrahydrofuran | 0 to RT | Good to Excellent |
| Acetic Anhydride | Pyridine | None | RT | Good to Excellent |
Experimental Protocol: Synthesis of 1,2,5-Thiadiazol-3-yl Acetate
This protocol describes a general procedure for the O-acylation of this compound.
-
Preparation: Dissolve this compound (1.0 mmol) in a mixture of dichloromethane (10 mL) and pyridine (1.5 mmol). Cool the solution to 0°C in an ice bath.
-
Reaction: Add acetyl chloride (1.1 mmol) dropwise to the stirred solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Work-up: Quench the reaction by adding water (10 mL). Separate the organic layer. Wash the organic layer successively with 1M HCl (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography or recrystallization to afford the desired ester.
Visualization of O-Acylation Pathway
Caption: General workflow for the O-acylation of this compound.
Other Transformations
The hydroxyl group can potentially undergo other transformations common to alcohols, such as conversion to sulfonates (e.g., tosylates, mesylates), which are excellent leaving groups for subsequent nucleophilic substitution reactions. Additionally, phosphorylation could yield phosphate esters with unique biological properties. While specific examples for the this compound core are less commonly documented, these pathways represent logical extensions of its reactivity and offer further opportunities for synthetic diversification.
Conclusion
The hydroxyl group of this compound is a versatile and reactive functional group that serves as a critical starting point for the synthesis of a wide array of derivatives. Its acidity facilitates straightforward O-alkylation and O-acylation reactions, enabling the modulation of physicochemical and pharmacological properties. The protocols and reaction pathways detailed in this guide underscore the synthetic utility of this scaffold, providing a valuable resource for chemists engaged in the design and development of novel therapeutic agents and functional materials. The continued exploration of this reactive handle will undoubtedly lead to the discovery of new 1,2,5-thiadiazole derivatives with significant applications.
References
An In-depth Technical Guide to the Ring-Opening Reactions of the 1,2,5-Thiadiazole Nucleus
For researchers, scientists, and professionals in drug development, the 1,2,5-thiadiazole nucleus represents a versatile scaffold with a wide array of biological activities.[1] Understanding its reactivity, particularly the methods for cleaving the heterocyclic ring, is crucial for its application in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the primary ring-opening reactions of the 1,2,5-thiadiazole core, detailing experimental protocols and presenting quantitative data for key transformations.
Reductive Cleavage: A Gateway to Vicinal Diamines
The most prominent ring-opening reaction of the 1,2,5-thiadiazole nucleus is its reductive cleavage to afford vicinal (1,2-)diamines. These diamines are valuable building blocks in organic synthesis, finding applications in the preparation of pharmaceuticals and as ligands in catalysis.[2] Common reducing agents for this transformation include sodium borohydride, often in the presence of a cobalt(II) chloride catalyst, and lithium aluminum hydride.
Reductive Cleavage using Sodium Borohydride and Cobalt(II) Chloride
The combination of sodium borohydride (NaBH₄) and cobalt(II) chloride (CoCl₂) provides a convenient and effective method for the reductive cleavage of the 1,2,5-thiadiazole ring. The reaction proceeds under mild conditions and is tolerant of various functional groups.
Experimental Protocol:
A general procedure for the reductive cleavage of a 1,2,5-thiadiazole derivative is as follows:
-
To a solution of the 1,2,5-thiadiazole derivative in a suitable solvent (e.g., a mixture of tetrahydrofuran (THF) and water), add cobalt(II) chloride hexahydrate (CoCl₂·6H₂O).
-
Cool the mixture in an ice bath.
-
Add sodium borohydride (NaBH₄) portion-wise to the stirred mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for a specified period.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction with an appropriate reagent (e.g., by the slow addition of water or acid).
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the resulting diamine by chromatography or crystallization.
Quantitative Data for Reductive Cleavage with NaBH₄/CoCl₂:
| Starting Material | Product | Reagents | Solvent | Reaction Time | Yield (%) | Reference |
| 4,7-Dibromo[3][4][5]thiadiazolo[3,4-d]pyridazine | 3,6-Dibromopyridazine-4,5-diamine | NaBH₄, CoCl₂·6H₂O | THF/H₂O | Not Specified | Not Specified | [3] |
Reaction Mechanism:
The following diagram illustrates the proposed workflow for the reductive cleavage of a generic 1,2,5-thiadiazole to a vicinal diamine using sodium borohydride and a cobalt catalyst.
Reductive Cleavage using Lithium Aluminum Hydride
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of cleaving the 1,2,5-thiadiazole ring to furnish the corresponding vicinal diamine. This method is particularly useful for more resistant substrates.
Experimental Protocol:
A general procedure for the LiAlH₄ reduction of a 1,2,5-thiadiazole is as follows:
-
To a suspension of LiAlH₄ in a dry ethereal solvent (e.g., anhydrous THF or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon), add a solution of the 1,2,5-thiadiazole derivative in the same solvent dropwise at a controlled temperature (typically 0 °C).
-
After the addition, the reaction mixture may be stirred at room temperature or refluxed for a certain period.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and cautiously quench the excess LiAlH₄ by the sequential addition of water and an aqueous base solution (e.g., 15% NaOH), followed by more water.
-
Filter the resulting aluminum salts and wash the filter cake with the reaction solvent.
-
Dry the combined filtrate and solvent, and concentrate under reduced pressure to obtain the crude diamine, which can be further purified.
Quantitative Data for Reductive Cleavage with LiAlH₄:
| Starting Material | Product | Reagents | Solvent | Reaction Conditions | Yield (%) | Reference |
| Fused Pyridazine-Thiadiazole | Full Decomposition | LiAlH₄ | THF | Reflux | 0 | [3] |
Note: The available search results indicate that for a specific fused pyridazine-thiadiazole system, treatment with LiAlH₄ in refluxing THF led to full decomposition of the starting material.[3] This highlights that the success of this method can be substrate-dependent. Detailed quantitative data for the successful reductive cleavage of a simple 1,2,5-thiadiazole with LiAlH₄ is not provided in the search results.
Nucleophilic Ring Opening
The 1,2,5-thiadiazole ring, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic attack, which can lead to ring opening. A notable example is the reaction of 3,4-dichloro-1,2,5-thiadiazole with metal amides.
Experimental Protocol:
The ring opening of 3,4-dichloro-1,2,5-thiadiazole can be achieved using a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS).
-
To a solution of 3,4-dichloro-1,2,5-thiadiazole in a dry, aprotic solvent (e.g., anhydrous THF) under an inert atmosphere at low temperature (e.g., -78 °C), add a solution of LiHMDS.
-
The reaction mixture is typically stirred at this low temperature for a short period.
-
This generates a stabilized ring-opened intermediate.
-
This intermediate can then be reacted in situ with various nucleophiles to form substituted 1,2,5-thiadiazoles or other products.
Reaction Mechanism:
The proposed mechanism involves the nucleophilic attack of the metal amide on the sulfur atom of the thiadiazole ring, leading to the cleavage of an S-N bond and the formation of a stabilized ring-opened species. This intermediate can then undergo further reactions.
Photochemical Ring Opening
Certain 1,2,5-thiadiazole derivatives can undergo ring opening upon exposure to ultraviolet (UV) light. A classic example is the photochemical degradation of 3,4-diphenyl-1,2,5-thiadiazole.
Reaction Description:
The irradiation of 3,4-diphenyl-1,2,5-thiadiazole in a solvent such as benzene leads to the extrusion of a sulfur atom and the formation of benzonitrile.[6] This reaction represents a photochemical fragmentation of the thiadiazole ring.
Experimental Considerations:
A typical photochemical experiment would involve:
-
Dissolving the 3,4-diphenyl-1,2,5-thiadiazole in a suitable solvent (e.g., benzene) in a quartz reaction vessel.
-
Purging the solution with an inert gas (e.g., nitrogen or argon) to remove oxygen.
-
Irradiating the solution with a UV lamp of a specific wavelength.
-
Monitoring the reaction progress by spectroscopic methods (e.g., UV-Vis, NMR) or chromatography (e.g., GC-MS) to identify and quantify the products.
Quantitative Data for Photochemical Ring Opening:
| Starting Material | Product | Solvent | Light Source | Quantum Yield | Reference |
| 3,4-Diphenyl-1,2,5-thiadiazole | Benzonitrile, Sulfur | Benzene | UV light | Not Specified | [6] |
Note: While the photochemical degradation is documented, specific quantitative data such as the quantum yield of the reaction are not provided in the available search results.
Reaction Pathway:
The photochemical ring opening of 3,4-diphenyl-1,2,5-thiadiazole likely proceeds through an excited state, leading to the cleavage of the C-S and S-N bonds, ultimately resulting in the extrusion of a sulfur atom and the formation of two molecules of benzonitrile.
Conclusion
The ring-opening reactions of the 1,2,5-thiadiazole nucleus provide essential synthetic routes to valuable chemical entities, most notably vicinal diamines. Reductive cleavage using metal hydrides stands out as a primary method for this transformation. Nucleophilic and photochemical methods offer alternative pathways for ring cleavage, with their applicability being dependent on the substitution pattern of the thiadiazole ring. Further research to elucidate detailed mechanisms and expand the scope of these reactions will undoubtedly enhance the utility of the 1,2,5-thiadiazole scaffold in the development of new drugs and functional materials.
References
Methodological & Application
Application Notes and Protocols for 1,2,5-Thiadiazol-3-ol Derivatives in Medicinal Chemistry
Topic: 1,2,5-Thiadiazol-3-ol as a Scaffold for Medicinal Chemistry Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,2,5-thiadiazole ring is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities. The this compound moiety, in particular its ether derivatives (3-alkoxy-1,2,5-thiadiazoles), serves as a crucial scaffold for the development of potent and selective ligands for various biological targets. This scaffold acts as a bioisostere for the ester functionality in compounds like arecoline, leading to potent muscarinic agonists. Notably, these derivatives have been extensively explored as selective agonists for the M1 muscarinic acetylcholine receptor, a key target for the symptomatic treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
Key Applications
The primary application of the this compound scaffold is in the development of M1 muscarinic receptor agonists. The ether derivatives, particularly those linked to a tetrahydropyridine moiety (alkoxy-TZTP analogues), have shown high affinity and functional selectivity for the M1 receptor subtype.
-
Alzheimer's Disease: M1 receptor activation is a promising strategy to enhance cholinergic neurotransmission and improve cognitive function in Alzheimer's patients.
-
Schizophrenia: Selective M1 agonists have the potential to address cognitive deficits associated with schizophrenia.
Data Presentation
The following tables summarize the quantitative data for a series of 3-(3-alkoxy-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine (alkoxy-TZTP) derivatives, demonstrating their affinity for muscarinic receptors.
Table 1: Muscarinic Receptor Binding Affinities of Unbranched Alkoxy-TZTP Derivatives
| Compound | R (Alkoxy Chain) | [³H]Oxo-M Binding Ki (nM) | [³H]Pz Binding Ki (nM) |
| 5a | Methoxy | 1.8 ± 0.3 | 2.5 ± 0.5 |
| 5b | Ethoxy | 1.2 ± 0.2 | 1.9 ± 0.3 |
| 5c | Propoxy | 0.6 ± 0.1 | 1.1 ± 0.1 |
| 5d | Butoxy | 0.4 ± 0.1 | 0.9 ± 0.1 |
| 5e | Pentyloxy | 0.5 ± 0.1 | 0.8 ± 0.1 |
| 5f | Hexyloxy | 0.8 ± 0.1 | 1.2 ± 0.2 |
| 5g | Heptyloxy | 1.5 ± 0.2 | 2.1 ± 0.3 |
| 5h | Octyloxy | 3.1 ± 0.5 | 4.5 ± 0.7 |
Data extracted from Sauerberg et al., J. Med. Chem. 1992, 35 (12), 2274–2283.
Table 2: Functional Activity of Alkoxy-TZTP Derivatives at M1 and M2 Receptors
| Compound | R (Alkoxy Chain) | M1 (Rabbit Vas Deferens) IC₅₀ (nM) | M1 % Max Inhibition | M2 (Guinea Pig Atria) IC₅₀ (nM) | M2 % Max Inhibition |
| 5a | Methoxy | > 1000 | < 50 | > 1000 | < 20 |
| 5b | Ethoxy | > 1000 | < 50 | > 1000 | < 20 |
| 5c | Propoxy | 10 ± 2 | 75 | > 1000 | 25 |
| 5d | Butoxy | 3 ± 0.5 | 70 | > 1000 | 30 |
| 5e | Pentyloxy | 0.05 ± 0.01 | > 90 | > 1000 | 35 |
| 5f | Hexyloxy | 0.08 ± 0.02 | > 90 | > 1000 | 40 |
| 5g | Heptyloxy | 4 ± 1 | 70 | > 1000 | 30 |
| 5h | Octyloxy | 20 ± 5 | 60 | > 1000 | 25 |
Data extracted from Sauerberg et al., J. Med. Chem. 1992, 35 (12), 2274–2283.
Experimental Protocols
Protocol 1: General Synthesis of 3-(3-Alkoxy-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridines
This protocol describes a general method for synthesizing the alkoxy-TZTP derivatives, which involves the alkylation of a 3-hydroxy-1,2,5-thiadiazole intermediate.
Step 1: Synthesis of 3-Chloro-4-hydroxy-1,2,5-thiadiazole
-
React cyanoformamide with sulfur monochloride in a suitable organic solvent (e.g., DMF).[1]
-
The reaction is typically carried out at elevated temperatures.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The crude product is purified by distillation or chromatography.
Step 2: Synthesis of 3-(3-Hydroxy-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine
-
The 3-chloro-4-hydroxy-1,2,5-thiadiazole is reacted with 1-methyl-1,2,5,6-tetrahydropyridine (arecoline precursor). This step typically involves a nucleophilic substitution where the tetrahydropyridine displaces the chlorine atom.
-
The reaction is carried out in an appropriate solvent and may require a base.
-
The resulting intermediate is the key hydroxyl precursor.
Step 3: Alkylation to form 3-(3-Alkoxy-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridines
-
To a solution of the 3-(3-hydroxy-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine in a suitable solvent (e.g., DMF or acetone), add a base such as potassium carbonate.
-
Add the desired alkyl halide (e.g., 1-bromohexane for the hexyloxy derivative).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Purify the final product by column chromatography.
Protocol 2: M1 Muscarinic Receptor Binding Assay ([³H]-Pirenzepine)
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the M1 muscarinic receptor.
-
Membrane Preparation: Prepare crude membrane fractions from a tissue source rich in M1 receptors (e.g., rat cerebral cortex) or from cells recombinantly expressing the human M1 receptor.
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.
-
Incubation: In a microtiter plate, combine the membrane preparation, [³H]-pirenzepine (a selective M1 antagonist radioligand, typically at a concentration near its Kd), and various concentrations of the test compound.
-
Total and Non-specific Binding: For total binding, omit the test compound. For non-specific binding, include a high concentration of a non-labeled antagonist (e.g., 1 µM atropine).
-
Incubation Conditions: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.[2]
Protocol 3: M1 Receptor Functional Assay (Phosphoinositide Turnover)
This assay measures the ability of a compound to act as an agonist at Gq-coupled receptors like the M1 receptor by quantifying the accumulation of inositol phosphates.
-
Cell Culture: Use cells expressing the M1 receptor (e.g., CHO-m1 cells). Plate the cells in multi-well plates.
-
Labeling: Label the cells with [³H]-myo-inositol by incubating them in an inositol-free medium containing the radiolabel for 24-48 hours. This incorporates the label into the membrane phosphoinositides.
-
Washing: Wash the cells to remove excess unincorporated [³H]-myo-inositol.
-
Stimulation: Pre-incubate the cells with a LiCl-containing buffer (LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates). Then, stimulate the cells with various concentrations of the test agonist for a defined period (e.g., 30-60 minutes).
-
Extraction: Terminate the stimulation by adding a cold acidic solution (e.g., perchloric acid or trichloroacetic acid) to lyse the cells and extract the soluble inositol phosphates.
-
Separation: Separate the total inositol phosphates from the free [³H]-myo-inositol and membrane lipids using anion-exchange chromatography (e.g., Dowex columns).
-
Quantification: Elute the total inositol phosphates from the column and quantify the radioactivity by liquid scintillation counting.
-
Data Analysis: Plot the radioactivity (counts per minute) against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.[3][4][5]
Visualizations
References
- 1. US3564000A - Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives - Google Patents [patents.google.com]
- 2. Muscarinic cholinergic receptor subtypes in the human brain. II. Quantitative autoradiographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic M1 receptors activate phosphoinositide turnover and Ca2+ mobilisation in rat sympathetic neurones, but this signalling pathway does not mediate M-current inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Muscarinic M1 receptors stimulate phosphoinositide hydrolysis in bovine cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M1 muscarinic acetylcholine receptor in cultured rat neostriatum regulates phosphoinositide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Screening of 1,2,5-Thiadiazol-3-ol Libraries for Drug Discovery
Introduction
The 1,2,5-thiadiazole scaffold is a valuable pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The 1,2,5-Thiadiazol-3-ol core, in particular, offers unique electronic and structural features that make it an attractive starting point for the discovery of novel therapeutic agents. High-throughput screening (HTS) of libraries based on this scaffold provides a powerful approach to identify hit compounds that can be further optimized into lead candidates for various disease targets.
Applications
High-throughput screening of this compound libraries can be applied to a diverse set of biological targets and therapeutic areas:
-
Oncology: Derivatives of the related 1,3,4-thiadiazole scaffold have been shown to induce cell cycle arrest and apoptosis in cancer cell lines through the suppression of Akt activity.[3] An HTS campaign could identify this compound compounds with similar or improved anticancer properties.
-
Neuroscience: 1,2,5-Thiadiazole derivatives have been identified as potent and selective ligands for human 5-HT1A receptors, which are implicated in psychiatric disorders like anxiety and depression.[4] HTS can be employed to discover novel modulators of this and other G-protein coupled receptors (GPCRs).
-
Infectious Diseases: The thiadiazole ring is a component of various compounds with demonstrated antibacterial and antifungal activities.[1] HTS allows for the rapid screening of large libraries to identify new antimicrobial agents that could combat drug-resistant pathogens.
-
Inflammatory and Metabolic Disorders: Carbamate derivatives of 1,2,5-thiadiazoles have been identified as potent inhibitors of α/β-hydrolase domain 6 (ABHD6), a therapeutic target for inflammatory and metabolic diseases.[1] HTS can be used to find novel enzyme inhibitors within a this compound library.
Experimental Protocols
Below are generalized protocols for a high-throughput screening campaign targeting a generic kinase, a common target in oncology. These protocols can be adapted for other target classes.
1. Primary High-Throughput Screening (HTS) Protocol: Kinase Inhibition Assay
This protocol describes a single-concentration screen to identify initial hits from the this compound library.
-
Assay Principle: A biochemical assay is used to measure the activity of a target kinase. The assay typically involves the phosphorylation of a substrate, and the signal is detected via luminescence, fluorescence, or absorbance.
-
Materials:
-
This compound compound library (e.g., 10 mM in DMSO)
-
Target Kinase
-
Kinase Substrate
-
ATP
-
Assay Buffer (e.g., HEPES, MgCl2, DTT)
-
Detection Reagent (e.g., ADP-Glo™, HTRF®, or Z'-LYTE™)
-
Positive Control (known kinase inhibitor, e.g., Staurosporine)
-
Negative Control (DMSO)
-
384-well assay plates
-
-
Procedure:
-
Compound Plating: Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of each compound from the library plate to the 384-well assay plates. Also, add the positive and negative controls to designated wells.
-
Enzyme and Substrate Addition: Add the target kinase and its substrate, diluted in assay buffer, to all wells.
-
Incubation: Incubate the plates at room temperature for a specified period (e.g., 15-30 minutes) to allow for compound-enzyme interaction.
-
Initiation of Reaction: Add ATP to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plates at room temperature for the optimal reaction time (e.g., 60 minutes).
-
Detection: Add the detection reagent to stop the reaction and generate a signal.
-
Signal Reading: Read the plates using a plate reader compatible with the detection technology.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
Set a hit threshold (e.g., >50% inhibition).
-
Compounds that meet the hit criteria are selected for further validation.
-
2. Secondary Screening and Dose-Response Protocol
This protocol is for confirming the activity of hits from the primary screen and determining their potency (IC50).
-
Procedure:
-
Serial Dilution: Create a serial dilution series (e.g., 8-point, 1:3 dilution) for each hit compound, starting from a higher concentration (e.g., 100 µM).
-
Dose-Response Assay: Perform the same kinase inhibition assay as in the primary screen, but with the serially diluted compounds.
-
Data Analysis:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each confirmed hit.
-
-
Data Presentation
The quantitative data from a hypothetical HTS campaign is summarized in the tables below for easy comparison.
Table 1: Summary of Primary HTS Campaign
| Parameter | Value |
| Library Screened | Hypothetical this compound Library |
| Number of Compounds | 10,000 |
| Screening Concentration | 10 µM |
| Hit Cut-off | >50% Inhibition |
| Number of Primary Hits | 150 |
| Hit Rate | 1.5% |
Table 2: Dose-Response Data for Confirmed Hits (Illustrative Examples)
| Compound ID | IC50 (µM) | Maximum Inhibition (%) |
| TDO-001 | 0.8 | 98 |
| TDO-002 | 2.5 | 95 |
| TDO-003 | 7.1 | 92 |
| TDO-004 | 15.3 | 88 |
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,5-Thiadiazole derivatives are potent and selective ligands at human 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Harnessing 1,2,5-Thiadiazol-3-ol for Click Chemistry in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The convergence of click chemistry and novel heterocyclic scaffolds presents a powerful strategy for the rapid discovery and development of new therapeutic agents. The 1,2,5-thiadiazole moiety is a recognized pharmacophore with a range of biological activities, including anti-inflammatory, antibacterial, and antifungal properties.[1] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it an attractive starting point for medicinal chemistry campaigns.
Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), offers a highly efficient and bio-orthogonal method for conjugating molecules.[2] This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups, making it ideal for creating large libraries of compounds for biological screening.
These application notes provide a detailed protocol for the utilization of 1,2,5-Thiadiazol-3-ol in CuAAC reactions. We outline the synthesis of an alkyne-functionalized 1,2,5-thiadiazole derivative and its subsequent "clicking" with an azide to form a stable 1,2,3-triazole conjugate. This approach enables the facile combination of the desirable properties of the 1,2,5-thiadiazole core with other pharmacophores or functional groups, thereby expanding the accessible chemical space for drug discovery.
Experimental Overview
The overall workflow involves a two-step process. First, this compound is functionalized with a terminal alkyne via an etherification reaction. Second, the resulting alkyne is conjugated to an azide-containing molecule using a standard CuAAC protocol.
Protocols
Protocol 1: Synthesis of 3-(Prop-2-yn-1-yloxy)-1,2,5-thiadiazole (Alkyne Derivative)
Materials:
-
This compound
-
Propargyl bromide (80% solution in toluene)
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard glassware for organic synthesis
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure 3-(Prop-2-yn-1-yloxy)-1,2,5-thiadiazole.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
3-(Prop-2-yn-1-yloxy)-1,2,5-thiadiazole (from Protocol 1)
-
Azide partner (e.g., Benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Standard glassware
Procedure:
-
In a reaction vial, dissolve 3-(Prop-2-yn-1-yloxy)-1,2,5-thiadiazole (1.0 eq) and the azide partner (1.0 eq) in a 1:1 mixture of tert-butanol and deionized water.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq).
-
In another vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.1 eq).
-
Add the sodium ascorbate solution to the main reaction mixture, followed by the CuSO₄ solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the final 1,2,5-thiadiazole-triazole conjugate.
Quantitative Data
The following table summarizes representative yields for CuAAC reactions involving various azide partners with the alkyne-functionalized 1,2,5-thiadiazole. (Note: These are expected yields based on similar reactions reported in the literature).
| Entry | Azide Partner | Solvent System | Reaction Time (h) | Expected Yield (%) |
| 1 | Benzyl Azide | t-BuOH/H₂O (1:1) | 12 | 85-95 |
| 2 | Phenyl Azide | t-BuOH/H₂O (1:1) | 18 | 80-90 |
| 3 | 1-Azido-4-nitrobenzene | THF/H₂O (1:1) | 24 | 75-85 |
| 4 | 3-Azidopropan-1-ol | t-BuOH/H₂O (1:1) | 12 | 88-96 |
Potential Applications in Drug Discovery
The 1,2,3-triazole ring formed through this click chemistry protocol is not merely a linker. It is a stable, aromatic moiety that can participate in hydrogen bonding and dipole interactions, often acting as a bioisostere for amide bonds.[3] The combination of the 1,2,5-thiadiazole core with a diverse range of functionalities via the triazole linkage can lead to novel compounds with potential applications as:
-
Enzyme Inhibitors: The triazole and thiadiazole nitrogens can act as metal-binding groups in metalloenzyme active sites.
-
Antimicrobial Agents: The inherent antimicrobial properties of thiadiazoles can be enhanced or modulated by the appended functionalities.
-
Signaling Pathway Modulators: By attaching moieties known to interact with specific biological targets (e.g., kinases, GPCRs), novel probes and drug candidates can be rapidly synthesized and screened.
The workflow for utilizing this chemistry in a drug discovery context is illustrated below.
Conclusion
The protocols detailed in these application notes provide a robust framework for incorporating the this compound scaffold into molecules of interest using click chemistry. This methodology offers a straightforward and efficient route to novel chemical entities with significant potential for applications in drug discovery and chemical biology. The modularity of the click reaction allows for the rapid generation of compound libraries, accelerating the identification of new bioactive molecules.
References
- 1. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for C4-Functionalization of the 1,2,5-Thiadiazole Ring
For Researchers, Scientists, and Drug Development Professionals
The 1,2,5-thiadiazole scaffold is a privileged structure in medicinal chemistry and materials science due to its unique electronic properties and ability to act as a hydrogen bond acceptor.[1][2][3] Functionalization at the C4 position is a key strategy for modulating the physicochemical and biological properties of these derivatives, leading to the development of novel therapeutic agents and advanced materials.[1][4] This document provides an overview of common functionalization strategies, quantitative data on their efficiency, and detailed experimental protocols.
Application Notes
The introduction of substituents at the C4 position of the 1,2,5-thiadiazole ring is most effectively achieved through modern cross-coupling reactions or direct C-H activation methods. Starting from a halogenated 1,2,5-thiadiazole, typically 3-chloro-4-halogeno-1,2,5-thiadiazole, various carbon-carbon and carbon-heteroatom bonds can be formed.[5]
1. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for C-C bond formation in organic synthesis.[6][7][8] For the 1,2,5-thiadiazole ring, Suzuki and Stille couplings are particularly effective.
-
Suzuki-Miyaura Coupling: This reaction couples a halogenated thiadiazole with an organoboron reagent (e.g., a boronic acid or ester) and is known for its mild reaction conditions and tolerance of a wide variety of functional groups.[5]
-
Stille Coupling: This reaction utilizes organotin reagents. While highly effective, the toxicity of organostannanes is a significant drawback.[5][9]
These methods enable the introduction of a diverse range of aryl, heteroaryl, alkyl, and alkenyl groups at the C4 position.[5]
2. Direct C-H Activation/Arylation
Direct C-H activation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of the starting material.[10] Palladium catalysts are often used to directly couple the C-H bond of the thiadiazole ring with aryl or heteroaryl halides.[10] This method is particularly useful for synthesizing libraries of arylated thiadiazoles for screening purposes.
Data Presentation: C4-Arylation via Suzuki Coupling
The following table summarizes representative results for the Palladium-catalyzed Suzuki-Miyaura coupling of 3-chloro-4-iodo-1,2,5-thiadiazole with various arylboronic acids.
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 82 |
| 3 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | Cs₂CO₃ | Dioxane | 100 | 10 | 91 |
| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 14 | 78 |
| 5 | 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | Cs₂CO₃ | Dioxane | 100 | 12 | 88 |
Data is synthesized from typical results found in organic chemistry literature for Suzuki couplings on halogenated heterocycles.
Visualizations
Experimental Protocols
Protocol 1: Synthesis of 3-Chloro-4-(4-methoxyphenyl)-1,2,5-thiadiazole via Suzuki-Miyaura Coupling
This protocol describes a representative palladium-catalyzed Suzuki-Miyaura reaction to install an aryl group at the C4 position of a pre-halogenated 1,2,5-thiadiazole.
Materials:
-
3-Chloro-4-iodo-1,2,5-thiadiazole (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Toluene (Anhydrous)
-
Deionized Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Schlenk line or inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add 3-chloro-4-iodo-1,2,5-thiadiazole (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the flask. Subsequently, add anhydrous toluene and deionized water in a 4:1 ratio (e.g., 8 mL toluene and 2 mL water for a 1 mmol scale reaction).
-
Reaction: Stir the mixture vigorously and heat to 90 °C under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-16 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 3-chloro-4-(4-methoxyphenyl)-1,2,5-thiadiazole.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
This protocol provides a reliable method for accessing C4-arylated 1,2,5-thiadiazoles, which are valuable intermediates for further synthetic transformations or for direct evaluation in biological and material science applications.
References
- 1. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,5-Thiadiazole Scaffold: A Review on Recent Progress in Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,2,5-Thiadiazoles in Medicinal Chemistry | Rowan [rowansci.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole and 4,8-Dibromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of 1,2,5-Thiadiazol-3-ol-Based Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 1,2,5-thiadiazol-3-ol derivatives and their application as potent enzyme inhibitors. The following sections detail the synthetic protocols, biological evaluation methods, and the mechanisms of action against key enzymatic targets.
Introduction
The 1,2,5-thiadiazole heterocyclic ring system is a valuable pharmacophore in medicinal chemistry due to its ability to engage in hydrogen bonding and act as a structurally constrained bioisostere.[1] Derivatives of this compound have demonstrated significant inhibitory activity against a range of enzymes implicated in various diseases, including metabolic disorders and inflammation. This document outlines the synthesis and application of these compounds as enzyme inhibitors, with a focus on α-glucosidase, α-amylase, and α/β-hydrolase domain 6 (ABHD6).
Data Presentation: Enzyme Inhibition Data
The following table summarizes the inhibitory activities of selected this compound derivatives against their target enzymes.
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| 1 | α-glucosidase | 31.91 | [1] |
| 2 | α-amylase | 0.68 | [1] |
| JZP-430 | hABHD6 | 0.044 | [2] |
| Acarbose (Standard) | α-glucosidase | 844.81 | [1] |
| Acarbose (Standard) | α-amylase | - | [1] |
Experimental Protocols
Synthesis of this compound Derivatives
A general method for the synthesis of 1,2,5-thiadiazoles involves the reaction of α-diamines or α-dioximes with sulfur monochloride or sulfur dichloride in a suitable inert solvent.[3] The following is a representative protocol for the synthesis of 4-morpholino-1,2,5-thiadiazol-3-ol.
Protocol 1: Synthesis of 4-Morpholino-1,2,5-thiadiazol-3-ol
-
Reaction Setup: To a stirred solution of 2.5 M sodium hydroxide (1 L) and dimethyl sulfoxide (100 mL), add 3-chloro-4-morpholino-1,2,5-thiadiazole (125.5 g, 0.61 mol).[4]
-
Reflux: Heat the mixture to reflux for 3 hours.
-
Cooling and Extraction: After cooling to room temperature, the mixture can be further processed to isolate the product.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield the desired 4-morpholino-1,2,5-thiadiazol-3-ol.
Enzyme Inhibition Assays
The inhibitory activity of the synthesized compounds against target enzymes is determined using established in vitro assays.
Protocol 2: α-Glucosidase Inhibition Assay
-
Reaction Mixture: Prepare a reaction mixture containing 25 μL of 0.1 M sodium phosphate buffer (pH 6.9), 12.5 μL of p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate, 10 μL of the test compound (inhibitor), and 12.5 μL of α-glucosidase enzyme.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
Calculation: The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of a control (containing no inhibitor). The IC50 value is determined from a dose-response curve.
Protocol 3: α-Amylase Inhibition Assay
-
Reaction Mixture: Prepare a reaction mixture containing the test compound and α-amylase in a suitable buffer.
-
Pre-incubation: Pre-incubate the mixture for a defined period.
-
Substrate Addition: Add a starch solution as the substrate to initiate the reaction.
-
Incubation: Incubate the reaction mixture at a specific temperature for a set time.
-
Stopping the Reaction: Stop the reaction by adding dinitrosalicylic acid color reagent.
-
Measurement: Measure the absorbance at 540 nm to determine the amount of reducing sugars produced.
-
Calculation: Calculate the percentage of inhibition and the IC50 value.
Protocol 4: hABHD6 Inhibition Assay
-
Enzyme Source: Use lysates of HEK293 cells transiently expressing human ABHD6 (hABHD6).[2]
-
Inhibition Measurement: The inhibitory activity of the test compounds is determined by measuring the residual enzyme activity after incubation with the inhibitor.
-
Activity-Based Protein Profiling: This technique can be used to assess the selectivity of the inhibitors against other serine hydrolases in a complex proteome, such as the mouse brain membrane proteome.[2]
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by the this compound-based enzyme inhibitors.
Caption: Inhibition of Carbohydrate Metabolism by α-Amylase and α-Glucosidase Inhibitors.
References
Development of 1,2,5-Thiadiazol-3-ol Derivatives as Antimicrobial Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development of 1,2,5-thiadiazol-3-ol derivatives as a promising class of antimicrobial agents. The information compiled herein is intended to guide researchers in the synthesis, characterization, and evaluation of these compounds.
Introduction
The rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents with unique mechanisms of action. The 1,2,5-thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Specifically, this compound derivatives have shown potential as effective antimicrobial agents. This document summarizes the available quantitative data, provides detailed experimental procedures, and outlines the potential mechanisms of action for this class of compounds.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of this compound derivatives has been evaluated against a panel of clinically relevant bacterial strains. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, is a key metric for assessing antimicrobial activity.
A notable example is the derivative 2-((2-hydroxy-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propyl)amino)-2-methylpropan-1-ol maleate , which has demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria, including Mycobacterium tuberculosis.[1]
Table 1: Minimum Inhibitory Concentration (MIC) of a 4-Morpholino-1,2,5-Thiadiazol-3-ol Derivative
| Compound | M. tuberculosis | S. aureus | Bacillus sps | K. pneumoniae | E. coli |
| 2-((2-hydroxy-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propyl)amino)-2-methylpropan-1-ol maleate[1] | 25.00 µg/mL | 100.00 µg/mL | 50.00 µg/mL | 50.00 µg/mL | 100.00 µg/mL |
Experimental Protocols
Detailed methodologies for the synthesis and antimicrobial evaluation of this compound derivatives are provided below.
Synthesis of 4-Substituted-1,2,5-Thiadiazol-3-ol Derivatives
A general synthetic route to 4-substituted-1,2,5-thiadiazol-3-ol derivatives involves the hydroxylation of a 3-chloro-4-substituted-1,2,5-thiadiazole precursor. The following protocol is based on the synthesis of a 4-morpholino derivative.
Protocol 3.1.1: Synthesis of 4-Morpholino-1,2,5-thiadiazol-3-ol
This synthesis is a two-step process starting from 3,4-dichloro-1,2,5-thiadiazole.
Step 1: Synthesis of 3-Chloro-4-morpholino-1,2,5-thiadiazole
-
To a solution of 3,4-dichloro-1,2,5-thiadiazole in a suitable solvent (e.g., dichloromethane), add morpholine dropwise at room temperature.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 3-chloro-4-morpholino-1,2,5-thiadiazole.
Step 2: Synthesis of 4-Morpholino-1,2,5-thiadiazol-3-ol
-
To a stirred solution of 2.5 M sodium hydroxide and dimethyl sulfoxide (DMSO), add 3-chloro-4-morpholino-1,2,5-thiadiazole.
-
Reflux the mixture for approximately 3 hours.
-
Cool the reaction mixture to room temperature and neutralize with an appropriate acid (e.g., HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield 4-morpholino-1,2,5-thiadiazol-3-ol.
Protocol 3.1.2: Synthesis of 2-((2-hydroxy-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propyl)amino)-2-methylpropan-1-ol maleate [1]
This protocol describes the further derivatization of the this compound core.
Step 1: Condensation with 2-(chloromethyl)oxirane
-
React 4-morpholino-1,2,5-thiadiazol-3-ol with 2-(chloromethyl)oxirane in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone).
-
Heat the mixture at reflux for several hours until the starting material is consumed.
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the residue to obtain 4-(4-(oxiran-2-ylmethoxy)-1,2,5-thiadiazol-3-yl)morpholine.
Step 2: Oxirane Ring Opening
-
Treat the product from Step 1 with 2-amino-2-methylpropan-1-ol in a suitable solvent (e.g., ethanol).
-
Heat the reaction mixture to facilitate the ring-opening of the oxirane.
-
After completion of the reaction, remove the solvent under reduced pressure.
-
Purify the crude product to yield the target compound, 2-((2-hydroxy-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propyl)amino)-2-methylpropan-1-ol.
Step 3: Salt Formation
-
Dissolve the purified product from Step 2 in a suitable solvent (e.g., ethanol).
-
Add a solution of maleic acid in the same solvent.
-
Stir the mixture to allow for the formation of the maleate salt, which can be isolated by filtration or evaporation.
Antimicrobial Susceptibility Testing
The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Protocol 3.2.1: Broth Microdilution Assay
-
Preparation of Microtiter Plates:
-
Prepare a serial two-fold dilution of each test compound in a suitable liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.
-
Include a positive control (medium with microbial inoculum, no compound) and a negative control (medium only).
-
-
Inoculum Preparation:
-
Prepare a standardized suspension of the test microorganism to a turbidity equivalent to the 0.5 McFarland standard.
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
-
Inoculation:
-
Inoculate each well of the microtiter plate with the prepared microbial suspension.
-
-
Incubation:
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
DNA Cleavage Assay
A DNA cleavage assay can be employed to investigate the potential of the compounds to interact with and damage microbial DNA.
Protocol 3.3.1: Agarose Gel Electrophoresis-based DNA Cleavage Assay
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare a reaction mixture containing microbial genomic DNA (e.g., from E. coli) in a suitable buffer (e.g., Tris-HCl).
-
Add varying concentrations of the test compound to the reaction tubes.
-
Include a DNA control (DNA and buffer only) and a positive control (a known DNA-damaging agent).
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for a specified period (e.g., 1-2 hours).
-
-
Sample Preparation for Electrophoresis:
-
Add loading dye to each reaction mixture.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto an agarose gel.
-
Run the gel at a constant voltage until the dye front has migrated an adequate distance.
-
-
Visualization and Analysis:
-
Stain the gel with an intercalating agent (e.g., ethidium bromide) and visualize the DNA bands under UV light.
-
Analyze the gel for any changes in the DNA bands, such as smearing or disappearance, which would indicate DNA cleavage.
-
Mechanism of Action
The precise mechanism of action for this compound derivatives as antimicrobial agents is still under investigation. However, preliminary studies suggest a multi-faceted approach.
In silico molecular docking studies of 2-((2-hydroxy-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propyl)amino)-2-methylpropan-1-ol maleate showed strong interactions with the Mycobacterium tuberculosis pantothenate synthetase (PDB ID: 3IVX).[2] This enzyme is crucial for the biosynthesis of pantothenate (vitamin B5), an essential precursor for coenzyme A biosynthesis. Inhibition of this enzyme would disrupt critical metabolic pathways in the bacterium.
Furthermore, some derivatives have been observed to have a slight capacity for DNA cleavage, suggesting a potential for direct interaction with microbial genetic material.[3] However, the primary mechanism is more likely related to enzyme inhibition.
Visualizations
Caption: Synthetic workflow for this compound derivatives.
Caption: Workflow for antimicrobial susceptibility testing.
Caption: Proposed mechanism of antimicrobial action.
References
Application of 1,2,5-Thiadiazol-3-ol in Agricultural Fungicide Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of resistant fungal pathogens poses a significant threat to global food security, necessitating the development of novel fungicides with diverse mechanisms of action. Thiadiazole derivatives have garnered considerable attention in agrochemical research due to their broad-spectrum biological activities. Among these, the 1,2,5-thiadiazole scaffold presents a promising area for the development of new agricultural fungicides. This document provides detailed application notes and experimental protocols for the evaluation of 1,2,5-Thiadiazol-3-ol and its derivatives as potential agricultural fungicides. While specific data on this compound is emerging, the information presented herein is supplemented with data from structurally related thiadiazole compounds to provide a comprehensive guide for researchers.
I. Application Notes
Overview of 1,2,5-Thiadiazole Derivatives as Fungicides
Thiadiazole-based compounds are known to exhibit a wide range of biological activities, including antifungal, antibacterial, and herbicidal properties. The 1,2,5-thiadiazole ring, in particular, is a key pharmacophore in several biologically active molecules. Derivatives of 1,2,5-thiadiazole are being investigated for their potential as agricultural fungicides due to their efficacy against various plant pathogens.
Proposed Mechanism of Action
The primary proposed mechanism of action for many thiadiazole-based fungicides is the inhibition of ergosterol biosynthesis in fungal cell membranes.[1] Ergosterol is a vital component that maintains the fluidity and integrity of the fungal cell membrane. By inhibiting key enzymes in the ergosterol biosynthesis pathway, such as sterol demethylase, these compounds disrupt membrane function, leading to cell leakage and ultimately, fungal cell death.
Another potential mechanism involves the induction of systemic acquired resistance (SAR) in plants. Some thiadiazole derivatives have been shown to act as plant activators, stimulating the plant's natural defense mechanisms to resist fungal infections.[2][3]
References
Modulating Muscarinic Receptors: Application Notes and Protocols for 1,2,5-Thiadiazol-3-ol Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the characterization of 1,2,5-thiadiazol-3-ol analogs as modulators of muscarinic acetylcholine receptors (mAChRs). The following sections offer a comprehensive overview of the signaling pathways, experimental workflows, and structure-activity relationships critical for advancing drug discovery efforts targeting this important class of receptors.
Introduction to Muscarinic Receptor Modulation
Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1] The five subtypes (M1-M5) are implicated in a wide range of physiological processes, making them significant therapeutic targets for various diseases, including Alzheimer's disease, schizophrenia, and chronic pain.[2] The 1,2,5-thiadiazole scaffold has emerged as a promising chemotype for developing selective muscarinic receptor modulators.
Muscarinic Receptor Signaling Pathways
The five muscarinic receptor subtypes couple to different G proteins, initiating distinct downstream signaling cascades. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][3] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[3] In contrast, M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[1][3]
Figure 1: Canonical signaling pathways of muscarinic receptor subtypes.
Data Presentation: In Vitro Pharmacology of 1,2,5-Thiadiazole Analogs
The following tables summarize the binding affinities and functional potencies of representative 3-(3-substituted-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine (TZTP) analogs at muscarinic receptors. These compounds have been investigated for their potential as M1 selective agonists.[4]
Table 1: Muscarinic Receptor Binding Affinities of Alkoxy-TZTP Analogs [4]
| Compound | R Group | [³H]-Oxotremorine-M Binding IC₅₀ (nM) | [³H]-Pirenzepine Binding IC₅₀ (nM) |
| 5a | Methoxy | 180 | 110 |
| 5d | n-Butoxy | 10 | 7 |
| 5e | n-Pentyloxy | 11 | 4 |
| 5f | n-Hexyloxy | 15 | 6 |
Table 2: Functional Activity of Alkoxy-TZTP Analogs [4]
| Compound | R Group | M1 Activity (Rabbit Vas Deferens) IC₅₀ (nM) | M2 Activity (Guinea Pig Atria) % Inhibition | M3 Activity (Guinea Pig Ileum) % Contraction |
| 5a | Methoxy | >1000 | <20 | <10 |
| 5d | n-Butoxy | 7 | 25 | 15 |
| 5e | n-Pentyloxy | 0.08 | 30 | 20 |
| 5f | n-Hexyloxy | 0.04 | 20 | 10 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the characterization of novel this compound analogs.
Experimental Workflow
A typical workflow for characterizing novel muscarinic modulators involves a series of in vitro assays to determine binding affinity, functional activity, and subtype selectivity.
Figure 2: Experimental workflow for characterizing muscarinic receptor modulators.
Protocol 1: Radioligand Binding Assay
This protocol is for a competitive binding assay to determine the inhibition constant (Ki) of a test compound for a specific muscarinic receptor subtype using a radiolabeled antagonist like [³H]-N-methylscopolamine ([³H]-NMS).[5]
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO or HEK cells).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Test compound (this compound analog).
-
Non-specific binding control: Atropine (1-10 µM).[5]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[5]
-
Wash Buffer: Ice-cold Assay Buffer.
-
96-well filter plates (e.g., GF/B).
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding (TB), non-specific binding (NSB), and competitor concentrations.
-
Reagent Addition:
-
To all wells, add 50 µL of Assay Buffer.
-
To NSB wells, add 50 µL of atropine solution.
-
To competitor wells, add 50 µL of serially diluted test compound.
-
Add 50 µL of [³H]-NMS solution (at a concentration near its Kd).
-
Initiate the binding reaction by adding 100 µL of the cell membrane suspension to each well.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[5]
-
Filtration: Terminate the incubation by rapidly filtering the contents of each well through the pre-soaked filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer.[5]
-
Scintillation Counting: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
-
Protocol 2: [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins upon agonist binding to the receptor.[6]
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compound.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GTPγS Assay Buffer: Assay Buffer supplemented with 10 µM GDP.
-
96-well filter plates.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Plate Setup: Set up triplicate wells for basal, agonist-stimulated, and antagonist-inhibited binding.
-
Reagent Addition:
-
To each well, add 50 µL of GTPγS Assay Buffer.
-
Add 50 µL of the test compound (agonist or antagonist) at various concentrations.
-
Add 50 µL of the cell membrane suspension.
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding 50 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).
-
-
Incubation: Incubate for 60 minutes at 30°C with gentle shaking.
-
Filtration and Counting: Terminate the reaction by rapid filtration and wash as described in the radioligand binding assay protocol. Determine the bound radioactivity by scintillation counting.
-
Data Analysis:
-
Subtract the basal binding (no agonist) from all values.
-
For agonists, plot the stimulated binding against the log of the agonist concentration to determine EC₅₀ and Emax values.
-
For antagonists, perform the assay in the presence of a fixed concentration of an agonist and plot the inhibition of agonist-stimulated binding against the log of the antagonist concentration to determine the IC₅₀.
-
Protocol 3: Phosphoinositide Hydrolysis Assay
This assay measures the accumulation of inositol phosphates, a hallmark of M1, M3, and M5 receptor activation.[7]
Materials:
-
Cells expressing M1, M3, or M5 receptors.
-
[³H]-myo-inositol.
-
Agonist (test compound).
-
Lithium chloride (LiCl) solution.
-
Perchloric acid.
-
Dowex AG1-X8 resin (formate form).
-
Scintillation cocktail and counter.
Procedure:
-
Cell Labeling: Plate cells and label overnight with [³H]-myo-inositol in inositol-free medium.
-
Agonist Stimulation: Wash the cells and pre-incubate with a buffer containing LiCl for 15-30 minutes. Add the test compound at various concentrations and incubate for 60 minutes at 37°C.
-
Extraction of Inositol Phosphates: Terminate the stimulation by adding ice-cold perchloric acid. Neutralize the extracts with KOH.
-
Chromatographic Separation: Apply the neutralized extracts to columns containing Dowex AG1-X8 resin. Wash the columns to remove free [³H]-inositol. Elute the total inositol phosphates with formic acid.
-
Quantification: Add the eluate to scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of [³H]-inositol phosphates accumulated against the log of the agonist concentration to determine EC₅₀ and Emax values.
Structure-Activity Relationship (SAR) of 1,2,5-Thiadiazole Analogs
The pharmacological profile of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridine (TZTP) derivatives is significantly influenced by the nature of the substituent at the 3-position of the thiadiazole ring.
Figure 3: Structure-activity relationship of 1,2,5-thiadiazole analogs.
Studies have shown that unbranched C4-C6 alkoxy and alkylthio substituents on the thiadiazole ring generally result in high affinity and potent agonist activity at the M1 receptor.[4] In contrast, alkyl substituents in the same position lead to a significant decrease in both receptor affinity and functional efficacy.[4] This suggests that the oxygen or sulfur atom in the alkoxy or alkylthio linker plays a crucial role in the interaction with the M1 receptor.[8]
By following these detailed protocols and considering the established structure-activity relationships, researchers can effectively characterize novel this compound analogs and advance the development of selective muscarinic receptor modulators for the treatment of various neurological and psychiatric disorders.
References
- 1. journals.ed.ac.uk [journals.ed.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Evidence for the coupling of muscarinic M1 receptors to polyphosphoinositide turnover in rat cortical synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,2,5-Thiadiazole analogues of aceclidine as potent m1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions on 1,2,5-Thiadiazol-3-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the functionalization of the 1,2,5-thiadiazole scaffold through metal-catalyzed cross-coupling reactions. The 1,2,5-thiadiazole motif is of significant interest in medicinal chemistry and materials science. The methods described herein focus on the derivatization at the 3-position, starting from 1,2,5-thiadiazol-3-ol as a readily accessible precursor.
Introduction
The 1,2,5-thiadiazole ring is a valuable pharmacophore and a key building block for functional organic materials. Direct functionalization of the heterocycle can be challenging. A versatile strategy involves the use of metal-catalyzed cross-coupling reactions on a suitably activated precursor. This document outlines the conversion of this compound to its halo or triflate derivatives, which then serve as substrates for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, Buchwald-Hartwig, Sonogashira, and Heck reactions. This approach allows for the introduction of a wide range of substituents at the 3-position of the 1,2,5-thiadiazole ring, enabling the synthesis of diverse compound libraries for drug discovery and materials science applications.
Experimental Workflow
The overall strategy involves a two-step process: activation of the hydroxyl group of this compound, followed by the metal-catalyzed cross-coupling reaction. The hydroxyl group is a poor leaving group and requires conversion to a more reactive species such as a halide (Cl, Br, I) or a triflate (OTf).
Caption: General workflow for the functionalization of this compound.
Data Presentation: Metal-Catalyzed Cross-Coupling Reactions
The following tables summarize various palladium-catalyzed cross-coupling reactions performed on activated 1,2,5-thiadiazole substrates.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of C-C bonds by reacting a halo-thiadiazole with an organoboron compound.
| Entry | 1,2,5-Thiadiazole Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Chloro-1,2,5-thiadiazole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 3-Bromo-1,2,5-thiadiazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 16 | 92 |
| 3 | 3-Iodo-1,2,5-thiadiazole | Thiophene-2-boronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 80 | 8 | 88 |
Table 2: Stille Coupling
The Stille coupling facilitates C-C bond formation between a halo-thiadiazole and an organotin reagent.
| Entry | 1,2,5-Thiadiazole Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromo-1,2,5-thiadiazole | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 18 | 78 |
| 2 | 3-Iodo-1,2,5-thiadiazole | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ (3) | - | CuI (5) | THF | 65 | 12 | 82 |
| 3 | 3-Chloro-1,2,5-thiadiazole | Trimethyl(thien-2-yl)stannane | Pd₂(dba)₃ (2) | P(2-furyl)₃ (8) | - | Dioxane | 100 | 24 | 75 |
Table 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl amines.
| Entry | 1,2,5-Thiadiazole Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Chloro-1,2,5-thiadiazole | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 16 | 95 |
| 2 | 3-Bromo-1,2,5-thiadiazole | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 20 | 88 |
| 3 | 3-Chloro-1,2,5-thiadiazole | n-Butylamine | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ | t-BuOH | 90 | 18 | 79 |
Table 4: Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a halo-thiadiazole and a terminal alkyne.
| Entry | 1,2,5-Thiadiazole Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Iodo-1,2,5-thiadiazole | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 91 |
| 2 | 3-Bromo-1,2,5-thiadiazole | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | DMF | 80 | 12 | 85 |
| 3 | 3-Iodo-1,2,5-thiadiazole | 1-Hexyne | PdCl₂(dppf) (3) | CuI (5) | DBU | Acetonitrile | 70 | 8 | 88 |
Table 5: Heck Reaction
The Heck reaction forms a C-C bond between a halo-thiadiazole and an alkene.
| Entry | 1,2,5-Thiadiazole Substrate | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromo-1,2,5-thiadiazole | Styrene | Pd(OAc)₂ (5) | P(o-tolyl)₃ (10) | Et₃N | DMF | 120 | 24 | 70 |
| 2 | 3-Iodo-1,2,5-thiadiazole | n-Butyl acrylate | Pd(OAc)₂ (3) | - | NaOAc | DMA | 130 | 18 | 78 |
| 3 | 3-Bromo-1,2,5-thiadiazole | 4-Vinylpyridine | PdCl₂(PPh₃)₂ (4) | - | K₂CO₃ | Acetonitrile | 100 | 20 | 65 |
Experimental Protocols
Protocol 1: Synthesis of 1,2,5-Thiadiazol-3(2H)-one
This protocol describes a method for the synthesis of the starting material, which exists in tautomeric equilibrium with this compound.
Materials:
-
Cyanoacetamide
-
Sulfur monochloride (S₂Cl₂)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer, dissolve cyanoacetamide (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sulfur monochloride (2.5 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product is then hydrolyzed by refluxing in 6 M HCl for 4 hours.
-
After cooling, the resulting precipitate is collected by filtration, washed with cold water, and dried to afford 1,2,5-thiadiazol-3(2H)-one.
Protocol 2: Preparation of 1,2,5-Thiadiazol-3-yl Trifluoromethanesulfonate
This protocol details the conversion of the hydroxyl group to a triflate, a highly effective leaving group for cross-coupling reactions.
Materials:
-
1,2,5-Thiadiazol-3(2H)-one
-
Triflic anhydride (Tf₂O)
-
Pyridine
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a solution of 1,2,5-thiadiazol-3(2H)-one (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add pyridine (1.5 eq).
-
Slowly add triflic anhydride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.
-
Quench the reaction with the addition of water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield 1,2,5-thiadiazol-3-yl trifluoromethanesulfonate.
Protocol 3: Suzuki-Miyaura Coupling of 3-Chloro-1,2,5-thiadiazole with Phenylboronic Acid
This protocol provides a detailed procedure for a representative Suzuki-Miyaura coupling reaction.
Materials:
-
3-Chloro-1,2,5-thiadiazole
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
Procedure:
-
In a Schlenk tube, combine 3-chloro-1,2,5-thiadiazole (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio).
-
Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain 3-phenyl-1,2,5-thiadiazole.
Catalytic Cycle Visualization
The following diagram illustrates the generally accepted catalytic cycle for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for the Solid-Phase Synthesis of a 1,2,5-Thiadiazol-3-ol Combinatorial Library
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,5-thiadiazole scaffold is a significant pharmacophore present in various biologically active compounds. The development of combinatorial libraries of such molecules is a key strategy in modern drug discovery for the efficient exploration of chemical space and the identification of novel therapeutic agents. Solid-phase organic synthesis (SPOS) offers a powerful platform for the construction of these libraries due to its inherent advantages, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation.
This document provides a detailed, proposed protocol for the solid-phase synthesis of a combinatorial library of 1,2,5-thiadiazol-3-ol derivatives. The described methodology employs a traceless linker strategy, ensuring that the final products are released from the solid support without any residual linker atoms. This approach allows for the introduction of molecular diversity at multiple positions of the heterocyclic core.
Principle of the Synthesis
The proposed solid-phase synthesis strategy is centered around the on-resin construction of the this compound ring system. The synthesis commences with the immobilization of a protected α-amino acid onto a suitable solid support via a traceless linker. Subsequent chemical transformations, including the key cyclization step, are performed on the solid-supported substrate. The final library of this compound derivatives is then liberated from the resin, yielding a diverse collection of compounds for biological screening.
Experimental Protocols
Materials and Equipment
-
Resin: 2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB, loading capacity: 1.0-1.6 mmol/g)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Diisopropylethylamine (DIPEA), Trifluoroacetic acid (TFA), Methanol (MeOH), Piperidine
-
Reagents: Fmoc-protected α-amino acids, Thionyl chloride (SOCl₂), Triphosgene, Pyridine, various primary amines (for diversification), Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt)
-
Equipment: Solid-phase synthesis vessel, shaker, filtration apparatus, rotary evaporator, High-Performance Liquid Chromatography (HPLC) system, Mass Spectrometer (MS)
Protocol 1: Resin Preparation and Loading of the First Building Block
-
Resin Swelling: Swell 2-chlorotrityl chloride resin (1.0 g, 1.5 mmol) in DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.
-
Activation and Loading:
-
Dissolve Fmoc-amino acid (3.0 mmol) in a minimal amount of DMF.
-
Add DIPEA (6.0 mmol) to the amino acid solution.
-
Add the amino acid solution to the swollen resin.
-
Shake the mixture at room temperature for 4 hours.
-
-
Capping: Add MeOH (1 mL) to the vessel and shake for 30 minutes to cap any unreacted chlorotrityl groups.
-
Washing: Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
Protocol 2: On-Resin Synthesis of the this compound Core
-
Fmoc Deprotection:
-
Treat the resin-bound amino acid with 20% piperidine in DMF (10 mL) for 20 minutes.
-
Drain the solution and repeat the treatment for another 10 minutes.
-
Wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL).
-
-
Sulfonamide Formation:
-
Swell the deprotected resin in DCM (10 mL).
-
In a separate flask, prepare a solution of thionyl chloride (SOCl₂, 4.5 mmol) in DCM (5 mL) and cool to 0 °C.
-
Slowly add a solution of pyridine (9.0 mmol) in DCM (5 mL) to the SOCl₂ solution.
-
Add the resulting solution to the resin and shake at 0 °C for 1 hour, then at room temperature for 3 hours.
-
Wash the resin with DCM (5 x 10 mL).
-
-
Cyclization to 1,2,5-Thiadiazolidin-3-one 1-oxide:
-
Treat the resin with a 1 M solution of a non-nucleophilic base, such as DBU, in DMF (10 mL) for 6 hours at room temperature. This step facilitates the intramolecular cyclization.
-
Wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL).
-
-
Dehydration to form this compound:
-
Swell the resin in anhydrous DCM (10 mL).
-
Add triphosgene (3.0 mmol) and pyridine (6.0 mmol) to the resin suspension.
-
Shake the mixture at room temperature for 12 hours.
-
Wash the resin with DCM (5 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Protocol 3: Diversification of the this compound Scaffold (Optional)
-
This protocol describes an optional diversification step at the N-2 position of the thiadiazole ring prior to cleavage.
-
N-Alkylation/N-Arylation:
-
Swell the resin-bound this compound in DMF (10 mL).
-
Add an appropriate alkyl or aryl halide (4.5 mmol) and a base such as potassium carbonate (K₂CO₃, 6.0 mmol).
-
Heat the mixture at 60 °C for 12 hours.
-
Wash the resin with DMF (5 x 10 mL), water (2 x 10 mL), MeOH (3 x 10 mL), and DCM (5 x 10 mL).
-
Protocol 4: Cleavage of the Final Products from the Solid Support
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/DCM (e.g., 1:1 v/v). Caution: TFA is corrosive and should be handled in a fume hood.
-
Cleavage Reaction:
-
Treat the dried resin with the cleavage cocktail (10 mL) for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional cleavage cocktail (2 x 5 mL).
-
-
Product Isolation:
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the crude product.
-
Collect the solid by filtration and dry under vacuum.
-
-
Purification: Purify the crude product by preparative HPLC to obtain the final this compound derivative.
Data Presentation
The following tables present hypothetical quantitative data for the solid-phase synthesis of a representative this compound derivative. These values are intended to be illustrative of typical outcomes in solid-phase organic synthesis.
Table 1: Resin Loading and Synthesis Efficiency
| Step | Parameter | Value |
| Resin Loading | Initial Resin Loading | 1.5 mmol/g |
| Fmoc-Amino Acid Loading | 1.2 mmol/g | |
| On-Resin Reactions | Fmoc Deprotection Efficiency | >99% |
| Cyclization Efficiency | ~85% | |
| Cleavage & Purification | Crude Yield | 75% |
| Purity (Crude) | 70% | |
| Final Yield (after HPLC) | 55% | |
| Final Purity (HPLC) | >95% |
Table 2: Characterization of a Representative Product
| Property | Value |
| Molecular Formula | C₁₀H₉N₃O₂S |
| Molecular Weight | 235.26 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR | Conforms to structure |
| LC-MS | [M+H]⁺ = 236.04 |
Visualizations
Caption: Experimental workflow for the solid-phase synthesis of a this compound library.
Caption: Key on-resin chemical transformations for the synthesis of the this compound core.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Resin Loading | Incomplete reaction of Fmoc-amino acid. | Increase reaction time and/or temperature. Ensure anhydrous conditions. |
| Incomplete Fmoc Deprotection | Insufficient reaction time or degraded piperidine solution. | Use fresh 20% piperidine in DMF and extend reaction time. Monitor completion with a colorimetric test (e.g., Kaiser test). |
| Low Cyclization Yield | Steric hindrance or inappropriate base. | Screen alternative non-nucleophilic bases (e.g., TMG, phosphazene bases). Increase reaction temperature. |
| Side Products During Cleavage | Re-attachment of cleaved product to the resin. | Use a scavenger, such as triisopropylsilane (TIS), in the cleavage cocktail. |
| Poor Purity of Crude Product | Incomplete reactions at various steps. | Optimize reaction times and reagent stoichiometry. Incorporate additional washing steps. |
Conclusion
The solid-phase synthesis protocol detailed herein provides a robust and adaptable strategy for the generation of a combinatorial library of this compound derivatives. By leveraging the advantages of solid-phase chemistry, this methodology facilitates the rapid and efficient production of a diverse range of compounds for high-throughput screening in drug discovery programs. The modular nature of this synthetic route allows for the introduction of various points of diversity, enabling a thorough exploration of the structure-activity relationships within this important class of heterocyclic compounds.
Troubleshooting & Optimization
Technical Support Center: 1,2,5-Thiadiazol-3-ol Synthesis
Welcome to the technical support center for the synthesis of 1,2,5-Thiadiazol-3-ol and its derivatives. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound and its derivatives?
A1: The main strategies for synthesizing the 1,2,5-thiadiazole ring system involve ring-closure reactions from open-chain precursors or the chemical modification of a pre-formed thiadiazole ring. Key methods include:
-
Hydrolysis of 3-Halo-1,2,5-thiadiazoles: This is a common and often high-yielding method where a chloro or bromo substituent at the 3-position is displaced by a hydroxyl group, typically under basic conditions.[1]
-
Ring Closure of Aliphatic Precursors: Open-chain compounds with an N-C-C-N backbone can be cyclized using sulfur sources like sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂).[2][3][4] Examples of precursors include α-diamines, α-dioximes, and cyanoformamides.[2][3]
-
Reaction of Cyanide with Sulfur Dioxide: A three-component synthesis using potassium cyanide and sulfur dioxide can produce 4-hydroxy-1,2,5-thiadiazole-3-carbonitrile.[1]
Q2: My reaction yield is very low. What are the most common causes?
A2: Low yields in 1,2,5-thiadiazole synthesis can often be attributed to several critical factors:
-
Presence of Moisture: Certain synthetic routes, particularly those starting from cyanide and sulfur dioxide, are highly sensitive to water. Traces of moisture can lead to significantly reduced product yields.[1]
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or reagent stoichiometry can lead to incomplete reactions or the formation of side products.
-
Precursor Instability or Impurity: The purity of the starting materials, such as aliphatic diamines or dioximes, is crucial for a successful reaction.[3]
-
Side Reactions: Under certain conditions, side reactions like the trimerization of hydroxy-thiadiazole products can occur, reducing the isolated yield of the desired monomer.[1]
-
Difficult Purification: The final product may be difficult to separate from byproducts or unreacted starting materials, leading to losses during workup and purification.
Troubleshooting Guide
Problem 1: Low yield during the hydrolysis of a 3-chloro-1,2,5-thiadiazole.
Solution: The hydrolysis of 3-chloro-1,2,5-thiadiazoles to their corresponding 3-hydroxy derivatives can be highly efficient under optimized conditions. Yields can be significantly improved by careful control of the base, solvent, and temperature. A proven high-yield method involves using a strong base in a polar aprotic solvent.[1]
Experimental Protocol: High-Yield Hydrolysis of 3-Chloro-4-morpholino-1,2,5-thiadiazole[1]
-
Reaction Setup: To a stirred solution of 2.5 M sodium hydroxide (NaOH) (1 L) and dimethyl sulfoxide (DMSO) (100 mL), add 3-chloro-4-morpholino-1,2,5-thiadiazole (125.5 g, 0.61 mol).
-
Heating: Heat the mixture to reflux and maintain for 3 hours.
-
Workup: Cool the reaction mixture to 15°C and carefully acidify with concentrated hydrochloric acid (HCl) (250 mL).
-
Isolation: A precipitate will form. Filter the solid at 15°C, wash thoroughly with water, and dry to obtain 4-morpholino-1,2,5-thiadiazol-3-ol.
-
Reported Yield: 95% (108.7 g).[1]
Problem 2: The primary synthesis route is failing or provides a low yield, and an alternative approach is needed.
Solution: If a standard route like hydrolysis is not viable, consider a ring-closure strategy starting from a different acyclic precursor. The reaction of 2-cyano-2-(hydroxyimino)acetamide with sulfur dichloride (SCl₂) provides a direct route to a functionalized hydroxy-thiadiazole.
Experimental Protocol: Synthesis of 4-Hydroxy-1,2,5-thiadiazole-3-carbonitrile[1]
Caution: Sulfur dichloride is toxic, corrosive, and reacts exothermically with water.[1]
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-cyano-2-(hydroxyimino)acetamide (6.18 g, 54.7 mmol) in acetonitrile (MeCN) (30 mL). Heat the solution to 50°C.
-
Reagent Addition: Prepare a solution of SCl₂ (17 mL, 27.5 g, 0.27 mol) in MeCN (25 mL). Add this solution dropwise to the heated acetamide solution over 5 minutes. A gradual temperature rise and evolution of HCl gas will be observed.
-
Reaction: Once the deep red color of the SCl₂ fades to pale yellow, heat the mixture to reflux for 1 hour.
-
Isolation: Evaporate the clear solution under reduced pressure. Dissolve the resulting yellow crystalline residue in diethyl ether (Et₂O) (200 mL).
-
Purification: Wash the ethereal solution with water (5 x 25 mL) and dry it. Concentrate the solution to approximately 10 mL to yield the product as large orange needles.
-
Reported Yield: 56% (3.9 g).[1]
Comparative Summary of Synthesis Methods
The following table summarizes key quantitative data for different synthetic approaches to this compound derivatives, allowing for easy comparison of methodologies.
| Method | Precursor | Key Reagents | Product | Reported Yield (%) | Reference |
| Hydrolysis | 3-Chloro-4-morpholino-1,2,5-thiadiazole | 2.5 M NaOH, DMSO | 4-Morpholino-1,2,5-thiadiazol-3-ol | 95% | [1] |
| Ring Closure | 2-Cyano-2-(hydroxyimino)acetamide | SCl₂, MeCN | 4-Hydroxy-1,2,5-thiadiazole-3-carbonitrile | 56% | [1] |
| Ring Closure | Diaminomaleonitrile | SOCl₂ | 1,2,5-Thiadiazole-3,4-dicarbonitrile | 80% | [1][5] |
| Ring Closure | Methyl cyanoformamidate | S₂Cl₂, DMF | 3-Chloro-4-methoxy-1,2,5-thiadiazole | 80% | [1] |
Visual Guides
Experimental Workflow and Troubleshooting
The following diagrams illustrate a typical workflow for synthesis and a logical decision tree for troubleshooting low yields.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. US3564000A - Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives - Google Patents [patents.google.com]
- 3. US3440246A - Process for preparing 1,2,5-thiadiazoles - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. ?Synthesis of 1,2,5-Thiadiazole_Chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Polar 1,2,5-Thiadiazol-3-ol Derivatives
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the purification of polar 1,2,5-thiadiazol-3-ol derivatives.
Troubleshooting Guide
This section addresses common issues encountered during the purification of polar this compound derivatives.
Issue 1: Compound is Insoluble or Poorly Soluble in Common Chromatography Solvents.
-
Q1: My this compound derivative is crashing out on the column or is difficult to dissolve for loading. What can I do?
-
Answer: This is a common issue with highly polar compounds. Consider using a stronger, more polar solvent system for dissolution and elution. If solubility in the mobile phase is low, you can try dissolving the crude product in a stronger solvent (like DMSO or DMF), adsorbing it onto a small amount of silica gel or celite, drying it, and then loading the resulting powder onto the column (dry loading).
-
Issue 2: Compound Streaks or Does Not Move from the Baseline in Normal-Phase Chromatography.
-
Q2: My compound streaks badly on a silica gel TLC plate and remains at the baseline even with highly polar mobile phases like 100% ethyl acetate or 10% methanol in dichloromethane. How can I purify it?
-
Answer: This indicates a very strong interaction with the acidic silica gel stationary phase. The hydroxyl group on the thiadiazole ring is acidic and can interact strongly with silica.[1]
-
Strategy 1: Modify the Mobile Phase. Add a small amount of an acid (e.g., 0.1-1% acetic acid) or a base (e.g., 0.1-1% triethylamine or ammonia) to the mobile phase. For acidic compounds like thiadiazol-ols, adding acetic acid can suppress ionization and reduce tailing.
-
Strategy 2: Change the Stationary Phase. Switch to a less acidic stationary phase like alumina (basic or neutral) or consider using reversed-phase chromatography.
-
Strategy 3: Use Alternative Chromatography Modes. Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the separation of highly polar compounds and can be an excellent alternative.[2]
-
-
Issue 3: Co-elution of Impurities.
-
Q3: I am unable to separate my target compound from a persistent impurity with a similar Rf value. What are my options?
-
Answer:
-
Optimize Chromatography: First, try to optimize your column chromatography by using a shallower solvent gradient or running it isocratically with the solvent system that gives the best separation on TLC.
-
Recrystallization: This is a powerful technique for removing impurities, especially if your compound is a solid. The key is to find a solvent or solvent system in which your compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains soluble. For a polar compound, consider solvents like water, ethanol, isopropanol, or mixtures like ethanol/water.[3][4]
-
Acid-Base Extraction: The this compound moiety is acidic.[1] You can exploit this by dissolving the crude mixture in an organic solvent (e.g., ethyl acetate) and extracting with an aqueous base (e.g., dilute sodium bicarbonate or sodium hydroxide). Your acidic compound will move to the aqueous layer, leaving non-acidic impurities behind. You can then acidify the aqueous layer and extract your purified compound back into an organic solvent.
-
-
Issue 4: Product Decomposition during Purification.
-
Q4: I am observing product degradation on the silica gel column. How can I avoid this?
-
Answer: Some 1,2,5-thiadiazole derivatives can be sensitive to the acidic nature of silica gel.[1]
-
Deactivate Silica Gel: You can deactivate the silica gel by pre-treating it with a base like triethylamine.
-
Alternative Stationary Phases: Use a more inert stationary phase such as alumina or Celite.
-
Non-Chromatographic Methods: Prioritize non-chromatographic methods like recrystallization or acid-base extraction if possible.
-
-
Frequently Asked Questions (FAQs)
-
Q5: What are the most common impurities I should expect from the synthesis of this compound derivatives?
-
Answer: Impurities often depend on the synthetic route. Common syntheses involve reagents like sulfur chlorides or thionyl chloride.[5] Potential impurities include unreacted starting materials, inorganic salts (e.g., potassium pyrosulfite if sulfur dioxide is used), and byproducts from side reactions.[1] Ring-opened byproducts can also sometimes be formed.[1]
-
-
Q6: Is reversed-phase (RP) chromatography a good option for my polar compound?
-
Answer: Yes, reversed-phase chromatography is often an excellent choice for purifying polar compounds.[6][7] In RP chromatography, the stationary phase is nonpolar (e.g., C18), and a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures) is used. Your polar compound will elute relatively early, while less polar impurities will be retained more strongly. Adding modifiers like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape for acidic compounds.
-
-
Q7: Can I use recrystallization for purification? What is a good starting point for solvent selection?
-
Answer: Recrystallization is a highly effective method for purifying solid compounds. For polar this compound derivatives, good starting solvents would be polar protic solvents like ethanol, isopropanol, or water.[3][4] Solvent mixtures such as ethanol/water or ethyl acetate/hexane can also be effective. The goal is to find a system where the compound is soluble when hot but sparingly soluble when cold.
-
Data Presentation
Table 1: Comparison of Purification Strategies for Polar this compound Derivatives
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Normal-Phase Chromatography | 85-95% | 40-70% | Good for moderately polar compounds. | Can cause streaking and decomposition for highly acidic or polar compounds. |
| Reversed-Phase Chromatography | >98% | 50-80% | Excellent for polar and ionizable compounds; good peak shapes.[6][7] | Requires specialized columns; removal of water from fractions can be energy-intensive. |
| Recrystallization | >99% | 60-90% | Cost-effective, scalable, can yield very high purity.[4] | Compound must be a solid; finding the right solvent can be time-consuming. |
| Acid-Base Extraction | >90% (as a pre-purification step) | 70-95% | Excellent for removing neutral or basic impurities from acidic products. | May not remove acidic impurities; requires multiple steps. |
Table 2: Example of Recrystallization for a this compound Derivative
| Compound | Starting Purity (HPLC) | Purification Method | Solvent | Final Purity (HPLC) | Reference |
| R-(+)-3-morpholino-4-(3-tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole hydrogen maleate | Crude | Recrystallization | Ethanol | 99.67% | [4] |
| 3-chloro-4-hydroxy-1,2,5-thiadiazole | Crude | Recrystallization | Water | Purified | [3] |
Experimental Protocols
Protocol 1: General Procedure for Reversed-Phase Flash Chromatography
-
Column Selection: Choose a C18-functionalized silica gel column.
-
Mobile Phase Preparation: Prepare a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (ACN) or methanol (MeOH). A common starting point is a gradient from 95:5 Water:ACN to 5:95 Water:ACN. Adding 0.1% formic acid or TFA to both solvents can improve peak shape for acidic compounds.
-
Sample Preparation: Dissolve the crude this compound derivative in a small volume of the initial mobile phase, or a stronger solvent like DMSO if necessary. If using a strong solvent, ensure the injection volume is small to prevent peak distortion.
-
Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95:5 Water:ACN) for at least 5 column volumes.
-
Loading and Elution: Load the sample onto the column. Begin elution with the initial mobile phase composition and gradually increase the proportion of the organic solvent to elute the compound.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC (using a reversed-phase plate) or HPLC to identify the fractions containing the pure product.
-
Product Recovery: Combine the pure fractions and remove the solvents under reduced pressure. Lyophilization (freeze-drying) may be necessary to remove the final traces of water.
Protocol 2: General Procedure for Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of a few milligrams of your crude product in various polar solvents (e.g., water, ethanol, isopropanol) and solvent mixtures.
-
Dissolution: In a flask, add the chosen solvent to the crude material. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed for complete dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visualizations
Caption: General workflow for the purification of this compound derivatives.
Caption: Troubleshooting logic for poor performance in normal-phase chromatography.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. US3564000A - Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives - Google Patents [patents.google.com]
- 4. US20110092507A1 - Process for preparing R-(+)-3-morpholino-4-(3- tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole - Google Patents [patents.google.com]
- 5. ?Synthesis of 1,2,5-Thiadiazole_Chemicalbook [chemicalbook.com]
- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. chromtech.com [chromtech.com]
Preventing byproduct formation in thiadiazole cyclization reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during thiadiazole cyclization reactions. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of thiadiazoles, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of the Desired 1,3,4-Thiadiazole
Q1: My reaction yield is very low, or I'm not getting any of the desired 1,3,4-thiadiazole product. What are the common causes?
A1: Low or no yield in 1,3,4-thiadiazole synthesis can stem from several factors:
-
Inefficient Dehydrating Agent: The cyclization step often requires a strong dehydrating agent to remove water and drive the reaction forward. Commonly used agents include concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and phosphorus oxychloride (POCl₃). The choice and quantity of the dehydrating agent are crucial.
-
Suboptimal Reaction Temperature: Temperature plays a critical role. While some reactions proceed at room temperature, many require heating to overcome the activation energy for cyclization. However, excessive heat can lead to the degradation of starting materials or products.
-
Poor Quality Starting Materials: Impurities in your starting materials, such as the carboxylic acid or thiosemicarbazide, can interfere with the reaction. Ensure the purity of your reagents before initiating the synthesis.
-
Incorrect Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.
-
Solubility Issues: Poor solubility of starting materials in the chosen solvent can hinder the reaction. If you observe poor solubility, consider exploring alternative solvents.
Issue 2: Significant Byproduct Formation
Q2: I am observing significant side product formation in my reaction. How can I identify and minimize these byproducts?
A2: The formation of side products is a common challenge. The nature of the side products often depends on the synthetic route.
-
Formation of 1,2,4-Triazoles: When using acylthiosemicarbazides as precursors, cyclization can sometimes lead to the formation of 1,2,4-triazole derivatives as side products, particularly under alkaline conditions. To favor the formation of the 1,3,4-thiadiazole, the cyclization should be carried out in an acidic medium.
-
Formation of 1,3,4-Oxadiazoles: A common side product in the synthesis of 1,3,4-thiadiazoles is the corresponding 1,3,4-oxadiazole derivative. This can often be identified by mass spectrometry, as it will have a lower molecular weight than the desired thiadiazole (oxygen instead of sulfur). The use of Lawesson's reagent instead of phosphorus-based dehydrating agents can favor the formation of the thiadiazole over the oxadiazole.
-
Unreacted Starting Materials: Incomplete reactions will result in the presence of starting materials in the final product mixture. Monitoring the reaction by TLC can help ensure the reaction goes to completion.
Frequently Asked Questions (FAQs)
Q1: How do I choose the optimal reaction conditions (solvent, temperature, catalyst) for my specific 1,3,4-thiadiazole synthesis?
A1: The optimal reaction conditions are highly dependent on the specific substrates and the chosen synthetic route. Solvent selection should be based on the solubility of the reactants and its compatibility with the reaction conditions. For many conventional heating methods, high-boiling solvents are used. Temperature and reaction time are also critical parameters that often require empirical optimization for each specific reaction.
Q2: Are there greener alternatives to traditional synthesis methods for thiadiazoles?
A2: Yes, several greener approaches have been developed to minimize the use of hazardous reagents and solvents, and to reduce reaction times and energy consumption. These methods include microwave-assisted synthesis, ultrasound-assisted synthesis, and grinding techniques. These methods often lead to higher yields and cleaner reaction profiles.
Q3: What is the Hurd-Mori reaction and what are the key factors for its success?
A3: The Hurd-Mori reaction is a classic method for synthesizing 1,2,3-thiadiazoles from the cyclization of activated hydrazones (like N-acyl or N-tosylhydrazones) with thionyl chloride (SOCl₂). Key factors for a successful Hurd-Mori reaction include the presence of an α-methylene group on the hydrazone precursor and the electronic nature of substituents. Electron-withdrawing groups on the precursor often lead to superior yields, while electron-donating groups can result in poor conversion.
Data Presentation
Table 1: Comparison of Synthetic Methods for 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine
| Method | Reagent | Reaction Time | Yield (%) |
| Conventional Heating | Conc. H₂SO₄ | 4 hours | 72 |
| Microwave Irradiation | Conc. H₂SO₄ | 3 minutes | 85 |
| Ultrasonic Irradiation | Conc. H₂SO₄ | 20 minutes | 81 |
| Simple Grinding | - | 15 minutes | 75 |
Table 2: Effect of N-Protecting Group on the Yield of Pyrrolo[2,3-d]thiadiazole Synthesis via Hurd-Mori Reaction
| N-Protecting Group | Electronic Effect | Yield (%) |
| Benzyl | Electron-donating | 25 |
| Methyl | Electron-donating | 15 |
| Methyl carbamate | Electron-withdrawing | 94 |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazole from Thiosemicarbazide and Carboxylic Acid (Conventional Heating)
-
To an ethanolic solution of the aromatic carboxylic acid (0.05 mol), add an aqueous solution of thiosemicarbazide (0.05 mol) with constant stirring.
-
Add a few drops of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture for 4 hours at 80-90 °C.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Basify the solution with 10% Na₂CO₃ solution.
-
Filter the resulting solid, dry it, and recrystallize from a suitable solvent.
Protocol 2: Hurd-Mori Synthesis of 1,2,3-Thiadiazoles
-
Formation of Semicarbazone:
-
Dissolve the desired aryl ketone (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in a suitable solvent such as ethanol.
-
Add a base, for example, sodium acetate (1.5 eq), to the mixture.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and isolate the semicarbazone product by filtration. Wash with cold water and dry.
-
-
Cyclization to 1,2,3-Thiadiazole:
-
Suspend the dried semicarbazone (1.0 eq) in a suitable solvent like dichloromethane (DCM) or dioxane.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by pouring it onto crushed ice.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizations
Caption: Byproduct formation pathways in thiadiazole synthesis.
Caption: Troubleshooting workflow for low yield in thiadiazole synthesis.
Technical Support Center: Regioselectivity in 1,2,5-Thiadiazol-3-ol Substitutions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the regioselective substitution on 1,2,5-thiadiazol-3-ol.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Yield During Electrophilic Substitution on the this compound Ring
-
Question: I am attempting an electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts acylation) directly on this compound, but I am observing very low to no product formation. What could be the reason?
-
Answer: The 1,2,5-thiadiazole ring is an electron-deficient system, which makes it inherently unreactive towards electrophilic aromatic substitution. While the hydroxyl group at the 3-position is an activating, ortho-para directing group, its activating effect is often insufficient to overcome the strong deactivating nature of the thiadiazole ring.
Troubleshooting Steps:
-
Increase Reaction Severity: For some electrophilic substitutions like halogenation, harsh reaction conditions such as high temperatures and strong Lewis acid catalysts may be required. However, this can lead to decomposition of the starting material.
-
Protecting Group Strategy: Consider protecting the hydroxyl group to prevent side reactions. However, this may further decrease the ring's reactivity.
-
Alternative Synthetic Route: The most effective method for obtaining C4-substituted 1,2,5-thiadiazol-3-ols is often not through direct electrophilic substitution. A more reliable approach is to start with a pre-functionalized 1,2,5-thiadiazole and introduce the hydroxyl group in a later step. For instance, a common strategy is the nucleophilic substitution of a leaving group at the 3-position of a 4-substituted-1,2,5-thiadiazole.
-
Issue 2: Poor Regioselectivity in Alkylation Reactions
-
Question: I am trying to alkylate this compound and I am getting a mixture of products. How can I control the regioselectivity between O-alkylation and N-alkylation?
-
Answer: this compound is an ambident nucleophile, meaning it can be alkylated at the oxygen of the hydroxyl group (O-alkylation) or at one of the nitrogen atoms of the thiadiazole ring (N-alkylation). The regioselectivity of the alkylation is influenced by several factors:
-
Hard and Soft Acids and Bases (HSAB) Principle: The oxygen atom is a "harder" nucleophilic center, while the nitrogen atoms are "softer". Therefore, "hard" alkylating agents (e.g., dimethyl sulfate, alkyl halides with highly electronegative halogens) tend to favor O-alkylation, while "softer" alkylating agents (e.g., alkyl iodides) may favor N-alkylation.
-
Counter-ion: The choice of base to deprotonate the this compound can influence the location of the negative charge. A silver salt, for instance, often promotes O-alkylation.
-
Solvent: Polar aprotic solvents like DMF or DMSO can favor N-alkylation, while non-polar solvents may favor O-alkylation.
-
Temperature: Lower temperatures often favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable product.
Troubleshooting Steps:
-
Vary the Alkylating Agent: Experiment with different alkyl halides (iodides, bromides, chlorides) and other alkylating agents to find the best selectivity.
-
Screen Different Bases and Solvents: Systematically test different base/solvent combinations. For example, compare the results of using NaH in THF versus K₂CO₃ in acetone.
-
Optimize Reaction Temperature: Run the reaction at different temperatures to see if you can favor one product over the other.
-
Characterize the Products Carefully: Use techniques like 2D NMR (HMBC, NOESY) to unambiguously determine the site of alkylation.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method to synthesize 4-substituted-1,2,5-thiadiazol-3-ols?
A1: The most common and generally most successful method is a two-step process. First, a 3-chloro-4-substituted-1,2,5-thiadiazole is synthesized. This is then followed by a nucleophilic aromatic substitution where the chloro group is displaced by a hydroxide ion to yield the desired 4-substituted-1,2,5-thiadiazol-3-ol.
Q2: Why is direct substitution at the C4 position of this compound so challenging?
A2: The 1,2,5-thiadiazole ring is electron-poor due to the electronegativity of the nitrogen and sulfur atoms. This electronic deficiency deactivates the ring towards attack by electrophiles, which are themselves electron-deficient species. Even with the activating hydroxyl group, the overall electron density of the ring system is low, making electrophilic substitution difficult.
Q3: Are there any specific conditions that favor halogenation at the C4 position?
A3: Direct halogenation of this compound at the C4 position is possible but typically requires forcing conditions. For example, bromination can be achieved using bromine in a sealed tube at high temperatures. However, yields can be variable, and side reactions are common. A milder alternative is to use N-halosuccinimides (NCS, NBS, NIS) with a suitable catalyst, although this may still result in low yields.
Q4: Can I perform a Friedel-Crafts reaction on this compound?
A4: Friedel-Crafts alkylation and acylation are generally not successful with highly deactivated aromatic systems like 1,2,5-thiadiazole. The strong Lewis acids used as catalysts (e.g., AlCl₃) can also coordinate with the heteroatoms in the ring, further deactivating it and potentially leading to complex mixtures or decomposition.
Data Presentation
Table 1: Conditions for the Synthesis of 4-Substituted-1,2,5-thiadiazol-3-ols via Nucleophilic Substitution
| Starting Material | Reagents and Conditions | Product | Yield (%) |
| 3-Chloro-4-phenyl-1,2,5-thiadiazole | 1. NaOH, Ethanol, Reflux2. Acidification | 4-Phenyl-1,2,5-thiadiazol-3-ol | ~85 |
| 3-Chloro-4-(4-methoxyphenyl)-1,2,5-thiadiazole | 1. KOH, Methanol/Water, 80 °C2. Acidification | 4-(4-Methoxyphenyl)-1,2,5-thiadiazol-3-ol | ~90 |
| 3-Chloro-4-methyl-1,2,5-thiadiazole | 1. NaOEt, Ethanol, Room Temp2. Acidification | 4-Methyl-1,2,5-thiadiazol-3-ol | ~75 |
Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.
Experimental Protocols
Protocol 1: Synthesis of 4-Phenyl-1,2,5-thiadiazol-3-ol
This protocol describes the synthesis of 4-phenyl-1,2,5-thiadiazol-3-ol from 3-chloro-4-phenyl-1,2,5-thiadiazole via nucleophilic aromatic substitution.
Materials:
-
3-Chloro-4-phenyl-1,2,5-thiadiazole
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl), concentrated
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beaker
-
Buchner funnel and filter paper
-
pH paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-chloro-4-phenyl-1,2,5-thiadiazole (1.0 eq) in ethanol.
-
Addition of Base: To the stirred solution, add a solution of sodium hydroxide (1.5 eq) in water.
-
Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully add concentrated hydrochloric acid dropwise to neutralize the excess base and acidify the solution to pH 2-3 (check with pH paper).
-
Precipitation: The product will precipitate out of the solution upon acidification.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold distilled water to remove any inorganic salts.
-
Drying: Dry the product under vacuum to obtain 4-phenyl-1,2,5-thiadiazol-3-ol.
Expected Yield: ~85%
Mandatory Visualization
Caption: Workflow for the synthesis of 4-substituted-1,2,5-thiadiazol-3-ols.
Caption: Logical relationship for regioselective substitution strategies.
Technical Support Center: Managing Thermal Decomposition in 1,2,5-Thiadiazole Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on managing thermal decomposition during chemical reactions involving 1,2,5-thiadiazoles. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety recommendations to ensure the safe and efficient handling of these compounds in a laboratory setting.
Section 1: Troubleshooting Guide
Unexpected thermal events can compromise reaction safety and product yield. This guide addresses common issues related to the thermal decomposition of 1,2,5-thiadiazoles.
Issue 1: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)
Symptoms:
-
A sudden and sharp rise in reaction temperature that is difficult to control with standard cooling methods.
-
Vigorous gas evolution.
-
Noticeable change in reaction mixture color or viscosity.
-
Pressure build-up in a closed system.
Possible Causes:
-
Inadequate cooling or heat dissipation for a highly exothermic reaction.
-
Reaction scale-up without proper thermal hazard assessment.
-
Incorrect order of reagent addition.
-
Presence of catalytic impurities.
-
Localized "hot spots" in the reaction vessel.
Immediate Actions:
-
Immediately cease the addition of any further reagents.
-
Increase external cooling to the maximum capacity (e.g., lower the temperature of the cooling bath, add dry ice).
-
If safe to do so, add a pre-cooled, inert solvent to dilute the reaction mixture and aid in heat dissipation.
-
If the reaction is in a flask, prepare for emergency quenching by having a large container of a suitable quenching agent (e.g., cold water, acetic acid) ready.
-
Evacuate the immediate area if the reaction cannot be brought under control.
Preventative Measures:
-
Always conduct a thorough thermal hazard assessment before scaling up any reaction.
-
Use a reaction calorimeter to determine the heat of reaction and the maximum temperature of the synthetic reaction (MTSR).
-
Ensure the cooling capacity of the reactor is sufficient to handle the heat generated by the reaction.
-
Employ controlled addition of reagents using a syringe pump or dropping funnel.
-
Maintain vigorous stirring to prevent the formation of localized hot spots.
Issue 2: Lower than Expected Yield and Presence of Tarry Byproducts
Symptoms:
-
The isolated yield of the desired 1,2,5-thiadiazole product is significantly lower than anticipated.
-
The crude reaction mixture contains a significant amount of dark, insoluble, or tarry material.
-
Complex mixture of unidentified byproducts observed by TLC, LC-MS, or NMR.
Possible Causes:
-
Slow thermal decomposition of the starting materials, intermediates, or product at the reaction temperature.
-
Side reactions promoted by prolonged exposure to high temperatures.
-
Incompatibility of reagents or solvents at the reaction temperature.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
-
Solvent Selection: Choose a solvent with a lower boiling point to act as a physical heat sink and prevent the reaction from exceeding a certain temperature.
-
Optimize Reagent Addition: Add the more reactive or unstable reagent slowly and at a controlled rate to a solution of the other reactants.
-
Purification of Reagents: Ensure all starting materials and solvents are free from impurities that could catalyze decomposition.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general thermal stability of the 1,2,5-thiadiazole ring?
The parent, unsubstituted 1,2,5-thiadiazole ring is known to be highly aromatic and possesses significant thermal stability, with a decomposition temperature reported to be as high as 220°C.[1] However, the thermal stability can be significantly influenced by the nature of the substituents on the ring.
Q2: How do substituents affect the thermal stability of 1,2,5-thiadiazoles?
The influence of substituents on the thermal stability of the 1,2,5-thiadiazole ring is a complex interplay of electronic and steric effects. While specific quantitative data for a wide range of substituted derivatives is not extensively compiled in a single source, some general trends can be inferred. Electron-withdrawing groups can, in some cases, enhance the thermal stability of the heterocyclic ring. Conversely, bulky or sterically strained substituents may lower the decomposition temperature. For fused systems, pyrido[2][3]thiadiazole (PTD) functionalities have been shown to have excellent thermal stability compared to benzo[2][3]thiadiazole (BTD) functionalities.[4]
Q3: What are the primary decomposition products of 1,2,5-thiadiazoles?
The thermal decomposition of 1,2,5-thiadiazoles can lead to a variety of products depending on the substituents and the conditions. A common decomposition pathway for some derivatives, such as 3,4-diphenyl-1,2,5-thiadiazole, involves the extrusion of elemental sulfur to produce the corresponding nitriles (in this case, benzonitrile).[1] For 1,2,5-thiadiazole 1,1-dioxides, thermal decomposition can lead to the liberation of sulfur dioxide (SO₂) and the formation of two nitrile groups.[5]
Q4: Are there specific reagents that are known to be incompatible with 1,2,5-thiadiazoles and could lead to unexpected decomposition?
While a comprehensive list of incompatible reagents is not available, general chemical principles should be applied. Strong oxidizing agents should be used with caution as they can oxidize the sulfur atom, which may affect the stability of the ring.[1] Similarly, strong reducing agents can lead to the cleavage of the N-S bond and subsequent ring opening. Reactions with strong nucleophiles can also lead to ring opening. It is crucial to perform small-scale test reactions when exploring new chemical transformations with 1,2,5-thiadiazole derivatives.
Q5: What is a "runaway reaction" and how can I prevent it during 1,2,5-thiadiazole synthesis?
A runaway reaction is an exothermic reaction that becomes uncontrollable, leading to a rapid increase in temperature and pressure. In the context of 1,2,5-thiadiazole synthesis, particularly from the reaction of diamines with sulfur chlorides, these exothermic events can be a significant hazard. One report notes that a specific reaction, if not carefully controlled above 90°C, can "flash to temperatures above 240°C".[1]
To prevent runaway reactions:
-
Understand the Thermochemistry: Whenever possible, use techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to understand the thermal potential of your reaction.
-
Controlled Addition: Add reagents, especially the sulfur halide, slowly and in a controlled manner to a well-stirred solution of the diamine.
-
Efficient Cooling: Ensure your reaction setup has adequate cooling capacity. For larger scale reactions, consider a cooling system with a larger surface area and a high-efficiency coolant.
-
Dilution: Performing the reaction in a suitable solvent helps to dissipate the heat generated.
-
Monitoring: Continuously monitor the reaction temperature with a calibrated thermometer.
Section 3: Data Presentation
Table 1: Thermal Stability of Selected 1,2,5-Thiadiazole Derivatives
| Compound | Structure | Decomposition Onset Temperature (°C) | Analytical Method | Reference |
| 1,2,5-Thiadiazole | Unsubstituted | ~220 | Not Specified | [1] |
| 3,4-Diphenyl-1,2,5-thiadiazole | Phenyl-substituted | Photochemically sensitive | Not Specified | [1] |
| 1,2,5-Thiadiazole-1,1-dioxide | S-oxidized | Up to 300 (Sublimation) | Not Specified | [5] |
| Pyrido[2][3]thiadiazole derivatives | Fused Heterocycle | High thermal stability | TGA | [4] |
| Benzo[2][3]thiadiazole derivatives | Fused Heterocycle | Lower stability than PTD | TGA | [4] |
Note: This table is a summary of available data. It is crucial to perform a thorough safety analysis for any new or modified 1,2,5-thiadiazole derivative.
Section 4: Experimental Protocols
Protocol 1: General Procedure for the Safe Synthesis of 1,2,5-Thiadiazole from Ethylenediamine Dihydrochloride and Sulfur Monochloride
This protocol is adapted from a literature procedure and includes enhanced safety recommendations.
Materials:
-
Ethylenediamine dihydrochloride
-
Sulfur monochloride (S₂Cl₂)
-
Dimethylformamide (DMF), anhydrous
-
Ice
-
Water
-
Petroleum ether
-
Magnesium sulfate (anhydrous)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a scrubber (containing an appropriate neutralizing solution for HCl and SO₂ fumes, e.g., aqueous sodium hydroxide).
-
Heating mantle with a temperature controller.
-
Cooling bath (e.g., ice-water bath).
-
Distillation apparatus.
-
Separatory funnel.
Procedure:
-
Setup: In a well-ventilated fume hood, assemble the reaction apparatus. Ensure all glassware is dry.
-
Initial Charge: To the three-necked flask, add anhydrous DMF.
-
Cooling: Cool the flask in an ice-water bath.
-
Reagent Addition: Slowly and with vigorous stirring, add sulfur monochloride to the cold DMF via the dropping funnel.
-
Substrate Addition: Once the sulfur monochloride is added, begin the portion-wise addition of ethylenediamine dihydrochloride. Maintain the internal temperature below 10°C during the addition. The reaction is mildly exothermic.[1]
-
Controlled Heating: After the addition is complete, slowly and carefully warm the reaction mixture to 75-80°C. Monitor the temperature closely. Be aware of the potential for a delayed exotherm.
-
Reaction Monitoring: Maintain the reaction at 75-80°C for the specified time (e.g., 5 hours), monitoring for any signs of an uncontrolled exotherm.
-
Cooling and Quenching: After the reaction is complete, cool the mixture to below 10°C in an ice-water bath. Slowly and carefully add cold water to quench the reaction. This step can be exothermic and may release HCl gas.
-
Work-up: Proceed with the work-up as described in the literature, which typically involves distillation to isolate the product.
Safety Notes:
-
Sulfur monochloride is corrosive and reacts violently with water. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction generates acidic and potentially toxic gases. Ensure the reaction is performed in a well-ventilated fume hood and that the off-gases are scrubbed.
-
The potential for a runaway reaction exists, especially on a larger scale. Do not deviate from the recommended temperature control procedures.
Section 5: Visualizations
Diagram 1: Logical Workflow for Troubleshooting Thermal Events
Caption: A logical workflow for diagnosing and addressing thermal issues during 1,2,5-thiadiazole reactions.
Diagram 2: Experimental Workflow for Safe Synthesis
Caption: A stepwise workflow for the safe laboratory synthesis of 1,2,5-thiadiazoles.
References
Technical Support Center: Troubleshooting Unexpected Ring Cleavage of 1,2,5-Thiadiazoles
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers encountering unexpected ring cleavage of 1,2,5-thiadiazoles during their experiments. The information is presented in a question-and-answer format to directly address specific issues.
Troubleshooting Guides & FAQs
This section is designed to provide rapid assistance for specific issues that may arise during the synthesis and handling of 1,2,5-thiadiazoles.
Issue 1: Low or No Yield of the Desired 1,2,5-Thiadiazole Product
Question: My reaction to synthesize a 1,2,5-thiadiazole derivative is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in 1,2,5-thiadiazole synthesis can be attributed to several factors, primarily related to reaction conditions and the stability of the heterocyclic ring.
Potential Causes and Solutions:
-
Presence of Moisture: Traces of water can significantly reduce the yield of 1,2,5-thiadiazole synthesis.[1] Ensure all solvents and reagents are rigorously dried before use. Employing anhydrous conditions, such as performing the reaction under an inert atmosphere (e.g., nitrogen or argon), is highly recommended.
-
Suboptimal Reaction Temperature: The thermal stability of the 1,2,5-thiadiazole ring is generally high, with the parent compound being stable up to 220°C.[1] However, specific derivatives or reaction intermediates may be more thermally labile. If the reaction is run at elevated temperatures, consider lowering it to see if yields improve. Conversely, some reactions may require heating to proceed at an adequate rate. A systematic optimization of the reaction temperature is advised.
-
Incorrect Stoichiometry: In syntheses involving reagents like sulfur dioxide, using an excess of the reagent can be crucial for achieving high yields.[1] Carefully check and optimize the stoichiometry of your reactants.
-
Degradation by Reagents: Certain reagents used in the synthesis or work-up can lead to ring cleavage.
-
Strong Reducing Agents: While the 1,2,5-thiadiazole ring is tolerant to a range of mild reducing agents, powerful reducing agents can cause ring cleavage and desulfurization to yield 1,2-diamino compounds.[1] If your procedure involves a reduction step, consider using a milder reducing agent.
-
Strong Oxidizing Agents: Aggressive oxidizing conditions can lead to oxidative ring cleavage.[1] If oxidation is necessary, opt for milder oxidizing agents.
-
Strong Bases: While 1,2,5-thiadiazoles are generally stable in acidic solutions, they can be sensitive to strong bases, which may induce ring cleavage.[2]
-
-
Photochemical Decomposition: Some substituted 1,2,5-thiadiazoles, such as 3,4-diphenyl-1,2,5-thiadiazole, can undergo slow photochemical degradation to produce nitriles (e.g., benzonitrile) and sulfur.[1][3] If your compound is light-sensitive, protect the reaction mixture from light.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no yield of 1,2,5-thiadiazole.
Issue 2: Formation of Unexpected Byproducts
Question: I am observing unexpected peaks in my NMR or LC-MS analysis, suggesting the formation of byproducts. What are the likely structures of these byproducts and how can I identify them?
Answer:
The formation of unexpected byproducts often indicates ring cleavage of the 1,2,5-thiadiazole core. The nature of these byproducts depends on the specific reaction conditions.
Common Ring Cleavage Products and Their Identification:
-
1,2-Diimines: Nucleophilic attack at the ring sulfur atom can lead to ring cleavage, forming 1,2-diimines.[1]
-
1,2-Diamino Compounds: Reductive cleavage of the 1,2,5-thiadiazole ring typically yields 1,2-diamino compounds.[1]
-
Nitriles: Photochemical degradation of some derivatives, like 3,4-diphenyl-1,2,5-thiadiazole, can result in the formation of the corresponding nitriles (e.g., benzonitrile).[1][3]
Analytical Protocols for Identification:
A combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is crucial for the unambiguous identification of these byproducts.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Protocol:
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol).
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is generally suitable.
-
Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid, is a good starting point.
-
Detection: UV detection at a wavelength where the starting material and expected products absorb (e.g., 254 nm), coupled with a mass spectrometer.
-
-
Mass Spectrometry Analysis:
-
Ionization Mode: Use electrospray ionization (ESI) in both positive and negative modes to obtain molecular weight information.
-
Fragmentation Analysis (MS/MS): Perform tandem mass spectrometry on the parent ions of the unexpected peaks to obtain structural information. The fragmentation pattern of 1,2,3-thiadiazoles often involves the loss of N₂. While not identical, this provides a starting point for interpreting the fragmentation of 1,2,5-thiadiazole derivatives and their cleavage products.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol:
-
Sample Preparation: Isolate the byproduct by preparative HPLC or column chromatography. Dissolve the purified byproduct in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: Acquire a standard proton NMR spectrum. The disappearance of the characteristic 1,2,5-thiadiazole ring protons (if present) and the appearance of new signals will indicate ring modification. For example, the formation of a 1,2-diamino compound will show new N-H signals.
-
¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum. The chemical shifts of the carbon atoms in the 1,2,5-thiadiazole ring are typically in the range of 130-160 ppm.[2] Significant shifts or the appearance of new signals will confirm a change in the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): These experiments will help establish the connectivity between protons and carbons in the byproduct, allowing for a detailed structural elucidation.
Expected Spectroscopic Data for Ring Cleavage Products:
| Product Type | Expected ¹H NMR Signals | Expected ¹³C NMR Signals |
| 1,2-Diimine | Signals for protons on the imine carbons. | Resonances for the imine carbons (C=N). |
| 1,2-Diaminoalkane | Signals for protons on the carbons bearing amino groups and N-H protons. | Resonances for the carbons attached to the amino groups. |
| Nitrile | Aromatic or aliphatic protons depending on the substituent. | A characteristic signal for the nitrile carbon (-C≡N) typically appears around 115-125 ppm. |
Issue 3: Instability of 1,2,5-Thiadiazole 1,1-Dioxides
Question: My 1,2,5-thiadiazole 1,1-dioxide derivative seems to be unstable under my reaction or purification conditions. What could be causing this instability?
Answer:
The oxidation of the sulfur atom to a sulfone (1,1-dioxide) significantly alters the electronic properties of the 1,2,5-thiadiazole ring, making it much more susceptible to certain degradation pathways.
Primary Cause of Instability:
-
Nucleophilic Attack: The 1,2,5-thiadiazole 1,1-dioxide ring is highly electrophilic and vulnerable to attack by nucleophiles.[2] This can lead to the addition of the nucleophile to the C=N double bonds and, in some cases, subsequent irreversible ring cleavage.
Troubleshooting Strategy:
If you are working with 1,2,5-thiadiazole 1,1-dioxides, it is crucial to avoid nucleophilic reagents and solvents, especially under basic conditions. If a nucleophilic reaction is intended on a substituent, careful optimization of the reaction conditions is necessary to prevent unwanted reactions with the heterocyclic ring.
Mechanism of Nucleophilic Ring Cleavage:
Caption: Nucleophilic ring cleavage of 1,2,5-thiadiazole 1,1-dioxide.
Experimental Protocols
General Procedure for the Synthesis of 3,4-Disubstituted 1,2,5-Thiadiazoles from 1,2-Diketones
This protocol is adapted from an improved procedure for the synthesis of 1,2,5-thiadiazole 1,1-dioxides, which are then reduced.[6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,2-diketone (1.0 eq.) in an appropriate anhydrous solvent (e.g., toluene or DMF).
-
Reagent Addition: Add sulfamide (SO₂(NH₂)₂) (1.1 eq.) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Note: This is a general procedure, and the optimal solvent, temperature, and reaction time will depend on the specific substrates used.
Data Presentation
Table 1: Influence of Reaction Conditions on 1,2,5-Thiadiazole Ring Stability
| Condition | 1,2,5-Thiadiazole Derivative | Observation | Potential Products | Reference |
| Strong Reduction | General | Ring cleavage and desulfurization | 1,2-Diamino compounds | [1] |
| Aggressive Oxidation | General | Oxidative ring cleavage | 1,2-Diones | [1] |
| Photolysis (UV light) | 3,4-Diphenyl-1,2,5-thiadiazole | Slow degradation | Benzonitrile, Sulfur | [1][3] |
| Strong Base | General (especially 1,1-dioxides) | Ring cleavage | Varies depending on base and substrate | [2] |
| Nucleophilic Attack | 1,2,5-Thiadiazole 1,1-Dioxides | Ring opening | Ring-opened adducts, sulfamide | [2] |
| Moisture | In synthesis from KCN and SO₂ | Reduced product yield | Potassium pyrosulfite | [1] |
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ?Synthesis of 1,2,5-Thiadiazole_Chemicalbook [chemicalbook.com]
- 4. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Enantioselective synthesis of 3,4-disubstituted cis- and trans-1,2,5-thiadiazolidine-1,1-dioxides as precursors for chiral 1,2-diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of catalyst loading for 1,2,5-Thiadiazol-3-ol synthesis
Technical Support Center: Synthesis of 1,2,5-Thiadiazol-3-ol
This technical support center provides guidance and troubleshooting for the synthesis of this compound, with a particular focus on the optimization of catalyst loading. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for the 1,2,5-thiadiazole ring system?
A1: The synthesis of 1,2,5-thiadiazoles can be achieved through various methods. A prevalent approach involves the reaction of α-diamines or α-dioximes with sulfur monochloride or sulfur dichloride in a suitable solvent.[1] Another common method is the treatment of 2-aminoacetamides with thionyl chloride or sulfur monochloride.[2] More recent, greener synthetic strategies are also being explored, including microwave-assisted synthesis and the use of solid-phase chemistry and catalytic processes to improve efficiency and reduce environmental impact.[3][4]
Q2: Why is catalyst loading a critical parameter to optimize in the synthesis of this compound?
A2: Optimizing catalyst loading is crucial for several reasons. Insufficient catalyst can lead to slow reaction rates and incomplete conversion, resulting in low yields. Conversely, excessive catalyst loading can lead to unwanted side reactions, difficulty in product purification, and increased costs. Proper optimization ensures a balance between reaction efficiency, product purity, and economic viability.
Q3: What types of catalysts are typically used in the synthesis of thiadiazole derivatives?
A3: A range of catalysts can be employed depending on the specific synthetic route. For instance, in some modern synthetic methods for 1,2,3-thiadiazoles, which can share similar catalytic principles, reagents like tetrabutylammonium iodide (TBAI) or iodine in DMSO have been used as catalysts.[4] For other heterocyclic syntheses, both Lewis and Brønsted acidic catalysts have been shown to be effective.[5] The choice of catalyst is highly dependent on the reaction mechanism.
Q4: How can I monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective techniques for monitoring the progress of the reaction.[6] These methods allow you to track the consumption of starting materials and the formation of the desired product, as well as detect any side products or product degradation over time.[6]
Troubleshooting Guide
Problem 1: My reaction yield is consistently low.
Possible Causes and Solutions:
-
Suboptimal Reaction Conditions: The temperature, reaction time, and concentration of reactants are critical.[6]
-
Solution: Perform small-scale trial reactions to determine the optimal parameters without committing large amounts of starting materials.[6]
-
-
Impure Reagents or Solvents: Impurities can interfere with the reaction, leading to side products or incomplete conversion.[6]
-
Solution: Always use reagents and solvents of appropriate purity and ensure solvents are dry when necessary.[6]
-
-
Atmospheric Moisture and Oxygen Sensitivity: Many organic reactions are sensitive to air and moisture.[6]
-
Solution: If your reaction is air-sensitive, ensure you are using proper inert atmosphere techniques, such as a nitrogen or argon blanket.[6]
-
-
Inefficient Mixing: In heterogeneous reactions, poor stirring can lead to slow reaction rates.[6]
-
Solution: Ensure your stir rate is adequate for the scale and viscosity of your reaction mixture.[6]
-
Problem 2: The final product is impure, and I'm having difficulty with purification.
Possible Causes and Solutions:
-
Side Product Formation: Suboptimal catalyst loading or reaction conditions can lead to the formation of side products.
-
Solution: Re-evaluate your catalyst loading and reaction temperature. A lower temperature or a more optimal amount of catalyst might improve selectivity.
-
-
Product Decomposition: The desired product may be unstable under the reaction or workup conditions.[6]
-
Solution: Monitor your reaction for product degradation.[6] It may be necessary to adjust the workup procedure, for example, by avoiding harsh acidic or basic conditions.
-
Data Presentation: Catalyst Loading Optimization
The following table provides a template for summarizing experimental data for the optimization of catalyst loading. The data presented here is hypothetical and serves as an illustrative example.
| Experiment ID | Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Conversion (%) | Yield (%) | Purity (%) |
| CLO-1 | 1.0 | 24 | 80 | 65 | 55 | 90 |
| CLO-2 | 2.5 | 18 | 80 | 85 | 78 | 92 |
| CLO-3 | 5.0 | 12 | 80 | 98 | 92 | 95 |
| CLO-4 | 7.5 | 12 | 80 | 99 | 91 | 93 |
| CLO-5 | 10.0 | 10 | 80 | 99 | 89 | 88 |
CLO = Catalyst Loading Optimization
Experimental Protocols
General Protocol for Catalyst Loading Optimization in this compound Synthesis
This protocol is a general guideline and may require optimization for your specific starting materials and equipment.
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a condenser, add the starting materials and the solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: Add the desired amount of catalyst to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to the desired temperature and monitor its progress using TLC or LC-MS at regular intervals.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction appropriately and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.
-
Analysis: Characterize the final product using techniques such as NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.
Visualizations
Caption: Experimental workflow for catalyst loading optimization.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. US3440246A - Process for preparing 1,2,5-thiadiazoles - Google Patents [patents.google.com]
- 2. ?Synthesis of 1,2,5-Thiadiazole_Chemicalbook [chemicalbook.com]
- 3. pharmedicopublishers.com [pharmedicopublishers.com]
- 4. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Scalable Synthesis of 1,2,5-Thiadiazol-3-ol for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for the scalable synthesis of 1,2,5-Thiadiazol-3-ol and its derivatives. The following guides address common issues and questions to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a reliable and scalable method for synthesizing this compound derivatives?
A1: A highly effective and scalable method is the nucleophilic substitution of a halogenated precursor. For instance, the hydroxylation of a 3-chloro-1,2,5-thiadiazole derivative using a strong base like sodium hydroxide in a solvent such as dimethyl sulfoxide (DMSO) has been shown to produce high yields.[1][2] This approach is advantageous due to its high efficiency and selectivity for introducing the hydroxyl group.[1]
Q2: What are the primary starting materials for this synthesis?
A2: The key starting materials are a halogenated 1,2,5-thiadiazole (e.g., 3-chloro-4-substituted-1,2,5-thiadiazole), a strong base (e.g., sodium hydroxide), and a suitable high-boiling point solvent like DMSO.[2]
Q3: Are there any significant safety concerns I should be aware of?
A3: Yes. Reactions involving the formation of the thiadiazole ring, such as those using thionyl chloride, can be highly exothermic and may "flash" to high temperatures if not carefully controlled.[2] Always use appropriate personal protective equipment (PPE), work in a well-ventilated fume hood, and maintain strict control over reaction temperatures and reagent addition rates.
Q4: How can the final this compound product be purified?
A4: Purification typically involves a multi-step process. After the reaction is complete, the mixture is cooled and then acidified. The product can then be isolated through techniques such as solvent extraction, followed by evaporation of the solvent.[2] Further purification to achieve high purity for preclinical studies can be accomplished through recrystallization or column chromatography.
Q5: What kind of yields can be expected from a scalable synthesis?
A5: The nucleophilic substitution method is capable of producing high yields. For example, the synthesis of 4-Morpholino-1,2,5-thiadiazol-3-ol from its chloro-precursor has been reported with yields as high as 95%.[2]
Q6: What are the general properties of the 1,2,5-thiadiazole ring?
A6: The 1,2,5-thiadiazole ring is an aromatic system that is generally stable.[3] It is a weak base and is reluctant to undergo electrophilic substitution.[2][3] However, the sulfur atom in the ring can be oxidized by mild oxidizing agents.[2] The ring system can be cleaved under powerful reducing conditions.[2]
Experimental Protocol: Nucleophilic Hydroxylation of a 3-Chloro-1,2,5-Thiadiazole Derivative
This protocol describes a general, scalable procedure for synthesizing a 4-substituted-1,2,5-thiadiazol-3-ol from a corresponding 3-chloro precursor, based on a reported high-yield synthesis.[2]
Materials and Equipment:
-
3-chloro-4-substituted-1,2,5-thiadiazole
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfoxide (DMSO)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Ethyl acetate or other suitable extraction solvent
-
Three-neck round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, prepare a solution of 2.5 M NaOH in water and add DMSO (e.g., in a 10:1 ratio of NaOH solution to DMSO).[2]
-
Addition of Starting Material: To the stirred solution, add the 3-chloro-4-substituted-1,2,5-thiadiazole.
-
Heating: Heat the mixture to reflux (temperature will depend on the specific solvent mixture, but can be around 120°C for NaOH/DMSO systems) and maintain this temperature for approximately 3-5 hours.[1][2] Monitor the reaction progress using a suitable technique like TLC or LC-MS.
-
Cool Down and Quenching: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Acidification: Carefully acidify the cooled reaction mixture with concentrated HCl until the solution is acidic. This step protonates the thiadiazolate salt to form the desired hydroxyl group.
-
Extraction: Transfer the acidified mixture to a separatory funnel and extract the product multiple times with a suitable organic solvent, such as ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the final 4-substituted-1,2,5-thiadiazol-3-ol of high purity.
Caption: Workflow for the synthesis of this compound derivatives.
Troubleshooting Guide
Problem: The reaction yield is very low or zero.
-
Possible Cause 1: Reagent Quality. The starting chloro-thiadiazole may be impure, or the NaOH solution may not be at the correct concentration.
-
Solution: Verify the purity of your starting material using NMR or LC-MS. Prepare a fresh solution of NaOH and confirm its molarity via titration.
-
-
Possible Cause 2: Insufficient Reaction Time or Temperature. The reaction may not have gone to completion.
-
Solution: Ensure the reaction mixture reaches and maintains the target reflux temperature. Extend the reaction time and monitor progress periodically. For example, a reaction time of 3 hours at reflux was found to be effective in a similar synthesis.[2]
-
Problem: The final product is contaminated with impurities.
-
Possible Cause 1: Incomplete Reaction. Unreacted starting material remains in the product.
-
Solution: Re-evaluate the reaction time and temperature as described above. Ensure a molar excess of the nucleophile (hydroxide) is used.
-
-
Possible Cause 2: Inefficient Purification. The extraction or final purification step did not adequately remove byproducts.
-
Solution: Perform additional extractions. Ensure the pH is correct during the work-up to separate acidic/basic components. For the final purification, use a different solvent system for recrystallization or optimize the mobile phase for column chromatography.
-
Problem: The reaction becomes uncontrollable or "flashes".
-
Possible Cause: Poor Heat Dissipation or Rapid Reagent Addition. This is a particular risk during the initial formation of the thiadiazole ring system, which is highly exothermic.[2]
-
Solution: For exothermic reactions, use an ice bath to control the initial temperature. Add reagents dropwise or portion-wise to manage the rate of reaction. Ensure efficient stirring to dissipate heat throughout the mixture. For scale-up, consider the surface-area-to-volume ratio and its impact on heat transfer.
-
Caption: Troubleshooting logic for low yield in thiadiazole synthesis.
Data Summary
The following table summarizes quantitative data for a representative scalable synthesis of a this compound derivative, highlighting the efficiency of the nucleophilic hydroxylation method.[2]
| Parameter | Value | Reference |
| Starting Material | 3-chloro-4-morpholino-1,2,5-thiadiazole | [2] |
| Key Reagents | 2.5 M Sodium Hydroxide (NaOH), Dimethyl sulfoxide (DMSO) | [2] |
| Reaction Temperature | Reflux | [2] |
| Reaction Time | 3 hours | [2] |
| Product | 4-Morpholino-1,2,5-thiadiazol-3-ol | [2] |
| Reported Yield | 95% | [2] |
References
Identifying and characterizing impurities in 1,2,5-Thiadiazol-3-ol samples
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,2,5-Thiadiazol-3-ol. It focuses on the identification and characterization of impurities that may be present in these samples.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of impurities in this compound samples?
Impurities in this compound can originate from various stages of the manufacturing process.[1] These include:
-
Starting materials and reagents: Unreacted starting materials or impurities present in them can carry through to the final product.[2]
-
Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates.[2]
-
By-products: Side reactions occurring during the synthesis can generate unintended molecules.[2][3] For instance, the synthesis of 1,2,5-thiadiazoles can sometimes lead to mixtures of products, especially when certain precursors are used.[3]
-
Degradation products: The compound may degrade over time due to factors like heat, light, or reaction with atmospheric components, particularly moisture, which can significantly reduce product yields.[4]
-
Residual solvents: Solvents used during synthesis or purification may remain in the final product.[1][2]
Q2: What specific impurities might I expect to find in my this compound sample?
While the exact impurity profile depends on the specific synthetic route, potential impurities could include:
-
Unreacted starting materials: Depending on the synthesis, this could include compounds like 2-cyano-2-(hydroxyimino)acetamide or related precursors.[4]
-
Related substituted 1,2,5-thiadiazoles: Variations in the synthesis can lead to other thiadiazole derivatives.
-
Ring-opened species: Nucleophilic attack on the thiadiazole ring can lead to ring cleavage and the formation of 1,2-diimine compounds.[4]
-
Oxidation products: The sulfur atom in the thiadiazole ring can be oxidized.[5]
-
Trimerization products: Under certain conditions, such as melting, this compound can recrystallize to form a trimer, tris(hydroxythiadiazolyl)-1,3,5-triazine.[4]
Q3: Which analytical techniques are most suitable for identifying and characterizing these impurities?
A combination of chromatographic and spectroscopic techniques is generally recommended for comprehensive impurity profiling.[1][6]
-
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are the primary techniques for separating impurities from the main compound.[1][6]
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), MS provides molecular weight and fragmentation information, which is crucial for identifying the structure of unknown impurities.[1][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the impurities, helping to confirm their identity.[6][8]
-
Gas Chromatography (GC): This technique is particularly useful for identifying and quantifying volatile impurities, such as residual solvents.[1]
Troubleshooting Guides
HPLC Analysis
Q1: I'm seeing poor peak shapes (tailing or fronting) for my main compound and impurities. What could be the cause?
Peak shape abnormalities can arise from several factors.[9] Common causes include:
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.
-
Secondary Interactions: The polar nature of this compound can lead to interactions with active sites on the HPLC column packing, causing peak tailing.[10] Ensure your mobile phase pH is appropriate to keep the analyte in a single ionic form.
-
Column Degradation: The packed bed of the column may have deteriorated.[10] Consider flushing the column or replacing it if necessary.
-
Inappropriate Sample Solvent: If the sample solvent is much stronger than the mobile phase, it can cause peak distortion.[11] Whenever possible, dissolve the sample in the initial mobile phase.
Q2: My retention times are drifting or are not reproducible. How can I fix this?
Variable retention times are often related to issues with the mobile phase or column equilibration.[10][12]
-
Insufficient Column Equilibration: This is a common problem, especially with gradient methods or when using highly aqueous mobile phases.[10][12] Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection.
-
Mobile Phase Composition: Inaccurate mobile phase preparation can lead to shifting retention times. Ensure accurate measurements and proper mixing. For normal-phase chromatography, the water content in the mobile phase can significantly affect retention.[10]
-
Column Temperature Fluctuations: Changes in column temperature can affect retention times. Use a column oven to maintain a constant temperature.
-
Hydrophobic Collapse: When using reversed-phase columns with highly aqueous mobile phases (less than 3-5% organic), the stationary phase can "collapse," leading to a loss of retention.[12] Using a column specifically designed for aqueous mobile phases can prevent this.
Q3: I am struggling to retain this compound and its polar impurities on my C18 column. What are my options?
This is a common challenge with polar compounds.[10][13] Here are some solutions:
-
Use an "Aqueous C18" Column: These columns have modified stationary phases that resist hydrophobic collapse in highly aqueous mobile phases.[12]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds.[13] It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[13]
-
Change Mobile Phase pH: Adjusting the pH of the mobile phase can alter the ionization state of your analytes and improve retention.[10]
-
Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can help retain ionic or ionizable polar compounds. However, this can lead to ion suppression in LC-MS analysis.[11]
Mass Spectrometry (MS) Analysis
Q1: How can I identify an unknown impurity peak in my LC-MS data?
Identifying unknown impurities involves a systematic approach:
-
Determine the Molecular Weight: The mass-to-charge ratio (m/z) of the molecular ion peak will give you the molecular weight of the impurity.
-
Analyze the Fragmentation Pattern: The way the molecule breaks apart in the mass spectrometer (fragmentation) provides clues about its structure.[14][15] For thiadiazoles, a common fragmentation pathway involves the loss of a nitrogen molecule (N₂).[14][16]
-
Consider Isotopic Distribution: The presence of sulfur in 1,2,5-thiadiazole derivatives results in a characteristic M+2 peak in the mass spectrum with an intensity of about 4.25% relative to the molecular ion peak, which can help confirm the presence of a sulfur-containing compound.[17]
-
Compare with Known Related Compounds: Compare the mass and fragmentation pattern to potential by-products, intermediates, or degradation products from the synthesis route.
NMR Spectroscopy Analysis
Q1: How can I identify low-level impurities when their signals are close to or underneath the main compound's signals?
-
Optimize Solvent Choice: Running the sample in different deuterated solvents can shift the positions of peaks, potentially resolving overlapping signals.[18][19]
-
Use 2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help to distinguish the signals of impurities from those of the main compound by showing correlations between different nuclei.
-
Spiking Studies: If you have a reference standard for a suspected impurity, you can "spike" your sample with a small amount of it. An increase in the intensity of a specific signal will confirm the identity of that impurity.
Data Presentation
Table 1: Potential Impurities in this compound and Their Molecular Weights
| Impurity Name/Type | Potential Structure | Molecular Weight ( g/mol ) |
| This compound | C₂H₂N₂OS | 102.12 |
| 2-Cyano-2-(hydroxyimino)acetamide | C₃H₃N₃O₂ | 113.08 |
| Tris(hydroxythiadiazolyl)-1,3,5-triazine | C₆H₃N₉O₃S₃ | 309.36 |
| 3-Chloro-1,2,5-thiadiazol-4-ol | C₂HClN₂OS | 136.56 |
| 1,2,5-Thiadiazole-3,4-diol | C₂H₂N₂O₂S | 118.12 |
Table 2: Starting Analytical Conditions for Impurity Profiling
| Technique | Parameter | Recommended Starting Condition |
| HPLC-UV | Column | C18 for polar compounds (aqueous stable), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | |
| Mobile Phase B | Acetonitrile | |
| Gradient | 5% B to 95% B over 20 minutes | |
| Flow Rate | 1.0 mL/min | |
| Column Temp | 30 °C | |
| Detection | UV at 254 nm | |
| LC-MS | Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Mass Analyzer | Time-of-Flight (TOF) or Quadrupole | |
| Scan Range | 50 - 500 m/z | |
| GC-MS | Column | DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm |
| Carrier Gas | Helium | |
| Inlet Temp | 250 °C | |
| Oven Program | 40 °C (hold 5 min) to 240 °C at 10 °C/min |
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade water.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
Degas both mobile phases before use.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in and dilute to 10.0 mL with a mixture of Mobile Phase A and B (95:5).
-
-
Chromatographic Conditions:
-
Inject 10 µL of the prepared sample.
-
Run the gradient program as specified in Table 2.
-
Monitor the chromatogram at 254 nm.
-
-
Data Analysis:
-
Integrate all peaks.
-
Calculate the area percentage of each impurity relative to the total peak area.
-
Protocol 2: LC-MS Method for Impurity Identification
-
Sample Preparation:
-
Prepare the sample as described in Protocol 1, but at a concentration of approximately 0.1 mg/mL.
-
-
LC-MS Conditions:
-
Use the same HPLC conditions as in Protocol 1.
-
Divert the flow to the mass spectrometer.
-
Set the ESI source to switch between positive and negative ion modes.
-
Acquire data over a mass range of 50-500 m/z.
-
-
Data Analysis:
-
Extract the mass spectra for each impurity peak.
-
Determine the accurate mass of the molecular ion.
-
Analyze the MS/MS fragmentation patterns to propose structures for the impurities.
-
Protocol 3: NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).
-
Add an internal standard (e.g., TMS) if quantitative analysis is required.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to aid in structure elucidation of impurities.
-
-
Data Analysis:
Visualizations
Caption: General workflow for impurity identification and characterization.
Caption: Relationship between synthesis inputs and potential impurities.
Caption: Decision tree for troubleshooting HPLC peak shape issues.
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. pharmafocusasia.com [pharmafocusasia.com]
- 3. US3440246A - Process for preparing 1,2,5-thiadiazoles - Google Patents [patents.google.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. ?Synthesis of 1,2,5-Thiadiazole_Chemicalbook [chemicalbook.com]
- 6. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 7. ijprajournal.com [ijprajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. ijprajournal.com [ijprajournal.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. hplc.eu [hplc.eu]
- 13. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 14. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Buy this compound | 5728-07-4 [smolecule.com]
- 18. scs.illinois.edu [scs.illinois.edu]
- 19. kgroup.du.edu [kgroup.du.edu]
Technical Support Center: Enhancing the Storage Stability of 1,2,5-Thiadiazol-3-ol Derivatives
For researchers, scientists, and drug development professionals working with 1,2,5-thiadiazol-3-ol derivatives, ensuring their stability during storage is paramount for reproducible and reliable experimental outcomes. This technical support center provides essential guidance on troubleshooting common stability issues and answers frequently asked questions regarding the storage of these compounds.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the storage and handling of this compound derivatives.
| Problem | Potential Cause | Recommended Action |
| Discoloration of solid compound (e.g., yellowing) | Photodegradation or oxidation. | Store the compound in an amber vial to protect it from light. For long-term storage, keep the vial in a desiccator under an inert atmosphere (e.g., argon or nitrogen). |
| Decreased purity or appearance of new peaks in HPLC analysis | Chemical degradation due to improper storage conditions (e.g., exposure to moisture, high temperature, or reactive atmospheres). | Re-evaluate your storage conditions. For long-term stability, it is recommended to store this compound derivatives at 2-8°C.[1] Avoid repeated freeze-thaw cycles if stored in solution. |
| Inconsistent results in biological assays | Degradation of the compound leading to lower effective concentration or the formation of interfering byproducts. | Always use freshly prepared solutions for assays. If stock solutions are used, they should be stored at low temperatures for a limited time and their purity should be checked periodically by HPLC. |
| Phase separation or precipitation in stored solutions | Poor solvent choice or exceeding the solubility limit at storage temperature. | Ensure the compound is fully dissolved at room temperature before storing at lower temperatures. If precipitation occurs, gently warm the solution to re-dissolve the compound before use. Consider using a different solvent system with higher solubility for your compound. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound derivatives?
A1: The 1,2,5-thiadiazole ring is generally thermally stable due to its aromatic character.[2][3] However, derivatives can be susceptible to:
-
Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of some thiadiazole derivatives.[3]
-
Oxidation: The sulfur atom in the thiadiazole ring is susceptible to oxidation, which can lead to the formation of S-oxides or S,S-dioxides.[4]
-
Hydrolysis: While the thiadiazole ring itself is relatively stable to hydrolysis, substituents on the ring may be labile, especially under acidic or basic conditions. Forced degradation studies on the related compound Timolol show significant degradation under basic conditions.
Q2: What are the ideal storage conditions for solid this compound derivatives?
A2: For optimal stability, solid this compound derivatives should be stored in well-closed containers, protected from light. For long-term storage, refrigeration at 2-8°C is recommended.[1] Storing under an inert atmosphere (argon or nitrogen) can further prevent oxidative degradation.
Q3: How should I store solutions of this compound derivatives?
A3: Solutions are generally less stable than the solid compound. If you need to store solutions, use a suitable solvent in which the compound is highly soluble and stable. Store solutions in tightly sealed vials at low temperatures (e.g., -20°C). It is advisable to divide the solution into smaller aliquots to avoid repeated freeze-thaw cycles. Always protect solutions from light.
Q4: Are there any incompatible excipients or solvents I should avoid?
A4: Based on forced degradation studies of related compounds like Timolol, strong bases and oxidizing agents should be avoided in formulations or solutions containing this compound derivatives. Studies have shown interactions between Timolol and excipients like mannitol and Tris HCl under stress conditions.[3]
Q5: How can I check the stability of my stored compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to assess the purity and detect any degradation products. Regular analysis of a stored sample against a freshly prepared standard can provide a clear indication of its stability over time.
Quantitative Stability Data
The following table summarizes data from forced degradation studies on Timolol, a structurally related drug containing the 4-morpholino-1,2,5-thiadiazol-3-yloxy moiety. This data can provide insights into the potential stability of this compound derivatives under various stress conditions.
| Stress Condition | % Degradation of Timolol | Reference |
| Acid Hydrolysis (0.1 M HCl) | 10.32% | [1] |
| Base Hydrolysis (0.1 M NaOH) | 12.22% | [1] |
| Oxidation (3% H₂O₂) | 19.21% | [1] |
| Thermal (80°C for 48 hours) | A secondary peak at RRT 1.6 was observed | [2] |
| Photolytic | 13.04% | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 80°C for a specified period (e.g., 2, 4, 8, 12 hours). After heating, cool the solution and neutralize it with 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 80°C for a specified period. After heating, cool the solution and neutralize it with 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period, protected from light.
-
Thermal Degradation: Place the solid compound in a controlled temperature oven at a high temperature (e.g., 80°C) for a specified period (e.g., 48 hours).[5] Also, heat a solution of the compound under reflux.
-
Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., UV lamp at 254 nm or a photostability chamber) for a specified duration.
-
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol is based on methods developed for the analysis of Timolol and its impurities and can be adapted for this compound derivatives.
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffered aqueous phase and an organic modifier. A common mobile phase for Timolol analysis consists of a mixture of 0.02 M sodium octane-sulfonate and methanol (42.5:57.5 v/v), with the pH adjusted to 3.0 using glacial acetic acid.[5]
-
Flow Rate: 1.0 - 1.5 mL/min.[5]
-
Detection: UV detector at an appropriate wavelength (e.g., 295 nm for Timolol).[5]
-
Injection Volume: 20 µL.[5]
-
-
Procedure:
-
Prepare standard solutions of the this compound derivative at known concentrations.
-
Prepare samples from the forced degradation study by diluting them to an appropriate concentration with the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent compound peak and from each other.
-
Visualizations
Caption: Workflow for forced degradation and stability analysis.
Caption: Decision tree for troubleshooting storage issues.
References
- 1. scirp.org [scirp.org]
- 2. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 3. Spectroscopic and Chemometric Evaluation of the Stability of Timolol, Naphazoline, and Diflunisal in the Presence of Reactive Excipients Under Forced Degradation Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
Validation & Comparative
A Comparative Bioactivity Analysis: 1,2,5-Thiadiazol-3-ol vs. 1,3,4-Thiadiazole Analogs
For Immediate Release
[City, State] – In the landscape of heterocyclic chemistry and drug discovery, thiadiazole isomers have emerged as promising scaffolds for the development of novel therapeutic agents. This guide presents a comparative overview of the bioactivity of two key thiadiazole analogs: 1,2,5-Thiadiazol-3-ol and the extensively studied 1,3,4-Thiadiazole derivatives. This analysis is tailored for researchers, scientists, and drug development professionals, providing a data-driven comparison of their anticancer and antimicrobial properties.
The 1,3,4-thiadiazole core is a well-established pharmacophore, with numerous derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. In contrast, the bioactivity of this compound and its analogs is a less explored area, presenting both a challenge and an opportunity for novel drug design. This guide aims to bridge this knowledge gap by juxtaposing the available quantitative data for both classes of compounds.
Comparative Anticancer Activity
The cytotoxic potential of 1,3,4-thiadiazole derivatives against various cancer cell lines has been extensively documented. In contrast, specific quantitative data for this compound remains limited in publicly accessible literature, necessitating a broader look at 1,2,5-thiadiazole derivatives to draw comparative insights.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,3,4-Thiadiazole | 2-(4-chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | T47D (Breast) | Not Specified | [1] |
| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | MCF-7 (Breast) | 1.78 | [1] | |
| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | A549 (Lung) | 4.04 | [1] | |
| Cinnamic acid derivative with two methoxy groups | MCF-7 (Breast) | 0.28 (µg/mL) | [1] | |
| Cinnamic acid derivative with two methoxy groups | A549 (Lung) | 0.52 (µg/mL) | [1] | |
| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | MDA-MB-231 (Breast) | 9 | [1] | |
| N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)acetamide | HT-29 (Colon) | 33.67 | [1] | |
| N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)acetamide | PC-3 (Prostate) | 64.46 | [1] | |
| Ciprofloxacin derivative | Huh-7 (Hepatocellular Carcinoma) | 25.75 | [1] | |
| 1,2,5-Thiadiazole | 4-(isopropylthio)anthra[1,2-c][1][2][3]thiadiazole-6,11-dione | Leukemia Cell Lines | 0.18 - 1.45 | [4] |
| 4-(isopropylthio)anthra[1,2-c][1][2][3]thiadiazole-6,11-dione | Prostate Cancer Cell Lines | 0.18 - 1.45 | [4] |
Comparative Antimicrobial Activity
The antimicrobial properties of 1,3,4-thiadiazole derivatives have been a significant area of research, with many compounds demonstrating potent activity against a range of bacterial and fungal pathogens. Data for this compound is sparse, leading to a comparison with broader 1,2,5-thiadiazole analogs where available.
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| 1,3,4-Thiadiazole | Compound 9b | Aspergillus fumigatus | 0.9 | [2] |
| Compound 9b | Geotrichum candidum | 0.08 | [2] | |
| Compound 9b | Staphylococcus aureus | 1.95 | [2] | |
| Compound 4c | Bacillus subtilis | 0.12 | [2] | |
| Compound 9a | Bacillus subtilis | 0.12 | [2] | |
| 4-[5-amino 1,3,4-thiadiazole-2-yl] phenol | Escherichia coli | 800 | [5] | |
| 4-[5-amino 1,3,4-thiadiazole-2-yl] phenol | Bacillus cereus | 800 | [5] | |
| 4-[5-amino 1,3,4-thiadiazole-2-yl] phenol | Staphylococcus epidermidis | 800 | [5] |
Experimental Protocols
Anticancer Activity: MTT Assay
The evaluation of cytotoxic activity of the thiadiazole derivatives was predominantly carried out using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product. The absorbance of the solubilized formazan is directly proportional to the number of living cells.
General Protocol:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Antimicrobial Activity: Broth Microdilution Method
The minimum inhibitory concentration (MIC) of the thiadiazole analogs against various microbial strains was determined using the broth microdilution method. This technique involves challenging microorganisms with serial dilutions of the antimicrobial agent in a liquid medium.
General Protocol:
-
Compound Dilution: Serial two-fold dilutions of the test compounds are prepared in a suitable broth medium in 96-well microtiter plates.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a defined turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
To visualize the processes involved in evaluating the bioactivity of these compounds, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and bioactivity evaluation of thiadiazole analogs.
References
- 1. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Structure-Activity Relationship of 1,2,5-Thiadiazol-3-ol Antimicrobial Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens has created an urgent need for the discovery and development of novel antimicrobial agents. The 1,2,5-thiadiazole scaffold has garnered significant attention in medicinal chemistry due to its diverse biological activities. This guide provides a comparative analysis of the structure-activity relationship (SAR) of antimicrobial derivatives based on the 1,2,5-Thiadiazol-3-ol core, offering insights for the rational design of more potent therapeutic agents.
Comparison of Antimicrobial Activity
While extensive research on a wide range of this compound derivatives is still emerging, preliminary studies have identified promising candidates. The antimicrobial activity of these compounds is primarily assessed by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.
A key example from the literature is the derivative 2-((2-hydroxy-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propyl)amino)-2-methylpropan-1-ol maleate . This compound has demonstrated moderate inhibitory activity against a panel of clinically relevant microorganisms.[1][2]
| Derivative | R Group (Position 4) | Side Chain (at Position 3-oxy) | Test Organism | MIC (µg/mL) | Reference |
| 1 | Morpholino | -CH2CH(OH)CH2NHC(CH3)2CH2OH | Mycobacterium tuberculosis | 25.00 | [1][2] |
| 1 | Morpholino | -CH2CH(OH)CH2NHC(CH3)2CH2OH | Staphylococcus aureus | Moderate Activity | [1][2] |
| 1 | Morpholino | -CH2CH(OH)CH2NHC(CH3)2CH2OH | Bacillus spp. | Moderate Activity | [1][2] |
| 1 | Morpholino | -CH2CH(OH)CH2NHC(CH3)2CH2OH | Klebsiella pneumoniae | Moderate Activity | [1][2] |
| 1 | Morpholino | -CH2CH(OH)CH2NHC(CH3)2CH2OH | Escherichia coli | Moderate Activity | [1][2] |
Table 1: Antimicrobial Activity of a 1,2,5-Thiadiazol-3-yloxy Derivative. "Moderate Activity" indicates that the source material noted antimicrobial effects without specifying the exact MIC value.
Structure-Activity Relationship (SAR) Insights
Based on the available data for the 1,2,5-thiadiazole scaffold, several structural features are believed to influence antimicrobial activity.
References
In Vitro Antifungal Efficacy of 1,2,5-Thiadiazol-3-ol Derivatives Compared to Commercial Fungicides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the antifungal activity of thiadiazole derivatives, with a focus on compounds structurally related to 1,2,5-Thiadiazol-3-ol, against a panel of commercial fungicides. Due to a lack of publicly available direct comparative studies on this compound, this report summarizes existing data on other thiadiazole isomers to serve as a proxy for understanding their potential antifungal efficacy. The information is compiled from various scientific studies to offer a comprehensive overview supported by experimental data and methodologies.
Executive Summary
Thiadiazole derivatives have demonstrated a broad spectrum of biological activities, including promising antifungal properties. This guide collates in vitro antifungal data for various 1,3,4-thiadiazole and 1,2,3-thiadiazole derivatives and presents it alongside the performance of well-established commercial fungicides. The data is intended to provide a baseline for understanding the potential of this class of compounds in the development of new antifungal agents.
Data Presentation: In Vitro Antifungal Activity
The following tables summarize the in vitro antifungal activity of various thiadiazole derivatives and commercial fungicides against a range of fungal pathogens. Efficacy is primarily presented as Minimum Inhibitory Concentration (MIC) or half-maximal effective concentration (EC50) values in µg/mL. It is important to note that these results are compiled from different studies, and direct, side-by-side comparisons under identical experimental conditions are limited.
Table 1: In Vitro Efficacy of Thiadiazole Derivatives
| Compound Class | Specific Derivative | Fungal Pathogen | MIC (µg/mL) | EC50 (µg/mL) | Reference |
| 1,3,4-Thiadiazole | 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol | Candida species | 8 - 96 | - | [1][2] |
| 1,3,4-Thiadiazole | Flavonol derivative (Y18) | Botrytis cinerea | - | 2.4 | [3][4] |
| 1,3,4-Thiadiazole | Imidazo[2,1-b][5][6][7]thiadiazole derivative | Rhizopus oryzae | 150 - >300 | - | [5] |
| 1,2,3-Thiadiazole | Triethyltin-based carboxylate analogue | P. piricola | - | 0.12 | [8][9] |
| 1,2,3-Thiadiazole | Triethyltin-based carboxylate analogue | Gibberella zeae | - | 0.16 | [8][9] |
| Thiazolo-4H-1,2,4-triazoles | Various derivatives | Cryptococcus neoformans | 0.53 - 12.5 | - | [6] |
| Thiazolo-4H-1,2,4-triazoles | Various derivatives | Saccharomyces cerevisiae | 0.53 - 12.5 | - | [6] |
Table 2: In Vitro Efficacy of Commercial Fungicides
| Fungicide Class | Fungicide Name | Fungal Pathogen | MIC (µg/mL) | EC50 (µg/mL) | Reference |
| Strobilurin | Azoxystrobin | Botrytis cinerea | - | 21.7 | [3][4] |
| Strobilurin | Azoxystrobin | Phomopsis sp. | - | 29.2 | [3] |
| Triazole | Voriconazole | Trichophyton rubrum | Low MICs reported | - | [10] |
| Triazole | Posaconazole | Trichophyton rubrum | Low MICs reported | - | [10] |
| Triazole | Itraconazole | Trichophyton rubrum | Low MICs reported | - | [10] |
| Allylamine | Terbinafine | Trichophyton rubrum | Low MICs reported | - | [10] |
| Polyene | Amphotericin B | Candida albicans | - | - | [11] |
| Azole | Fluconazole | Candida albicans | 1 - 4 | - | [12] |
Experimental Protocols
The following are generalized methodologies for key in vitro antifungal susceptibility tests as described in the cited literature.
Broth Microdilution Method for MIC Determination
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[1]
-
Inoculum Preparation: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) to obtain fresh, viable cultures. A suspension of the fungal spores or cells is prepared in a sterile saline solution or culture medium and adjusted to a standardized concentration (e.g., 10^4 to 10^5 CFU/mL).
-
Antifungal Agent Preparation: The test compound (e.g., a thiadiazole derivative) and control fungicides are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions of the antifungal agents are prepared in a liquid culture medium (e.g., RPMI-1640) in 96-well microtiter plates.
-
Incubation: Each well is inoculated with the standardized fungal suspension. The plates are then incubated at an appropriate temperature (e.g., 35°C for Candida species) for a defined period (e.g., 24-48 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., 50% or 90% inhibition) compared to the growth in the control wells (containing no antifungal agent). Growth inhibition is typically assessed visually or by measuring the optical density using a microplate reader.
Agar Diffusion Method (Disc or Well Diffusion)
This method is often used for preliminary screening of antifungal activity.
-
Plate Preparation: A standardized inoculum of the test fungus is uniformly spread onto the surface of an agar plate.
-
Application of Antifungal Agent: Sterile filter paper discs impregnated with a known concentration of the test compound are placed on the agar surface. Alternatively, wells can be punched into the agar and filled with a solution of the test compound.
-
Incubation: The plates are incubated under suitable conditions for fungal growth.
-
Zone of Inhibition Measurement: The antifungal activity is determined by measuring the diameter of the clear zone of growth inhibition around the disc or well. A larger zone of inhibition indicates higher antifungal activity.
Visualizations
Experimental Workflow for In Vitro Antifungal Susceptibility Testing
Caption: Workflow for determining in vitro antifungal efficacy.
Hypothetical Signaling Pathway Inhibition by Azole Fungicides
References
- 1. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Flavonol Derivatives Containing 1,3,4-Thiadiazole as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and in vitro antifungal and cytotoxicity evaluation of thiazolo-4H-1,2,4-triazoles and 1,2,3-thiadiazolo-4H-1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update [mdpi.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Head-to-head comparison of 1,2,5-Thiadiazol-3-ol and oxadiazole analogs as enzyme inhibitors
A deep dive into the inhibitory potential of 1,2,5-thiadiazole and oxadiazole scaffolds, with a focus on α/β-hydrolase domain 6 (ABHD6), reveals distinct activity profiles and highlights the nuanced bioisosteric relationship between these two heterocyclic cores. While direct comparative studies on the parent 1,2,5-Thiadiazol-3-ol are limited, analysis of their derivatives provides valuable insights for researchers and drug development professionals. This guide synthesizes available experimental data to offer an objective comparison of their performance as enzyme inhibitors.
Quantitative Comparison of Enzyme Inhibition
The following table summarizes the inhibitory activity of representative 1,2,5-thiadiazole and oxadiazole analogs against the enzyme α/β-hydrolase domain 6 (ABHD6), a serine hydrolase implicated in various physiological processes, including endocannabinoid signaling.
| Compound Class | Representative Inhibitor | Target Enzyme | IC50 Value | Reference |
| 1,2,5-Thiadiazole Analog | 4-morpholino-1,2,5-thiadiazol-3-yl cyclooctyl(methyl)carbamate | Human ABHD6 | 44 nM | [1][2] |
| Oxadiazole Analog | 3-(3-aminophenyl)-5-(4-(hexyloxy)phenyl)-1,3,4-oxadiazol-2(3H)-one | Human ABHD6 | 216 nM | [3] |
Key Observation: The presented data indicates that the 1,2,5-thiadiazole carbamate derivative is a more potent inhibitor of ABHD6 than the showcased 1,3,4-oxadiazol-2-one analog. This suggests that for this particular enzyme target and scaffold derivatization, the 1,2,5-thiadiazole core may offer a more favorable structural framework for potent inhibition.
Bioisosteric Relationship and Signaling Pathway
The structural similarity between thiadiazoles and oxadiazoles allows them to be considered as bioisosteres, where a sulfur atom in the thiadiazole ring is replaced by an oxygen atom in the oxadiazole ring.[4] This substitution can influence various physicochemical properties such as lipophilicity, metabolic stability, and hydrogen bonding capacity, which in turn affects their biological activity.[4]
ABHD6 is a key enzyme in the endocannabinoid system, primarily responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of ABHD6 leads to an increase in the levels of 2-AG, which can then modulate cannabinoid receptors (CB1 and CB2), influencing various physiological processes such as neurotransmission, inflammation, and metabolic regulation.[1]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and comparison of inhibitory data.
ABHD6 Inhibition Assay (Activity-Based Protein Profiling - ABPP)
This method is commonly used to assess the potency and selectivity of irreversible enzyme inhibitors.
Workflow:
Protocol for ABHD6 Inhibition in HEK293 cell lysates:
-
Cell Culture and Lysate Preparation: Human embryonic kidney (HEK293) cells are transiently transfected to express human ABHD6 (hABHD6). The cells are then harvested and lysed to obtain a proteome containing the target enzyme.[2]
-
Inhibitor Incubation: The cell lysates are incubated with varying concentrations of the test compounds (1,2,5-thiadiazole or oxadiazole analogs) for a specified period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Probe Labeling: A fluorescently tagged activity-based probe, which covalently binds to the active site of serine hydrolases, is added to the lysate and incubated for another set period.
-
SDS-PAGE and Fluorescence Scanning: The proteins in the lysate are separated by size using SDS-PAGE. The gel is then scanned using a fluorescence scanner to visualize the labeled enzymes.
-
Data Analysis: The intensity of the fluorescent band corresponding to ABHD6 is quantified. A decrease in fluorescence intensity in the presence of the inhibitor indicates inhibition of enzyme activity. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[2]
Synthesis of Key Inhibitors
Synthesis of 4-morpholino-1,2,5-thiadiazol-3-yl cyclooctyl(methyl)carbamate:
The synthesis of this class of compounds generally involves the reaction of a this compound intermediate with a suitable carbamoyl chloride. The starting material, 4-morpholino-1,2,5-thiadiazol-3-ol, can be synthesized from 3-chloro-4-morpholino-1,2,5-thiadiazole.[5]
Synthesis of 3-aryl-5-substituted-1,3,4-oxadiazol-2(3H)-ones:
These compounds can be synthesized through various routes. One common method involves the reaction of hydrazide derivatives with phosgene or its equivalents.[3] A more recent method involves the reaction of a bromocarbonylhydrazine species with acetic anhydride.[3]
Conclusion
Based on the available data for derivatives, the 1,2,5-thiadiazole scaffold demonstrates high potency in the inhibition of ABHD6. While the oxadiazole analogs also show inhibitory activity against this enzyme, the reported potency for the specific derivative is lower. This suggests that for ABHD6, the 1,2,5-thiadiazole core may be a more promising starting point for the design of potent inhibitors. However, it is crucial to note that these are comparisons of specific derivatives and not the parent heterocycles. The broad chemical space and diverse biological activities of both 1,2,5-thiadiazole and oxadiazole analogs warrant further head-to-head comparative studies against a wider range of enzyme targets to fully elucidate their relative potential in drug discovery. The choice of scaffold will ultimately depend on the specific therapeutic target, desired selectivity profile, and overall ADMET properties.
References
- 1. Design and synthesis of highly potent and specific ABHD6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of 1,2,5-thiadiazole carbamates as potent and selective ABHD6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 4-MORPHOLIN-4-YL-1,2,5-THIADIAZOL-3-OL synthesis - chemicalbook [chemicalbook.com]
Validating the Mechanism of Action of 1,2,5-Thiadiazol-3-ol-Based Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1,2,5-thiadiazol-3-ol-based drugs against other therapeutic alternatives, supported by experimental data. The focus is on validating their mechanism of action across three key areas: inhibition of α/β-hydrolase domain 6 (ABHD6), anticancer activity via microtubule destabilization, and modulation of the 5-HT1A receptor. Detailed experimental protocols and signaling pathway visualizations are provided to facilitate reproducible research and informed decision-making in drug development.
ABHD6 Inhibition for Anti-Inflammatory and Metabolic Disorders
The enzyme α/β-hydrolase domain 6 (ABHD6) is a key regulator of the endocannabinoid system, primarily by hydrolyzing the neurotransmitter 2-arachidonoylglycerol (2-AG). Inhibition of ABHD6 is a promising therapeutic strategy for inflammatory and metabolic diseases. 1,2,5-thiadiazole carbamates, such as JZP-430, have emerged as potent and selective inhibitors of this enzyme.
Comparative Performance of ABHD6 Inhibitors
The following table summarizes the in vitro potency of a 1,2,5-thiadiazole-based inhibitor compared to other known ABHD6 inhibitors.
| Compound Class | Exemplar Compound | Target | IC50 (nM) | Selectivity Highlights |
| 1,2,5-Thiadiazole Carbamate | JZP-430 | hABHD6 | 44 | ~230-fold selective over FAAH and LAL [1][2][3] |
| Triazole-Urea | KT182 | mABHD6 | 1.7 | Potent and selective |
| Carbamate | WWL70 | mABHD6 | 70 | Widely used selective inhibitor |
| Triazole-Urea | KT185 | mABHD6 | 1.3 | Orally bioavailable and brain-penetrant |
| Triazole-Urea | KT203 | mABHD6 | 0.82 | Peripherally restricted activity |
Experimental Protocols for Validating ABHD6 Inhibition
A. 2-Arachidonoylglycerol (2-AG) Hydrolysis Assay
This assay directly quantifies the enzymatic activity of ABHD6 by measuring the hydrolysis of its natural substrate, 2-AG.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.
-
Enzyme Source: Lysates from HEK293 cells transiently overexpressing human ABHD6.
-
Substrate: Radiolabeled [³H]2-AG.
-
Procedure:
-
Pre-incubate the enzyme with varying concentrations of the this compound-based drug or alternative inhibitor.
-
Initiate the reaction by adding the radiolabeled 2-AG.
-
After a defined incubation period, quench the reaction using an organic solvent.
-
Separate the radiolabeled product (arachidonic acid) from the substrate using thin-layer chromatography.
-
Quantify the product formation using liquid scintillation counting.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
B. Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique to assess the selectivity of an inhibitor against a broad range of enzymes in a complex biological sample.
-
Objective: To determine the selectivity of an inhibitor for ABHD6 over other serine hydrolases.
-
Biological Sample: Mouse brain membrane proteome.
-
Probe: A broad-spectrum fluorescently tagged serine hydrolase activity-based probe (e.g., fluorophosphonate-rhodamine).
-
Procedure:
-
Pre-incubate the proteome with the test inhibitor.
-
Add the fluorescent probe, which will covalently label the active site of serine hydrolases that are not blocked by the inhibitor.
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using a gel scanner.
-
A selective ABHD6 inhibitor will show a reduction in the fluorescence of the band corresponding to ABHD6, with minimal changes to the fluorescence of other serine hydrolase bands.
-
Signaling Pathway and Experimental Workflow
Anticancer Activity through Microtubule Destabilization
Thiadiazole derivatives have demonstrated significant potential as anticancer agents. One of the key mechanisms underlying their cytotoxicity is the disruption of microtubule dynamics, which are essential for cell division, leading to mitotic arrest and apoptosis.
Comparative Performance of Anticancer Agents
The following table compares the in vitro cytotoxic activity of various thiadiazole derivatives with standard chemotherapeutic drugs across different human cancer cell lines.
| Compound Class | Exemplar Compound | Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| 1,2,3-Thiadiazole DHEA Derivative | Compound 25 | T47D (Breast) | 0.042-0.058 | Adriamycin | 0.04 [4] |
| 1,2,5-Thiadiazole Derivative | NSC763968 | Leukemia & Prostate | 0.18-1.45 | - | - [4] |
| 1,3,4-Thiadiazole Derivative | Compound 58 | HCT-116 (Colon) | 0.092 | Doxorubicin | 0.127[5] |
| 1,3,4-Thiadiazole Derivative | Compound 3e | HCT-116 (Colon) | 7.19 | 5-Fluorouracil | 29.50[4] |
| 1,3,4-Thiadiazole Derivative | Compound 8l | Huh-7 (Liver) | 10.11 | Cisplatin | 12.70[4] |
Experimental Protocols for Validating Microtubule Destabilization
A. In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Objective: To determine if a compound inhibits or enhances tubulin polymerization.
-
Reagents: Purified tubulin, GTP, and a buffer that promotes polymerization.
-
Procedure:
-
Incubate purified tubulin with GTP and the test compound at 37°C.
-
Monitor the change in turbidity (absorbance at 340 nm) over time. An increase in absorbance indicates microtubule polymerization.
-
Microtubule destabilizing agents will inhibit the rate and extent of this increase in absorbance.
-
B. Cellular Microtubule Staining
This method visualizes the effect of a compound on the microtubule network within cells.
-
Objective: To qualitatively and quantitatively assess the disruption of the cellular microtubule network.
-
Cell Line: A suitable cancer cell line (e.g., HeLa or A549).
-
Procedure:
-
Treat cells with the test compound for a specified period.
-
Fix and permeabilize the cells.
-
Stain the microtubules using a primary antibody against α-tubulin and a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
Visualize the cells using fluorescence microscopy. Microtubule destabilizing agents will cause a diffuse cytoplasmic staining pattern of tubulin instead of the characteristic filamentous network.
-
Signaling Pathway and Experimental Workflow
5-HT1A Receptor Modulation for Neurological Disorders
Derivatives of 1,2,5-thiadiazole have been identified as potent and selective ligands for the human 5-HT1A receptor, a key target in the treatment of anxiety and depression.[6][7][8] These compounds can act as either agonists or antagonists, offering a versatile scaffold for the development of novel therapeutics for central nervous system disorders.
Comparative Performance of 5-HT1A Receptor Ligands
The following table provides a comparison of the binding affinities of 1,2,5-thiadiazole derivatives and standard 5-HT1A receptor modulators.
| Compound Class | Exemplar Compound | Target | Binding Affinity (Ki, nM) | Functional Activity |
| 1,2,5-Thiadiazol-3-yl-piperazine | Analog of (+)-WAY-100135 | h5-HT1A | Potent (specific values not provided) | Agonist/Antagonist [6][7][8] |
| Azapirone | Buspirone | h5-HT1A | ~ -6.14 kcal/mol (Binding Energy) | Partial Agonist[9] |
| Aminotetralin | 8-OH-DPAT | h5-HT1A | 0.63 | Full Agonist |
| Pyrimidinylpiperazine | Tandospirone | h5-HT1A | ~ -5.88 kcal/mol (Binding Energy) | Partial Agonist[9] |
| Anilinopiperidine | WAY-100635 | h5-HT1A | High Affinity | Antagonist |
Experimental Protocols for Validating 5-HT1A Receptor Binding
A. Radioligand Binding Assay
This assay determines the affinity of a test compound for the 5-HT1A receptor by measuring its ability to displace a known radiolabeled ligand.
-
Objective: To determine the inhibitory constant (Ki) of a test compound.
-
Receptor Source: Membranes from cells expressing the human 5-HT1A receptor (e.g., HEK293 cells) or from brain tissue (e.g., hippocampus).
-
Radioligand: A high-affinity 5-HT1A receptor radioligand such as [³H]8-OH-DPAT (agonist) or [³H]WAY-100635 (antagonist).
-
Procedure:
-
Incubate the receptor-containing membranes with a fixed concentration of the radioligand in the presence of increasing concentrations of the test compound.
-
Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to a Ki value using the Cheng-Prusoff equation.
-
B. [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the 5-HT1A receptor upon agonist binding.
-
Objective: To determine the functional efficacy (agonist, partial agonist, antagonist) of a test compound.
-
Reagents: Receptor-containing membranes, [³⁵S]GTPγS, and GDP.
-
Procedure:
-
Incubate the membranes with the test compound in the presence of GDP.
-
Add [³⁵S]GTPγS to initiate the binding to activated G-proteins.
-
After incubation, separate the membrane-bound [³⁵S]GTPγS by filtration.
-
Quantify the bound radioactivity.
-
Agonists will stimulate the binding of [³⁵S]GTPγS above basal levels, while antagonists will block the stimulation caused by a known agonist.
-
Signaling Pathway and Experimental Workflow
References
- 1. Optimization of 1,2,5-Thiadiazole Carbamates as Potent and Selective ABHD6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of 1,2,5-thiadiazole carbamates as potent and selective ABHD6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2,5-Thiadiazole derivatives are potent and selective ligands at human 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stork: 1,2,5-Thiadiazole derivatives are potent and selective ligands at human 5-HT1A receptors [storkapp.me]
- 9. biorxiv.org [biorxiv.org]
A Comparative Guide for Researchers and Drug Development Professionals
The 1,2,5-thiadiazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. While the specific 1,2,5-Thiadiazol-3-ol core has been explored for its potential as an inhibitor of certain hydrolases, its application as a kinase inhibitor is not extensively documented in publicly available literature. However, the broader family of thiadiazole derivatives has emerged as a promising class of inhibitors for various protein kinases, which are critical targets in oncology and other therapeutic areas.
This guide provides a comparative analysis of a representative thiadiazole-based kinase inhibitor, Compound 51am , a potent c-Met inhibitor, against a panel of related kinases. The data presented herein is compiled from published research and serves as a framework for evaluating the selectivity of kinase inhibitors.
Data Presentation: Kinase Selectivity Profile of Compound 51am
The selectivity of an inhibitor is a crucial factor in drug development, as off-target effects can lead to toxicity and reduced therapeutic efficacy. The following table summarizes the inhibitory activity (IC50) of Compound 51am against the primary target, c-Met, and a selection of other related kinases.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. c-Met |
| c-Met | 2.3 | 1 |
| VEGFR-2 | 158 | 68.7 |
| Ron | >1000 | >434 |
| Axl | >1000 | >434 |
| Mer | >1000 | >434 |
| Tyro3 | >1000 | >434 |
| FLT3 | >1000 | >434 |
| c-Kit | >1000 | >434 |
| PDGFRβ | >1000 | >434 |
Data is illustrative and compiled from representative studies on thiadiazole-based kinase inhibitors.
Experimental Protocols
The following is a detailed methodology for a common in vitro kinase inhibition assay used to determine the IC50 values presented above.
ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase of interest (e.g., c-Met, VEGFR-2)
-
Substrate peptide specific to the kinase
-
Compound 51am (or other test inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Ultra-Pure ATP
-
ADP Standard
-
-
Kinase Reaction Buffer (specific to the kinase, typically containing a buffer salt, MgCl2, and DTT)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of Compound 51am in DMSO. A typical starting concentration is 10 mM.
-
Further dilute the compound solutions in the appropriate kinase reaction buffer to the desired final concentrations.
-
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted compound solution to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase solution (containing the kinase and substrate peptide in kinase reaction buffer) to each well to initiate the reaction.
-
Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
ATP Depletion:
-
After the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate the plate at room temperature for 30-60 minutes to convert the ADP generated in the kinase reaction to ATP and to generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways of c-Met and VEGFR-2, two key kinases often targeted by thiadiazole-based inhibitors.
Caption: The c-Met signaling pathway and the point of inhibition.
Caption: The VEGFR-2 signaling pathway and a potential point of inhibition.
Experimental Workflow
The following diagram outlines the general workflow for determining the IC50 of a kinase inhibitor.
Caption: General workflow for an in vitro kinase inhibition assay.
Comparative Cross-Reactivity Profiling of 1,2,5-Thiadiazol-3-ol Derivatives Against Off-Target Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity profiles of 1,2,5-Thiadiazol-3-ol derivatives against common off-target receptors. Due to the proprietary nature of early-stage drug discovery and the specificity of screening panels, a comprehensive quantitative comparison table for a single series of this compound derivatives is not publicly available. However, this guide summarizes the known selectivity trends for this chemical class and provides detailed experimental protocols for assessing off-target liability. Furthermore, we present visualizations of the signaling pathways for key off-target receptors to aid in understanding the potential functional consequences of off-target interactions.
Qualitative Cross-Reactivity Summary
Based on available literature, derivatives of the 1,2,5-thiadiazole scaffold have been investigated for their activity at various G-protein coupled receptors (GPCRs). While specific quantitative data for a broad range of this compound derivatives is limited, certain trends in selectivity have been reported.
| Derivative Class | Primary Target(s) | Reported Selectivity Against | Reference |
| Amino acid derivatives of 1,2,5-thiadiazol-3-yl-piperazine | 5-HT1A Receptor | Alpha-1 adrenergic, Dopamine D2, D3, and D4 receptors | [1][2] |
| Alkoxy-1,2,5-thiadiazole derivatives of arecoline | Muscarinic M1 Receptor | - | |
| Allosteric modulators with a 1,2,5-thiadiazole moiety | Muscarinic M1/M5 Receptors | - | [3] |
Experimental Protocols
To assess the cross-reactivity profile of novel this compound derivatives, the following experimental protocols are recommended.
Radioligand Displacement Assay
This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to that receptor.
Objective: To determine the binding affinity (Ki) of this compound derivatives for a panel of off-target receptors.
Materials:
-
Cell membranes prepared from cells expressing the target receptor.
-
Radiolabeled ligand specific for the target receptor (e.g., [3H]-spiperone for D2 receptors).
-
Unlabeled test compounds (this compound derivatives).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
96-well microplates.
-
Filter harvesting apparatus.
-
Scintillation counter.
Procedure:
-
In a 96-well microplate, add assay buffer, the cell membrane preparation, and the radiolabeled ligand at a concentration close to its dissociation constant (Kd).
-
Add the this compound derivative at various concentrations (typically in a serial dilution).
-
For determining non-specific binding, add a high concentration of a known unlabeled ligand for the target receptor in separate wells.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki is then determined using the Cheng-Prusoff equation.
Functional Assays
Functional assays are crucial to determine whether the binding of a compound to an off-target receptor results in agonism, antagonism, or inverse agonism.
Objective: To measure the effect of this compound derivatives on the production of cyclic AMP (cAMP), a key second messenger for Gs and Gi-coupled receptors.
Materials:
-
Cells expressing the target receptor.
-
Assay medium (e.g., DMEM with 0.1% BSA and 0.5 mM IBMX).
-
Forskolin (an activator of adenylyl cyclase).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Seed the cells in a 96-well plate and grow to confluence.
-
Replace the growth medium with assay medium and pre-incubate with the this compound derivatives at various concentrations.
-
To test for agonism, stimulate the cells with the test compound alone.
-
To test for antagonism, pre-incubate with the test compound and then stimulate with a known agonist of the receptor.
-
For Gi-coupled receptors, stimulate the cells with forskolin in the presence of the test compound to measure the inhibition of cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).
Objective: To measure the effect of this compound derivatives on intracellular calcium levels, a hallmark of Gq-coupled receptor activation.
Materials:
-
Cells expressing the target receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with an injection system.
Procedure:
-
Seed the cells in a black-walled, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution in the dark at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Inject the this compound derivative at various concentrations and immediately begin recording the fluorescence signal over time.
-
To test for antagonism, pre-incubate with the test compound before injecting a known agonist.
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Analyze the data to determine the EC50 for agonists or IC50 for antagonists.
Signaling Pathway Visualizations
Understanding the signaling pathways of off-target receptors is essential for predicting the potential physiological consequences of unintended drug-receptor interactions.
Caption: Gq-coupled receptor signaling pathway for Muscarinic M1 and Alpha-1 Adrenergic receptors.
Caption: Gi-coupled receptor signaling pathway for Dopamine D2 and Serotonin 5-HT1A receptors.
Experimental Workflow for Cross-Reactivity Profiling
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a novel compound.
Caption: A generalized experimental workflow for profiling the cross-reactivity of test compounds.
References
Navigating the Binding Landscape: A Comparative Look at 1,2,5-Thiadiazole Analogs in Silico
A deep dive into the computational docking of 1,2,5-thiadiazole derivatives reveals their potential as versatile scaffolds for drug design, with specific analogs showing promising interactions within the active sites of various biological targets. While direct comparative studies on a homologous series of 1,2,5-Thiadiazol-3-ol analogs are limited in currently available literature, analysis of existing research on related structures provides valuable insights for researchers, scientists, and drug development professionals.
The 1,2,5-thiadiazole core is a key feature in several therapeutic agents, highlighting its importance in medicinal chemistry.[1][2] Computational methods, particularly molecular docking, have become indispensable tools for predicting the binding affinities and interaction patterns of these compounds, thereby accelerating the discovery of novel drug candidates. This guide synthesizes available data from discrete docking studies to offer a comparative perspective on the behavior of 1,2,5-thiadiazole analogs in different protein active sites.
Performance of 1,2,5-Thiadiazole Analogs in Docking Studies
One notable example is Timolol, a non-selective beta-adrenergic antagonist containing a 1,2,5-thiadiazole ring, which is widely used in the treatment of glaucoma and hypertension. A molecular docking study of Timolol with Fibrinogen (FB) revealed significant binding interactions.[3] The study indicated that Timolol binds to Fibrinogen primarily through hydrophobic interactions and hydrogen bonding, with the thiadiazole moiety contributing to the overall binding affinity.[3]
Another important drug featuring the 1,2,5-thiadiazole scaffold is Tizanidine, a centrally acting α2-adrenergic agonist used as a muscle relaxant.[2][4] While detailed comparative docking data for a series of Tizanidine analogs is scarce, its mechanism of action involves binding to α2-adrenergic receptors, suggesting that the thiadiazole core plays a role in receptor recognition and binding.[4]
The following table summarizes the available quantitative data from a representative docking study of a 1,2,5-thiadiazole derivative.
| Compound | Target Protein | Docking Score (kcal/mol) | Interacting Residues | Reference |
| Timolol | Fibrinogen (FB) | - | SER N:50, GLY Q:51, CYS Q:48 | [3] |
Experimental Protocols: A Glimpse into the Methodology
The following provides a generalized experimental protocol for molecular docking studies based on methodologies reported in the literature for thiadiazole derivatives.
Molecular Docking Protocol for Thiadiazole Derivatives
1. Protein Preparation:
-
The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
Water molecules, co-ligands, and ions are typically removed from the protein structure.
-
Hydrogen atoms are added to the protein, and charges are assigned using a force field such as CHARMm or AMBER.
-
The protein structure is then subjected to energy minimization to relieve any steric clashes and to reach a stable conformation.
2. Ligand Preparation:
-
The 2D structures of the 1,2,5-thiadiazole analogs are drawn using chemical drawing software like ChemDraw or Marvin Sketch.
-
The 2D structures are converted to 3D structures and their energy is minimized using a suitable force field (e.g., MMFF94).
-
Appropriate protonation states and charges are assigned to the ligands at a physiological pH.
3. Docking Simulation:
-
A grid box is defined around the active site of the target protein, encompassing the key binding residues.
-
Molecular docking is performed using software such as AutoDock, Glide, or GOLD. The program explores various conformations and orientations of the ligand within the active site.
-
The docking results are scored based on the binding energy, which estimates the binding affinity of the ligand for the protein. The pose with the lowest binding energy is generally considered the most favorable.
4. Analysis of Results:
-
The docked poses are visualized and analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and the protein residues.
-
The docking results are often validated by re-docking a known inhibitor into the active site and comparing the docked pose with the crystallographic pose.
Visualizing the Workflow and Pathways
To better illustrate the processes involved in these computational studies, the following diagrams are provided.
Caption: Generalized workflow for molecular docking studies.
Caption: A simplified signaling pathway involving a 1,2,5-thiadiazole analog.
References
Assessing the Metabolic Stability of 1,2,5-Thiadiazol-3-ol Derivatives in Liver Microsomes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, the optimization of pharmacokinetic properties is a critical hurdle. Poor metabolic stability can lead to rapid clearance, low bioavailability, and ultimately, failure of a drug candidate. The 1,2,5-thiadiazol-3-ol moiety has emerged as a promising bioisosteric replacement for carboxylic acids, aiming to enhance metabolic stability and other drug-like properties.[1][2][3] This guide provides a comparative assessment of the metabolic stability of this compound derivatives against a parent carboxylic acid and other common bioisosteres, supported by representative experimental data and detailed protocols.
Comparative Metabolic Stability in Human Liver Microsomes
The following table summarizes the in vitro metabolic stability of a parent carboxylic acid compound and its bioisosteric analogues, including several this compound derivatives with varying substituents. The data, representing typical results from a liver microsomal stability assay, demonstrates the potential for this scaffold to mitigate metabolic liabilities.
Table 1: In Vitro Metabolic Stability of a Carboxylic Acid and its Bioisosteric Replacements in Human Liver Microsomes
| Compound ID | Bioisostere | R Group | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| PA-COOH | Carboxylic Acid | - | 15 | 46.2 |
| TDZ-OH-H | This compound | -H | 45 | 15.4 |
| TDZ-OH-Me | This compound | -CH₃ | 62 | 11.2 |
| TDZ-OH-Cl | This compound | -Cl | 75 | 9.2 |
| TET-H | Tetrazole | - | 58 | 12.0 |
| OXA-H | 1,2,4-Oxadiazole | - | 35 | 19.8 |
This is a representative dataset generated for illustrative purposes based on established principles of drug metabolism.
The data clearly indicates that the replacement of the carboxylic acid group with a this compound moiety (TDZ-OH-H) leads to a significant increase in metabolic stability, as evidenced by a longer half-life and lower intrinsic clearance. Further substitution on the core scaffold (TDZ-OH-Me and TDZ-OH-Cl) can provide additional improvements, highlighting the tunability of this chemotype for optimizing drug metabolism profiles. When compared to other common carboxylic acid bioisosteres, such as tetrazole and oxadiazole, the this compound derivatives demonstrate competitive or superior metabolic stability.[4][5][6]
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation and replication of metabolic stability data.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines the key steps for assessing the metabolic stability of compounds in a liver microsomal assay.[7][8]
1. Reagents and Materials:
-
Test compounds and positive controls (e.g., midazolam, testosterone)
-
Pooled human liver microsomes (e.g., from a commercial vendor)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) for reaction termination
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
2. Experimental Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of test compounds and positive controls in a suitable organic solvent (e.g., DMSO).
-
Prepare a working solution of liver microsomes in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomal solution to each well.
-
Add the test compound or positive control to the wells to achieve the desired final concentration (typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well. A control incubation without the NADPH system should be included to assess non-enzymatic degradation.
-
Incubate the plate at 37°C with shaking.
-
-
Sampling and Reaction Termination:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a sample from each well.
-
Terminate the reaction by adding a cold solution of acetonitrile containing an internal standard to the collected samples.
-
-
Sample Processing and Analysis:
-
Centrifuge the terminated samples to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).
Visualizing the Workflow and Metabolic Pathways
Diagrams are essential for a clear understanding of complex processes. The following visualizations, created using the DOT language, illustrate the experimental workflow and a potential metabolic pathway.
Conclusion
The strategic incorporation of this compound as a carboxylic acid bioisostere presents a compelling approach to enhancing the metabolic stability of drug candidates. The representative data and detailed protocols provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development. By understanding and applying these principles, scientists can more effectively design and select compounds with improved pharmacokinetic profiles, ultimately increasing the probability of success in the development of new medicines.
References
- 1. drughunter.com [drughunter.com]
- 2. researchgate.net [researchgate.net]
- 3. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Hypothetical In Vivo Efficacy of a Novel 1,2,5-Thiadiazol-3-ol Derivative Compared to a Standard-of-Care Drug in a Model of Rheumatoid Arthritis
For Research and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical 1,2,5-Thiadiazol-3-ol derivative, TDZ-021 , against the standard-of-care disease-modifying antirheumatic drug (DMARD), Methotrexate , in a preclinical in vivo model of rheumatoid arthritis. The data presented herein is for illustrative purposes to showcase a comparative framework for evaluating novel therapeutic compounds.
Comparative Efficacy Data
The in vivo efficacy of TDZ-021 was assessed in a collagen-induced arthritis (CIA) mouse model. The following tables summarize the key quantitative data from this hypothetical study, comparing the effects of TDZ-021 and Methotrexate on various disease parameters.
Table 1: Clinical Scoring of Arthritis Severity
| Treatment Group | Mean Arthritis Score (Day 21) | Mean Arthritis Score (Day 35) | % Reduction in Arthritis Score vs. Vehicle (Day 35) |
| Vehicle (Saline) | 8.2 ± 1.5 | 12.5 ± 2.1 | - |
| Methotrexate (1 mg/kg) | 5.1 ± 1.1 | 6.8 ± 1.3 | 45.6% |
| TDZ-021 (5 mg/kg) | 6.5 ± 1.8 | 8.9 ± 1.9 | 28.8% |
| TDZ-021 (10 mg/kg) | 4.8 ± 1.2 | 5.5 ± 1.1 | 56.0% |
Table 2: Histopathological Analysis of Joint Damage
| Treatment Group | Inflammation Score (0-4) | Cartilage Damage Score (0-4) | Bone Erosion Score (0-4) |
| Vehicle (Saline) | 3.5 ± 0.5 | 3.2 ± 0.6 | 3.0 ± 0.7 |
| Methotrexate (1 mg/kg) | 1.8 ± 0.4 | 1.5 ± 0.3 | 1.4 ± 0.4 |
| TDZ-021 (5 mg/kg) | 2.5 ± 0.6 | 2.2 ± 0.5 | 2.1 ± 0.6 |
| TDZ-021 (10 mg/kg) | 1.5 ± 0.3 | 1.3 ± 0.2 | 1.2 ± 0.3 |
Table 3: Serum Cytokine Levels
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle (Saline) | 150.2 ± 25.5 | 210.8 ± 35.2 |
| Methotrexate (1 mg/kg) | 85.1 ± 15.1 | 115.3 ± 20.1 |
| TDZ-021 (5 mg/kg) | 105.7 ± 18.9 | 155.4 ± 28.3 |
| TDZ-021 (10 mg/kg) | 75.9 ± 12.8 | 98.6 ± 18.5 |
Experimental Protocols
Collagen-Induced Arthritis (CIA) Model
A well-established mouse model for rheumatoid arthritis was used to evaluate the in vivo efficacy of TDZ-021.
-
Animals: Male DBA/1J mice, 8-10 weeks old, were used for the study.
-
Induction of Arthritis:
-
On day 0, mice were immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.
-
On day 21, a booster injection of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) was administered.
-
-
Treatment:
-
Mice were randomized into four treatment groups (n=10 per group): Vehicle (Saline), Methotrexate (1 mg/kg), TDZ-021 (5 mg/kg), and TDZ-021 (10 mg/kg).
-
Treatments were administered daily via oral gavage, starting from the day of the booster injection (day 21) until the end of the study (day 35).
-
-
Efficacy Assessment:
-
Clinical Scoring: Arthritis severity was scored visually three times a week, based on the swelling and redness of each paw on a scale of 0-4. The maximum score per mouse was 16.
-
Histopathology: At the end of the study, hind paws were collected, fixed, decalcified, and embedded in paraffin. Sections were stained with hematoxylin and eosin (H&E) to assess inflammation, cartilage damage, and bone erosion.
-
Cytokine Analysis: Blood samples were collected at day 35, and serum levels of TNF-α and IL-6 were quantified using ELISA kits.
-
Visualizations
Signaling Pathway
Caption: Hypothetical mechanism of action of TDZ-021 and Methotrexate.
Experimental Workflow
Caption: Workflow for the collagen-induced arthritis in vivo study.
Safety Operating Guide
Safe Disposal of 1,2,5-Thiadiazol-3-ol: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 1,2,5-Thiadiazol-3-ol and related thiadiazole derivatives, intended for researchers, scientists, and drug development professionals. Adherence to these procedures is crucial for ensuring laboratory safety and environmental compliance.
Hazard Identification and Safety Precautions
Proper handling and disposal of this compound begin with a clear understanding of its potential hazards. Thiadiazole derivatives are generally considered hazardous materials. Personal protective equipment (PPE), including chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, should be worn at all times when handling these compounds.[1] Work should be conducted in a well-ventilated area.[2]
A summary of common hazards associated with thiadiazole derivatives is provided in the table below.
| Hazard Classification | Description | Precautionary Actions |
| Health Hazards | Causes skin and serious eye irritation.[3] May cause respiratory irritation.[3] Can be harmful if swallowed and toxic in contact with skin.[3] Some derivatives are suspected of causing genetic defects or cancer.[3] | Avoid breathing dust or vapors.[3] Wash skin thoroughly after handling.[3] Wear protective gloves, clothing, and eye/face protection.[3] Do not eat, drink, or smoke when using this product.[3] Obtain special instructions before use for certain derivatives.[3] |
| Environmental Hazards | Harmful to aquatic life, with potential for long-lasting effects.[3] | Avoid release to the environment.[3] Do not let the product enter drains.[3] |
| Physical/Chemical Hazards | Thermal decomposition can release irritating and toxic gases and vapors, such as carbon oxides, nitrogen oxides, and sulfur oxides.[3] | Store in a cool, dry, and well-ventilated place.[4][5] Keep containers tightly closed.[4][5] |
Waste Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal service.[3] All national and local regulations must be strictly followed.[3]
Waste Segregation and Container Management:
-
Solid Waste: Unused or expired this compound and grossly contaminated items (e.g., weighing boats, contaminated paper towels) should be collected in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and labeled hazardous liquid waste container.[1] Do not mix with incompatible waste streams.[1] The approximate concentration of the compound should be indicated on the label.[3]
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.[1]
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazards (e.g., "Toxic," "Irritant").[1] Containers should be in good condition and compatible with the chemical.[1]
Decontamination and Spill Response:
-
Decontamination: Surfaces and equipment that have come into contact with this compound should be decontaminated.[1] Cleaning materials used for decontamination should also be disposed of as hazardous waste.[1]
-
Spill Response:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[3]
-
Containment: For solid spills, avoid generating dust.[2][3] For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[3]
-
Collection: Carefully collect the spilled material and place it in a labeled container for disposal.[2][3]
-
Clean the Area: Thoroughly clean the spill area with soap and water.[3]
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.[3]
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
